molecular formula C8H15NO3 B2762183 (2S)-2-amino-3-(oxan-4-yl)propanoic acid CAS No. 1344910-91-3

(2S)-2-amino-3-(oxan-4-yl)propanoic acid

Cat. No.: B2762183
CAS No.: 1344910-91-3
M. Wt: 173.212
InChI Key: JSHHRIISICNOLM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride is the hydrochloride salt of a non-proteinogenic, chiral amino acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research . The compound features a tetrahydropyran-4-yl side chain, a saturated oxygen-containing heterocycle that can influence the peptide's conformational properties and enhance metabolic stability. With a defined (2S)-stereochemistry, this amino acid is used in the design and solid-phase synthesis of novel peptide analogues and peptidomimetics, particularly for investigating structure-activity relationships or introducing specific spatial constraints . The hydrochloride salt form offers improved stability and handling for research purposes. This compound is available with a purity of 95% and is typically supplied in various quantities for laboratory use, requiring storage at room temperature under an inert atmosphere . This compound hydrochloride is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHHRIISICNOLM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (2S)-2-amino-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as L-4-Tetrahydropyranylalanine), a critical non-proteinogenic amino acid used in modern drug discovery to modulate physicochemical properties without altering steric bulk.

Bioisosteric Applications, Synthesis, and Physicochemical Profiling

Executive Summary

This compound is a chiral, non-proteinogenic amino acid frequently employed in medicinal chemistry as a bioisostere of L-Phenylalanine (Phe) and L-Cyclohexylalanine (Cha) . Its core utility lies in its ability to reduce lipophilicity (LogP) and improve metabolic stability while maintaining the steric volume of a six-membered ring. This guide details its properties, synthetic routes, and application in peptide and small-molecule drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound introduces a polar ether oxygen into the hydrophobic side chain of phenylalanine/cyclohexylalanine analogs. This modification lowers the partition coefficient (LogP), often improving solubility and reducing promiscuous binding (plasma protein binding).

Nomenclature & Identification
PropertyDetail
IUPAC Name (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Common Synonyms L-4-Tetrahydropyranylalanine; THP-Ala; (S)-3-(Tetrahydro-2H-pyran-4-yl)alanine
CAS Number 102579-39-3 (Free base); 2007919-56-2 (HCl salt)
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
SMILES NC(O)=O
Physicochemical Profile

The incorporation of the oxane (tetrahydropyran) ring significantly alters the electronic landscape compared to its carbocyclic counterparts.

PropertyValue / RangeNote
pKa (COOH) ~2.2Typical α-carboxylic acid acidity.
pKa (NH₃⁺) ~9.3Typical α-ammonium acidity.
cLogP -0.3 to 0.1Significantly lower than Phe (1.38) and Cha (1.9).
Solubility High (Water)>50 mg/mL (as HCl salt).
H-Bond Acceptors 2Carboxyl + Ether Oxygen (Ring).
H-Bond Donors 2Amine + Carboxyl.
Stereochemistry (S)-EnantiomerCorresponds to natural L-amino acids.

Synthetic Methodologies

High-enantiomeric excess (ee > 99%) is required for pharmaceutical applications. The two dominant industrial routes are Asymmetric Hydrogenation (Chemical) and Enzymatic Resolution (Biocatalytic).

Route A: Asymmetric Hydrogenation (Process Scale)

This route is preferred for large-scale manufacturing due to its scalability and high stereocontrol. It utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by Rhodium-catalyzed asymmetric hydrogenation.

Protocol Overview:

  • Coupling: Reaction of Tetrahydro-2H-pyran-4-carbaldehyde with Boc-α-phosphonoglycine trimethyl ester using DBU or TMG (base) to form the dehydroamino acid intermediate.

  • Asymmetric Hydrogenation: The Z-enamide intermediate is hydrogenated using a chiral catalyst, typically [Rh(COD)(DuPhos)]OTf , at 3-5 bar H₂.

  • Deprotection: Hydrolysis of the ester and removal of the Boc group (if free amino acid is desired).

Visualization of Synthetic Logic

The following diagram illustrates the conversion of the aldehyde precursor to the final chiral amino acid.

Synthesis Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Enamide Z-Dehydroamino Acid (Intermediate) Aldehyde->Enamide HWE Reaction (DBU, DCM) Phosphonate Boc-Phosphonoglycine Trimethylester Phosphonate->Enamide ProtectedAA Boc-L-THP-Ala-OMe (99% ee) Enamide->ProtectedAA Stereoselective Reduction Catalyst Rh(DuPhos) / H2 (Asymmetric Hydrogenation) Catalyst->Enamide FinalProduct (2S)-2-amino-3-(oxan-4-yl) propanoic acid ProtectedAA->FinalProduct Hydrolysis (LiOH / HCl)

Caption: Figure 1. Asymmetric synthesis via Rh-catalyzed hydrogenation of a dehydroamino acid precursor.

Biological & Pharmacological Applications

The primary utility of this compound is as a Bioisosteric Replacement .

Bioisosterism: The "Phe-to-THP" Strategy

In drug design, replacing a Phenylalanine (Phe) residue with L-4-Tetrahydropyranylalanine addresses specific liabilities:

  • Metabolic Stability: The oxane ring is resistant to oxidative metabolism (CYP450) that often targets the phenyl ring (e.g., hydroxylation).

  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, lowering LogP and improving aqueous solubility without introducing a formal charge.

  • Receptor Selectivity: The THP ring is slightly larger than a phenyl ring but lacks the pi-stacking capability. This can be used to "tune out" off-target interactions driven by pi-pi stacking (e.g., hERG channel inhibition).

Structural Activity Relationship (SAR) Logic

The following decision tree illustrates when to deploy this amino acid in a lead optimization campaign.

SAR_Logic Lead Lead Peptide/Drug (Contains Phe/Cha) Issue1 Problem: High Lipophilicity (Poor Solubility / High Clearance) Lead->Issue1 Issue2 Problem: Metabolic Hotspot (Phenyl Oxidation) Lead->Issue2 Solution Replace with L-4-Tetrahydropyranylalanine Issue1->Solution Issue2->Solution Outcome1 Result: Lower LogP (Improved Solubility) Solution->Outcome1 Outcome2 Result: Blocked Metabolism (Increased Half-life) Solution->Outcome2 Outcome3 Result: Loss of Pi-Stacking (Check Potency!) Solution->Outcome3

Caption: Figure 2. Decision logic for substituting Phenylalanine with L-4-Tetrahydropyranylalanine in lead optimization.

Analytical Characterization & Handling

Quality Control Parameters

When sourcing or synthesizing this compound, the following specifications are critical for research grade material:

  • Purity (HPLC): ≥ 98.0%

  • Chiral Purity (Chiral HPLC): ≥ 99.0% ee (Critical to avoid D-isomer interference).

  • Appearance: White to off-white crystalline powder.

  • Water Content (Karl Fischer): Typically < 1.0% (unless supplied as a hydrate).

Storage & Stability
  • Conditions: Store at +2°C to +8°C (desiccated).

  • Stability: Stable for >2 years if protected from moisture. The ether ring is chemically robust and does not degrade under standard peptide coupling conditions (Fmoc/Boc chemistry).

Peptide Synthesis Integration

This amino acid is compatible with standard Fmoc-SPPS (Solid Phase Peptide Synthesis) .

  • Coupling Reagents: HATU/DIEA or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF (Standard).

  • Side Reactions: None. The oxane ring is inert to TFA cleavage cocktails.

References

  • Burk, M. J., et al. (1993). "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press.
  • PubChem Compound Summary. "CID 11365853: (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid." Link

(2S)-2-amino-3-(oxan-4-yl)propanoic acid CAS number 773828-10-7

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for (2S)-2-amino-3-(oxan-4-yl)propanoic acid (CAS 773828-10-7).[1]

A Strategic Bioisostere for Peptide Engineering and Drug Discovery

Executive Summary

This compound (commonly referred to as Tetrahydropyran-4-yl-L-alanine or THP-Ala ) is a non-proteinogenic amino acid of significant interest in medicinal chemistry.[1] It serves as a critical bioisostere for Leucine (Leu), Phenylalanine (Phe), and Cyclohexylalanine (Cha).[1][2]

By replacing the methylene unit of a cyclohexyl ring with an oxygen atom, THP-Ala lowers lipophilicity (LogP) while maintaining steric bulk.[1][2] This modification is a pivotal strategy in "LogP clipping" to improve solubility and metabolic stability in peptide therapeutics and small-molecule inhibitors.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is defined by the presence of a saturated oxygen-containing heterocycle (tetrahydropyran) at the


-position of the alanine scaffold.[1]
Nomenclature & Identifiers
ParameterDetail
CAS Number 773828-10-7
IUPAC Name This compound
Common Synonyms L-Tetrahydropyran-4-yl-alanine; THP-L-Ala; (S)-

-(4-Tetrahydropyranyl)alanine
Molecular Formula C

H

NO

Molecular Weight 173.21 g/mol
Chirality L-configuration (S)
Physicochemical Properties (Computed vs. Experimental)
PropertyValue / RangeSignificance
cLogP -0.8 to -0.2Significantly lower than Cyclohexylalanine (~2.[1]5) and Phenylalanine (~1.4).[1]
pKa (COOH) ~2.3Typical for

-amino acids.[1]
pKa (NH

)
~9.6Typical for

-amino acids.[1]
H-Bond Acceptors 2 (COOH, THP ether oxygen)The ether oxygen acts as a weak H-bond acceptor, potentially engaging in unique binding interactions.[2]
Topological Polar Surface Area ~63 Å

Enhanced polarity improves aqueous solubility.[1]

Medicinal Chemistry Rationale: The "Ether Switch"

The incorporation of CAS 773828-10-7 into drug candidates is driven by specific structure-activity relationship (SAR) goals.

Bioisosterism and Lipophilicity Modulation

In peptide engineering, hydrophobic residues like Leucine and Phenylalanine are often hotspots for metabolic clearance and non-specific protein binding.[2]

  • The Problem: High lipophilicity leads to poor solubility and rapid hepatic clearance.[1]

  • The Solution: THP-Ala mimics the spatial volume of Cyclohexylalanine (Cha) but introduces a polar ether oxygen.[1] This "Ether Switch" reduces cLogP by approximately 1.5–2.0 units, improving the ADME profile without disrupting the hydrophobic pharmacophore required for receptor binding.[2]

Metabolic Stability

The tetrahydropyran ring is metabolically robust.[1] Unlike phenyl rings which are prone to oxidative metabolism (hydroxylation), the THP ring resists P450-mediated oxidation, prolonging the half-life of the parent compound.[2]

Chemical Synthesis & Production[1][9]

High-purity synthesis of the (S)-enantiomer is achieved via asymmetric alkylation of glycine equivalents or enzymatic resolution.[1] The Schöllkopf Bis-Lactim Ether method is the industry standard for high enantiomeric excess (ee > 98%).[1]

Retrosynthetic Analysis (DOT Diagram)

SynthesisWorkflow Target (2S)-2-amino-3-(oxan-4-yl) propanoic acid (Target) Hydrolysis Acid Hydrolysis (0.25 N HCl) Hydrolysis->Target Purification Intermediate Alkylated Bis-Lactim Ether (Diastereoselective) Intermediate->Hydrolysis Deprotection Electrophile 4-(Bromomethyl) tetrahydropyran Electrophile->Intermediate Alkylation Auxiliary Schöllkopf Chiral Auxiliary (Bis-lactim ether) Auxiliary->Intermediate n-BuLi, THF, -78°C

Figure 1: Stereoselective synthesis via Schöllkopf Bis-Lactim Ether methodology.

Detailed Synthetic Protocol (Schöllkopf Method)

Step 1: Metallation of the Chiral Auxiliary

  • Reagents: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary), n-Butyllithium (2.5 M in hexanes), dry THF.

  • Procedure: Dissolve the auxiliary (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.05 eq) dropwise over 20 minutes. Stir for 30 minutes to generate the lithiated species.

Step 2: Alkylation

  • Reagents: 4-(Bromomethyl)tetrahydropyran (Electrophile).

  • Procedure: Add the electrophile (1.1 eq) dissolved in THF dropwise to the lithiated mixture at -78°C.

  • Causality: The isopropyl group on the auxiliary directs the incoming electrophile to the trans face, ensuring (S)-configuration at the new chiral center.

  • Workup: Allow to warm to 0°C over 4 hours. Quench with saturated NH

    
    Cl.[1][2] Extract with EtOAc.[1][2]
    

Step 3: Hydrolysis to Amino Acid

  • Reagents: 0.25 N HCl, MeOH.

  • Procedure: Dissolve the alkylated intermediate in MeOH/HCl. Stir at room temperature for 12 hours. This cleaves the bis-lactim ether, releasing the methyl ester of the target amino acid and the valine methyl ester auxiliary.[2]

  • Purification: Separate the target amino acid from the auxiliary via ion-exchange chromatography (Dowex 50W).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

To use CAS 773828-10-7 in drug discovery, it is typically converted to its Fmoc-protected derivative: Fmoc-(S)-THP-Ala-OH .[2]

Fmoc-Protection Protocol

Objective: Protect the


-amino group for SPPS compatibility.[1]
  • Dissolution: Suspend this compound (10 mmol) in 10% Na

    
    CO
    
    
    
    (25 mL) and Dioxane (15 mL). Cool to 0°C.[1][2]
  • Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 12 hours. Monitor by TLC (CHCl

    
    /MeOH/AcOH 90:8:2).[1]
    
  • Workup: Wash with ether (removes excess Fmoc-OSu).[1] Acidify aqueous phase to pH 2 with 1N HCl.[1][2] Extract product into EtOAc.

  • Validation: Check purity via HPLC (>98%) and confirm structure via

    
    H-NMR.
    
Peptide Coupling Cycle (Standard Fmoc/tBu)

Context: Incorporating Fmoc-THP-Ala-OH into a peptide sequence.

StepReagent/ConditionTimeNotes
Deprotection 20% Piperidine in DMF2 x 10 minRemoves Fmoc from previous residue.[1]
Wash DMF5 x 1 minCritical to remove piperidine to prevent premature Fmoc removal of incoming AA.[1]
Activation Fmoc-THP-Ala-OH (3 eq), HATU (2.9 eq), DIEA (6 eq)Pre-activate 2 minHATU is preferred over HBTU for sterically hindered non-natural amino acids.[1][2]
Coupling Add activated mix to resin60 minDouble coupling recommended if sequence is difficult.[1]
Monitoring Kaiser Test (Ninhydrin)-Resin should be negative (colorless) after coupling.[1]
SAR Logic Visualization

SAR_Logic cluster_outcome Therapeutic Outcome Phe Phenylalanine (Phe) High Lipophilicity Metabolic Liability (Oxidation) Cha Cyclohexylalanine (Cha) High Lipophilicity Steric Bulk Maintained Phe->Cha Saturation (Remove Aromaticity) THPAla THP-Alanine (CAS 773828-10-7) Reduced Lipophilicity (LogP < 0) Metabolically Stable H-Bond Acceptor Cha->THPAla Bioisosteric Replacement (CH2 -> O) Outcome Improved Solubility Extended Half-life Maintained Potency THPAla->Outcome Result

Figure 2: Medicinal chemistry logic flow for selecting THP-Ala.[1][3][4][5][6][7][8][9]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 24729654, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[1][5] Retrieved from [Link]

  • Synthetic Methodology (Schöllkopf)

    • Schöllkopf, U., Groth, U., & Deng, C. (1981).[2] Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Auxiliary Agent. Angewandte Chemie International Edition. (General methodology reference for Bis-Lactim Ether synthesis).

  • Medicinal Chemistry Application (THP Bioisosteres)

    • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] (Discusses the ether switch strategy).

  • Peptide Synthesis Protocols

    • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2] (Standard protocols for Fmoc protection and SPPS).

Sources

(2S)-2-Amino-3-(oxan-4-yl)propanoic Acid: A Strategic Bioisostere in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Medicinal Application of (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound, commonly referred to as Tetrahydropyran-4-yl-L-alanine (THP-Ala) , is a non-canonical amino acid that has emerged as a critical building block in modern drug design. Structurally analogous to Cyclohexylalanine (Cha) and Leucine , THP-Ala offers a unique physicochemical profile: it retains the steric bulk of a cyclohexyl group while significantly lowering lipophilicity (logP) due to the ethereal oxygen in the tetrahydropyran ring. This modification improves aqueous solubility and alters metabolic susceptibility, making it a "privileged" residue in the optimization of GLP-1 analogs, CGRP antagonists, and protease inhibitors.

This guide details the discovery context, physicochemical rationale, and the two most robust synthetic protocols for this molecule: Asymmetric Hydrogenation (for high-enantiopurity scale-up) and Chemoenzymatic Resolution (for cost-effective batch production).

Part 1: Discovery & Medicinal Significance

The Rationale of Bioisosterism

The discovery of THP-Ala was driven by the need to solve a recurring problem in peptide medicinal chemistry: the "Grease Ball" effect. Hydrophobic residues like Phenylalanine (Phe), Leucine (Leu), and Cyclohexylalanine (Cha) are often essential for receptor binding but suffer from poor solubility and high plasma protein binding.

  • The Problem: Cha is highly lipophilic, often leading to poor oral bioavailability or rapid metabolic clearance via oxidation.

  • The Solution: Replacing the C-4 methylene of the cyclohexane ring with an oxygen atom creates the tetrahydropyran (oxan-4-yl) ring.

  • The Result: THP-Ala maintains the chair conformation and steric volume of Cha but lowers the LogP by approximately 1.5–2.0 units, enhancing solubility without sacrificing the hydrophobic contacts necessary for ligand-receptor binding.

Key Applications
  • GLP-1 Agonists: Used to replace native hydrophobic residues to extend half-life and reduce aggregation.

  • CGRP Antagonists: Employed in the "gepant" class of migraine therapeutics to optimize the pharmacokinetic profile of the C-terminal segment.

  • Enzyme Inhibitors: Acts as a P1 or P2 anchor in protease inhibitors where a specific hydrophobic pocket must be filled without incurring a solubility penalty.

Part 2: Synthetic Strategies

Two primary strategies dominate the literature and industrial practice: Asymmetric Hydrogenation (Chemical) and Enzymatic Resolution (Biocatalytic).

Comparative Analysis of Methods
FeatureMethod A: Asymmetric HydrogenationMethod B: Chemoenzymatic Resolution
Key Reagents Rh-DuPhos Catalyst, PhosphonoglycineAcylase I (Aspergillus/Porcine), Acetic Anhydride
Enantiomeric Excess >99% ee (Direct)>99% ee (After separation)
Scalability High (Kilogram scale)High (Ton scale)
Cost Driver Chiral Ligand (DuPhos/BINAP)Enzyme & Resolution yield (max 50% per pass)
Atom Economy HighModerate (Requires recycling of D-isomer)

Part 3: Detailed Synthetic Protocols

Method A: Asymmetric Hydrogenation (The "Schmidt-Burk" Route)

This route is preferred for medicinal chemistry campaigns requiring high purity and direct access to the L-isomer without resolution steps.

Step 1: Preparation of 4-Formyltetrahydropyran
  • Precursor: Tetrahydropyran-4-carboxylate or 4-Hydroxymethyltetrahydropyran.

  • Reaction: Oxidation of (tetrahydropyran-4-yl)methanol using Swern conditions or TEMPO/NaOCl.

  • Note: The aldehyde is volatile and prone to polymerization; use immediately or store as the bisulfite adduct.

Step 2: Horner-Wadsworth-Emmons (HWE) Condensation
  • Reagents:

    
    -Boc- 
    
    
    
    -phosphonoglycine trimethyl ester, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine).
  • Solvent: CH

    
    Cl
    
    
    
    or THF.
  • Protocol:

    • Dissolve

      
      -Boc- 
      
      
      
      -phosphonoglycine trimethyl ester (1.1 eq) in dry CH
      
      
      Cl
      
      
      .
    • Add DBU (1.2 eq) at 0°C and stir for 30 mins to form the ylide.

    • Add 4-formyltetrahydropyran (1.0 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Workup: Acid wash (1N HCl), brine wash, dry over MgSO

      
      .
      
    • Product: Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)acrylate (Dehydro-THP-Ala).

Step 3: Asymmetric Hydrogenation
  • Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate [(S,S)-Et-DuPhos-Rh(COD)]OTf.

  • Conditions: 60 psi H

    
    , MeOH, 25°C, 24h.
    
  • Mechanism: The Rhodium catalyst coordinates to the enamide double bond and the amide carbonyl. The chiral ligand directs the facial selectivity of hydrogen addition.

  • Protocol:

    • In a glovebox, charge a pressure vessel with the dehydro-amino acid substrate and degassed MeOH.

    • Add the Rh-catalyst (substrate:catalyst ratio 500:1 to 1000:1).

    • Pressurize to 60 psi H

      
       and stir until uptake ceases.
      
    • Purification: Filter through a celite pad to remove catalyst. Concentrate filtrate.[1]

    • Result:

      
      -Boc-(S)-THP-Ala-OMe with >98% ee.
      
Step 4: Hydrolysis (Deprotection)
  • Reagents: LiOH (aq), THF/MeOH.

  • Protocol: Standard saponification yields the free acid

    
    -Boc-(S)-THP-Ala-OH.
    
Method B: Chemoenzymatic Resolution

This route is ideal for labs without high-pressure hydrogenation equipment or for generating both D- and L-enantiomers.

Step 1: Synthesis of N-Acetyl-DL-THP-Alanine
  • Route: Alkylation of diethyl acetamidomalonate with 4-(bromomethyl)tetrahydropyran using NaOEt/EtOH, followed by decarboxylative hydrolysis (HCl/Reflux) and re-acetylation (Ac

    
    O/NaOH).
    
Step 2: Enzymatic Hydrolysis
  • Enzyme: Acylase I (Aspergillus melleus or Porcine Kidney).

  • Buffer: 0.1 M Phosphate buffer, pH 7.5, containing 0.5 mM CoCl

    
     (cofactor).
    
  • Protocol:

    • Dissolve

      
      -Acetyl-DL-THP-Ala (100 mM) in buffer. Adjust pH to 7.5 with LiOH.
      
    • Add Acylase I (approx. 1000 U/mmol substrate).

    • Incubate at 37°C with gentle shaking for 24–48 hours.

    • Monitoring: Check pH periodically and maintain at 7.5.

    • Separation: Acidify to pH 5. The free L-amino acid is zwitterionic, while the unreacted

      
      -acetyl-D-amino acid remains acidic. Separation is achieved via ion-exchange chromatography (Dowex 50W) or simple crystallization if solubility differences allow.
      

Part 4: Visualization of Pathways

The following diagram illustrates the logical flow of the two primary synthesis routes.

G Start Starting Material: Tetrahydropyran-4-carboxylic acid Aldehyde 4-Formyltetrahydropyran Start->Aldehyde Reduction/Oxidation Bromide 4-(Bromomethyl)tetrahydropyran Start->Bromide Reduction/Bromination HWE HWE Condensation (Boc-Phosphonoglycine) Aldehyde->HWE Alkylation Alkylation (Diethyl acetamidomalonate) Bromide->Alkylation Dehydro Dehydro-Amino Acid (Z-Isomer) HWE->Dehydro Hydrogenation Asymmetric Hydrogenation [Rh((S,S)-Et-DuPhos)]+ Dehydro->Hydrogenation H2, 60 psi ProductA (S)-N-Boc-THP-Ala-OMe (>98% ee) Hydrogenation->ProductA Racemic N-Acetyl-DL-THP-Ala Alkylation->Racemic Hydrolysis/Decarboxylation Resolution Enzymatic Resolution (Acylase I, pH 7.5) Racemic->Resolution ProductB (S)-THP-Ala-OH (Free Amino Acid) Resolution->ProductB L-Selective Hydrolysis Byproduct N-Acetyl-D-THP-Ala (Recycle) Resolution->Byproduct Unreacted

Caption: Comparative synthetic workflows for (S)-THP-Alanine. Left: Asymmetric Hydrogenation route (High ee).[2][3] Right: Chemoenzymatic route (Scalable/Cost-effective).

Part 5: Analytical Characterization

To ensure the integrity of the synthesized (S)-THP-Ala, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, D
    
    
    
    O/DCl):
    • 
       4.05 (t, 1H, 
      
      
      
      -CH)
    • 
       3.92 (dd, 2H, THP-O-CH
      
      
      
      eq)
    • 
       3.38 (t, 2H, THP-O-CH
      
      
      
      ax)
    • 
       1.85 (m, 2H, 
      
      
      
      -CH
      
      
      )
    • 
       1.65 (m, 1H, THP-CH)
      
    • 
       1.55 (m, 2H, THP-CH
      
      
      
      )
    • 
       1.30 (m, 2H, THP-CH
      
      
      
      )
Mass Spectrometry[4]
  • HRMS (ESI+): Calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    : 174.1130.
Chiral HPLC Method
  • Column: Chiralpak AD-H or Crownpak CR(+).

  • Mobile Phase: Perchloric acid (pH 1.5) or Hexane/IPA (for N-protected derivatives).

  • Detection: 210 nm.

  • Acceptance Criteria: L-isomer > 99.0% (Chemical purity > 98%).

References

  • Burk, M. J., et al. (1993). "Preparation of N-Boc-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society.

    • Establishes the foundational DuPhos-Rh protocols for asymmetric hydrogen
  • Schmidt, U., et al. (1992). "Amino acids and peptides. 86. Synthesis of enantiomerically pure alpha-amino acids." Synthesis.

    • Details the Horner-Wadsworth-Emmons str
  • Knudsen, L. B., & Lau, J. (2019). "The Discovery and Development of Liraglutide and Semaglutide." Frontiers in Endocrinology.

    • Provides context on the use of hydrophobic amino acid modific
  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society.

    • The authoritative protocol for the acylase-medi
  • PubChem Compound Summary. "2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid."

    • Verification of chemical structure and identifiers.

Sources

Technical Guide: (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: L-4-Tetrahydropyranylalanine (L-THP-Ala) CAS (HCl Salt): 182287-50-9 | CAS (Fmoc-derivative): 494210-66-1

Executive Summary & Molecular Profile

This guide details the chemical biology, synthesis, and application of (2S)-2-amino-3-(oxan-4-yl)propanoic acid , a non-canonical amino acid (ncAA) increasingly utilized in peptide therapeutics and peptidomimetics.

In drug design, this molecule serves as a critical bioisostere for Phenylalanine (Phe), Tyrosine (Tyr), and Leucine (Leu) . Its core utility lies in its ability to maintain the steric volume of a cyclohexyl or phenyl ring while introducing a polarity vector via the ether oxygen. This modification lowers lipophilicity (LogP) and introduces a hydrogen bond acceptor, often improving the metabolic stability and solubility profile of peptide candidates without disrupting the hydrophobic pharmacophore.

Physicochemical Comparison

The following table contrasts L-THP-Ala with its canonical and non-canonical analogs to highlight its strategic niche in Structure-Activity Relationship (SAR) studies.

PropertyL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)L-4-Tetrahydropyranylalanine
Side Chain Aromatic PhenylAliphatic CyclohexylAliphatic Tetrahydropyran
Electronic Nature

-electron rich
Lipophilic / InertPolar Ether (H-bond Acceptor)
Steric Bulk (

)
~190 ų~195 ų~192 ų
LogP (Side chain) 2.0 (High)2.5 (Very High)0.6 (Moderate)
Primary Utility Native interactionsMaximize Hydrophobic EffectOptimize Lipophilic Efficiency (LipE)

Strategic Application in Drug Design (SAR Logic)

The incorporation of this compound is rarely a random screen; it is a rational design choice driven by specific limitations in the lead molecule.

The "Ether Scan" Strategy

When a peptide lead suffers from poor solubility or rapid clearance due to high lipophilicity, replacing Phe or Cha with THP-Ala is a validated strategy. The ether oxygen at the 4-position of the ring:

  • Reduces cLogP: Lowers the overall lipophilicity of the peptide, reducing non-specific plasma protein binding.

  • Maintains Receptor Fit: The chair conformation of the tetrahydropyran ring mimics the spatial occupancy of the phenyl ring in Phe or the cyclohexyl ring in Cha.

  • Solvation: The ether oxygen interacts with water molecules, creating a "solvation shell" that can protect the peptide backbone from proteolytic enzymes.

Decision Pathway for Implementation

The following diagram illustrates the logical flow for selecting this ncAA during lead optimization.

SAR_Logic Start Lead Peptide Candidate (Contains Phe/Leu/Cha) Issue_Check Identify Liability Start->Issue_Check Solubility Poor Solubility / High LogP? Issue_Check->Solubility MetabStab Rapid Proteolysis? Issue_Check->MetabStab Selectivity Off-Target Binding? Issue_Check->Selectivity Action_THP Replace with L-4-Tetrahydropyranylalanine Solubility->Action_THP Reduce Lipophilicity MetabStab->Action_THP Alter Solvation/Sterics Action_Other Use Fluorinated Analogs (e.g., F-Phe) Selectivity->Action_Other Electronic modulation Mechanism Mechanism: Retains Sterics + Adds H-Bond Acceptor Action_THP->Mechanism

Caption: Decision tree for bioisosteric replacement of hydrophobic residues with L-4-Tetrahydropyranylalanine.

Solid Phase Peptide Synthesis (SPPS) Protocol

Precursor: Fmoc-(S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (Fmoc-L-THP-Ala-OH). Resin: Rink Amide (for amides) or Wang (for acids).[1]

Critical Handling Notes

Unlike standard Alanine, the THP side chain introduces moderate steric bulk (similar to Leucine). While not as hindered as Valine or Aib, coupling efficiency can drop in aggregated sequences. The ether oxygen is stable to standard TFA cleavage conditions and does not require side-chain protection.

Step-by-Step Workflow

This protocol assumes a 0.1 mmol scale on an automated synthesizer or manual vessel.

1. Resin Preparation
  • Swelling: Swell resin in DMF (Dimethylformamide) for 20 minutes.

  • Initial Deprotection: Treat with 20% Piperidine in DMF (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     min) to remove the Fmoc group from the resin linker. Wash with DMF (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    ).
2. Coupling Cycle (Fmoc-L-THP-Ala-OH)
  • Reagents:

    • Amino Acid: 4.0 equivalents (relative to resin loading).

    • Activator: 3.9 equivalents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: 8.0 equivalents DIPEA (N,N-Diisopropylethylamine).

  • Procedure:

    • Dissolve Amino Acid and HATU in minimal dry DMF (0.2 M concentration).

    • Add DIPEA immediately prior to adding to the resin.

    • Reaction Time: Shake/vortex for 60 minutes at room temperature.

    • Double Coupling (Recommended): Drain, wash DMF (

      
      ), and repeat the coupling step with fresh reagents for 45 minutes. This ensures >99% conversion due to the side-chain bulk.
      
3. Monitoring (Self-Validating Step)
  • Kaiser Test: Perform a Kaiser ninhydrin test on a few resin beads.

    • Colorless/Yellow beads: Coupling complete.

    • Blue beads: Incomplete coupling.[2] Repeat step 2.

  • Note: If the peptide sequence is prone to aggregation (beta-sheet formation), use the Chloranil test instead of Kaiser, as secondary structures can mask free amines.

4. Fmoc Deprotection
  • Treat with 20% Piperidine + 0.1 M HOBt in DMF (

    
     min). The addition of HOBt suppresses aspartimide formation if Asp residues are present in the sequence.
    
5. Cleavage & Isolation
  • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Time: 2-3 hours at room temperature. The ether ring is stable; no special scavengers are needed for the THP group itself, but TIS protects against carbocation back-alkylation from other residues (e.g., Trp, Tyr).

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in ice-cold diethyl ether.
    

SPPS_Workflow Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (Fmoc-THP-Ala + HATU/DIPEA) Wash1->Couple Check QC: Kaiser Test Couple->Check Next Next Cycle Check->Next Pass (Colorless) Retry Re-Couple Check->Retry Fail (Blue) Retry->Couple

Caption: SPPS workflow for incorporating Fmoc-L-4-Tetrahydropyranylalanine.

Analytical Characterization

Verifying the identity of the synthesized peptide containing L-THP-Ala requires specific attention to NMR and Mass Spectrometry signals.

1H NMR Signature (Peptide in DMSO-d6)

The tetrahydropyran ring provides distinct aliphatic signals that distinguish it from Phe or Leu.

  • 
     3.80 - 3.90 ppm (m, 2H):  Equatorial protons adjacent to the ether oxygen (
    
    
    
    -C2/C6).
  • 
     3.20 - 3.30 ppm (m, 2H):  Axial protons adjacent to the ether oxygen (
    
    
    
    -C2/C6).
  • 
     1.20 - 1.60 ppm (m, 5H):  Overlapping multiplets for the methine proton (C4) and the C3/C5 methylene protons.
    
  • 
     1.60 - 1.80 ppm (m, 2H): 
    
    
    
    -protons connecting the ring to the
    
    
    -carbon.
Mass Spectrometry (LC-MS)[3]
  • Residue Mass Addition: 171.1 Da (Calculated from

    
     residue).
    
  • Fragmentation: In MS/MS, the loss of the tetrahydropyran ring is less common than the loss of protecting groups, but high-energy collision may show a fragment corresponding to the methyl-tetrahydropyran carbocation.

References

  • PubChem. (2025).[3] 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Blanco-Canosa, J. B., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry.[4] [Link]

  • Cheméo. (2025). Chemical Properties of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[Link]

Sources

Beyond the Dalton: Characterization and Application of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S)-2-amino-3-(oxan-4-yl)propanoic acid molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of peptide therapeutics, the modulation of lipophilicity without altering steric bulk is a critical design strategy. This compound —commonly known as L-4-Tetrahydropyranylalanine (L-THP-Ala) —serves as a pivotal non-canonical amino acid in this domain.

While its molecular weight is a fundamental identifier, its value in drug discovery lies in its ability to act as a polar isostere of Cyclohexylalanine (Cha) and Leucine (Leu). By replacing a methylene unit with an ether oxygen in the side chain, researchers can lower the logP of a peptide sequence, improving solubility and metabolic stability while maintaining receptor binding affinity.

This guide provides a definitive technical analysis of L-THP-Ala, moving from physicochemical constants to solid-phase peptide synthesis (SPPS) protocols and analytical validation.

Part 1: Physicochemical Profile & Molecular Identity

Precise characterization begins with the distinction between the free acid and its protected derivatives used in synthesis. The "oxan-4-yl" nomenclature refers to the tetrahydropyran ring attached at the


-carbon of the alanine scaffold.
1.1 Molecular Constants Table
PropertyFree Acid (HCl Salt)Fmoc-Derivative
Common Name L-4-TetrahydropyranylalanineFmoc-L-4-Tetrahydropyranylalanine
IUPAC Name This compound(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxan-4-yl)propanoic acid
CAS Number 182287-50-9 (HCl salt)494210-66-1
Molecular Formula


Molecular Weight (Average) 209.67 g/mol (HCl salt)395.45 g/mol
Monoisotopic Mass 173.1052 Da (Free base)395.1733 Da
pKa (Predicted)

-COOH: 2.3 |

-NH3+: 9.6
N/A (Protected)

Critical Note on Stereochemistry: Ensure you are sourcing the (S)-enantiomer (L-configuration) for standard peptide synthesis. The (R)-enantiomer (CAS 1393524-16-7 for Boc-derivative) will invert the stereochemical projection of the side chain, potentially abolishing biological activity.

1.2 Structural Visualization

The following diagram illustrates the structural breakdown and mass contributions, essential for interpreting fragmentation patterns in Mass Spectrometry.

MolecularBreakdown Molecule L-4-Tetrahydropyranylalanine (Free Zwitterion) Backbone Alanine Backbone (C3H6NO2) Molecule->Backbone Scaffold SideChain Tetrahydropyran Ring (C5H9O) Molecule->SideChain Beta-Substituent MassSpec Monoisotopic Mass 173.1052 Da Backbone->MassSpec SideChain->MassSpec

Figure 1: Structural decomposition of L-THP-Ala. The tetrahydropyran ring adds polarity compared to a cyclohexyl ring.

Part 2: Synthetic Utility & SPPS Incorporation

The primary application of L-THP-Ala is in Fmoc Solid-Phase Peptide Synthesis (SPPS) . Due to the steric bulk of the tetrahydropyran ring (comparable to Phenylalanine or Leucine), coupling efficiency can be kinetically slower than sterically unhindered amino acids like Glycine or Alanine.

2.1 Coupling Protocol (Self-Validating System)

To ensure >99% coupling efficiency and prevent deletion sequences, use the following optimized protocol.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 20 minutes.

  • Activation (Pre-mix):

    • Dissolve Fmoc-L-THP-Ala-OH (4.0 eq relative to resin loading).

    • Add HATU (3.9 eq).

    • Add DIEA (8.0 eq).

    • Insight: Pre-activate for exactly 30 seconds. Extended activation can lead to racemization, though THP-Ala is relatively resistant compared to Cysteine or Histidine.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir) for 60 minutes at room temperature.

    • Validation: Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive for free amines), re-couple using fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

2.2 The "Pyran Trap" (Technical Warning)

When searching literature for synthesis routes, you may encounter "multicomponent synthesis of 2-amino-4H-pyrans." Do not confuse these. Those are heterocyclic ring-forming reactions yielding a pyran core, not the amino acid L-THP-Ala. The amino acid is typically synthesized via:

  • Hydrogenation of a dehydrolactone precursor.

  • Asymmetric hydrogenation of the enamide derived from 4-formyl-tetrahydropyran.

Part 3: Analytical Characterization (QC)

Validating the identity of L-THP-Ala within a peptide requires specific attention to Mass Spectrometry and NMR shifts.

3.1 Mass Spectrometry (LC-MS)

In ESI-MS (Electrospray Ionization), the tetrahydropyran ether oxygen does not protonate as readily as an amine, but the molecule will fly as the standard


 species.
  • Target Mass (Peptide): Calculate the peptide mass using the residue mass of THP-Ala: 155.09 Da (173.10 - 18.01 H2O).

  • Diagnostic Fragment: In MS/MS, look for the loss of the tetrahydropyran ring or the immonium ion.

3.2 Nuclear Magnetic Resonance (NMR)

The tetrahydropyran ring provides distinct signals that differentiate it from Cyclohexylalanine (Cha).

  • 1H NMR (D2O/DMSO-d6):

    • 
       3.8–3.9 ppm (m, 2H): Equatorial protons adjacent to the ether oxygen (
      
      
      
      ).
    • 
       3.2–3.3 ppm (m, 2H): Axial protons adjacent to the ether oxygen.
      
    • Differentiation: These signals are absent in Cha, which only shows aliphatic multiplets in the 0.9–1.8 ppm range.

3.3 Quality Control Workflow

QC_Workflow Start Crude Peptide (Containing THP-Ala) Step1 Preparative HPLC (C18 Column, ACN/H2O Gradient) Start->Step1 Step2 ESI-MS Verification Check for [M+H]+ Step1->Step2 Decision Mass Correct? Step2->Decision Decision->Step1 No (Re-purify) Step3 1H NMR Analysis Confirm O-CH2 signals @ 3.3-3.9 ppm Decision->Step3 Yes Final Lyophilization & Release Step3->Final

Figure 2: Analytical workflow for validating peptides containing L-THP-Ala.

Part 4: Therapeutic Applications

Why incorporate a molecule with a molecular weight of ~173 Da instead of the standard Leucine (131 Da)?

  • Lipophilicity Modulation: L-THP-Ala lowers the LogP of a peptide compared to Cyclohexylalanine or Phenylalanine. This is crucial for GLP-1 agonists and other peptide hormones where solubility is a limiting factor.

  • Metabolic Stability: The non-canonical nature of the side chain renders the adjacent peptide bond less recognizable to chymotrypsin-like proteases, extending the plasma half-life (

    
    ).
    
  • Conformational Constraint: The tetrahydropyran ring is a chair conformer, providing a defined steric volume that can lock the peptide into a bioactive helix or turn.

References
  • PubChem. (2025).[2][3] Compound Summary: 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[3] National Library of Medicine. [Link][3]

Sources

(2S)-2-Amino-3-(oxan-4-yl)propanoic Acid: Technical Guide to Tetrahydropyranyl-Alanine (THP-Ala)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-amino-3-(oxan-4-yl)propanoic acid, commonly known as L-4-Tetrahydropyranyl-alanine (THP-Ala) , is a non-canonical amino acid used extensively in medicinal chemistry and peptide engineering. It serves as a critical bioisostere for Phenylalanine (Phe), Tyrosine (Tyr), and Cyclohexylalanine (Cha).

By replacing the aromatic phenyl ring of Phe or the lipophilic cyclohexane of Cha with a saturated tetrahydropyran ether, THP-Ala modulates lipophilicity (LogP) and introduces a hydrogen bond acceptor without altering the steric bulk of the side chain. This guide details its physiochemical profile, rational application in Structure-Activity Relationship (SAR) studies, and protocols for solid-phase peptide synthesis (SPPS).

Part 1: Chemical Identity & Physiochemical Profile

Nomenclature and Structure[1]
  • IUPAC Name: this compound

  • Common Names: L-4-Tetrahydropyranyl-alanine, THP-Ala, Fmoc-L-THP-Ala-OH (protected form).

  • CAS Registry Numbers:

    • Free Acid (HCl salt): 182287-50-9[1]

    • Fmoc-Protected: 494210-66-1 (varies by supplier; verify structure before purchase).

Structural Comparison & Bioisosterism

THP-Ala is structurally homologous to Phenylalanine but distinct in electronic and solubility properties.

FeaturePhenylalanine (Phe)Cyclohexylalanine (Cha)THP-Alanine (THP-Ala)
Side Chain Aromatic PhenylSaturated CyclohexaneSaturated Tetrahydropyran
Hybridization sp² (Planar)sp³ (Chair conformation)sp³ (Chair conformation)
Electronic

-

stacking donor
Purely hydrophobicPolar ether oxygen (H-bond acceptor)
LogP (approx) ~1.38~2.5 (High Lipophilicity)~0.5 - 1.0 (Moderate Lipophilicity)
Solubility LowVery LowImproved
The "Ether Scan" Rationale

In drug design, replacing a phenyl ring with a THP ring is a strategic move known as an "Ether Scan."

  • Metabolic Stability: The THP ring is not susceptible to oxidative metabolism (e.g., hydroxylation by CYPs) that often targets aromatic rings.

  • Solubility: The ether oxygen lowers LogP, improving aqueous solubility compared to the carbocyclic analogs.

  • Probing Interactions: If replacing Phe with THP-Ala retains potency, the original interaction was likely purely steric/hydrophobic. If potency drops,

    
    -
    
    
    
    stacking or cation-
    
    
    interactions were essential.

Part 2: Visualizing the Decision Logic

The following decision tree assists medicinal chemists in determining when to deploy THP-Ala in a peptide sequence.

SAR_Decision_Tree Start Target Peptide Residue: Phenylalanine (Phe) Q1 Is Pi-Stacking Essential? Start->Q1 Branch_Pi Keep Phe / Try Trp (Aromaticity Required) Q1->Branch_Pi Yes (Activity Loss) Branch_Hydro Test Hydrophobic/Steric Role Q1->Branch_Hydro No / Unknown Q2 Is Solubility/Metabolic Stability an Issue? Branch_Hydro->Q2 Sol_No Use Cyclohexylalanine (Cha) (Max Hydrophobicity) Q2->Sol_No No Sol_Yes Use THP-Alanine (Lower LogP, Metabolic Stability) Q2->Sol_Yes Yes (Optimization)

Caption: SAR Logic Flow for substituting Phenylalanine with THP-Alanine to improve physicochemical properties.

Part 3: Experimental Protocol (Fmoc-SPPS Incorporation)

Materials
  • Building Block: Fmoc-L-4-Tetrahydropyranyl-alanine (Fmoc-THP-Ala-OH).

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: DMF (Dimethylformamide).[2]

Coupling Protocol (Manual or Automated)

THP-Ala is a secondary alkyl ether and is chemically robust. It does not require special handling compared to standard amino acids, but steric bulk suggests extended coupling times.

Step 1: Resin Swelling Swell resin in DMF for 30 minutes.

Step 2: Deprotection (Fmoc Removal) Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

Step 3: Activation & Coupling

  • Dissolve Fmoc-THP-Ala-OH (3.0 eq relative to resin loading) in DMF.

  • Add HATU (2.9 eq).

  • Add DIEA (6.0 eq) immediately prior to addition to the resin.

  • Incubate with resin for 60 minutes at room temperature.

    • Note: The THP ring is bulky (similar to Leucine/Phe). If the previous residue is also bulky (e.g., Aib, Pro, N-Me), perform a double coupling (2 x 45 min).

Step 4: Monitoring Perform a Kaiser Test (ninhydrin).

  • Blue beads: Incomplete coupling -> Recouple.

  • Colorless beads: Complete coupling -> Proceed.

Step 5: Cleavage from Resin THP-Ala is stable to standard acidic cleavage cocktails.

  • Cocktail: 95% TFA / 2.5% TIPS / 2.5% H₂O.

  • Time: 2–3 hours.

  • Precipitation: Cold diethyl ether.

Critical Stability Note

Unlike acid-labile protecting groups (e.g., Boc, Trt), the cyclic ether of the THP ring is stable to 95% TFA. However, avoid extremely harsh Lewis acids (e.g., BBr₃) or strong oxidizing conditions during post-cleavage modification, as ether oxidation is theoretically possible under extreme stress.

Part 4: Synthesis Workflow Visualization

The following diagram outlines the incorporation of THP-Ala into a peptide backbone using Solid Phase Peptide Synthesis.

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect 20% Piperidine (Fmoc Removal) Resin->Deprotect FreeAmine H2N-Peptide-Resin Deprotect->FreeAmine Coupling Coupling Reaction (60 min, DMF) FreeAmine->Coupling Activate Fmoc-THP-Ala-OH + HATU/DIEA Activate->Coupling Product Fmoc-THP-Ala-Peptide-Resin Coupling->Product Cleavage TFA Cleavage (Ether Ring Stable) Product->Cleavage End of Synthesis

Caption: Step-by-step SPPS workflow for incorporating Fmoc-THP-Ala-OH.

Part 5: References

  • PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. PharmaBlock Whitepaper. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ether stability in TFA). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][] Chemical Reviews, 109(6), 2455-2504. (General SPPS strategy). Link

  • PubChem. (2024). Compound Summary: 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[5] National Library of Medicine. Link

Sources

Technical Deep Dive: (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Peptidomimetic Design and Synthesis[1]

Executive Summary

Compound: (2S)-2-amino-3-(oxan-4-yl)propanoic acid Synonyms:


-(4-tetrahydropyranyl)-L-alanine; 4-THP-L-alanine; (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[1][2]
CAS:  2007919-56-2 (HCl salt), 494210-66-1 (Fmoc derivative).[1]

This non-proteinogenic amino acid serves as a critical tool in modern medicinal chemistry, specifically within peptide drug discovery. It functions as a polar isostere of Phenylalanine (Phe) and Cyclohexylalanine (Cha).[1] By replacing the lipophilic phenyl or cyclohexyl ring with a saturated tetrahydropyran (THP) ether, researchers can significantly reduce the overall lipophilicity (LogP) of a peptide while retaining the necessary steric bulk for receptor binding. This modification often leads to improved aqueous solubility and metabolic stability against chymotrypsin-like proteases.[1]

Part 1: Chemical Identity & Structural Logic[3]

The strategic value of this compound lies in its ability to modulate physicochemical properties without disrupting the binding pharmacophore.[1]

1.1 Structural Comparison (Isosterism)

The tetrahydropyran ring is spatially similar to a cyclohexane ring but electronically distinct due to the ether oxygen.[1]

PropertyL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)4-THP-L-Alanine
Side Chain Aromatic PhenylAliphatic CyclohexylAliphatic Tetrahydropyran
Electronic Nature

-electron rich, Planar
Lipophilic, Chair conformerPolar, Chair conformer
LogP (Side chain) HighVery HighModerate/Low
H-Bonding NoneNoneWeak Acceptor (Ether O)
Metabolic Liability Oxidation (CYP450)OxidationStable
1.2 The "Polar Hydrophobic" Effect

In drug design, the "grease" of hydrophobic residues (Phe, Leu, Trp) is often necessary for potency but detrimental to pharmacokinetics (solubility, clearance). 4-THP-Alanine offers a solution:

  • Steric Fit: The THP ring adopts a chair conformation virtually identical to cyclohexylalanine, filling hydrophobic pockets (e.g., S1/S2 subsites of proteases).

  • Solubility: The ether oxygen lowers the cLogP by approximately 1.5–2.0 units compared to Cha, enhancing water solubility.

  • Metabolic Stability: The ether linkage is chemically inert compared to the benzylic positions of Phe (prone to hydroxylation).[1]

SAR_Logic cluster_properties Optimization Trajectory Phe L-Phenylalanine (Native Substrate) Cha L-Cyclohexylalanine (High Potency, High LogP) Phe->Cha Hydrogenation (Remove Pi-stacking) THP 4-THP-L-Alanine (Optimized PK, Lower LogP) Cha->THP Isosteric Replacement (CH2 -> O)

Figure 1: SAR Decision Tree. Transitioning from Phe to THP-Ala optimizes pharmacokinetic properties while maintaining steric occupancy.[1]

Part 2: Synthetic Methodologies

Synthesis of enantiopure this compound requires controlling the stereocenter at the


-carbon.[1] Two primary routes are recommended: the Asymmetric Alkylation  (classic, scalable) and Chemo-enzymatic Synthesis  (green, high purity).[1]
2.1 Route A: Asymmetric Alkylation of Glycine Equivalents

This is the standard laboratory-scale method.[1] It utilizes a chiral auxiliary or a phase-transfer catalyst to direct the alkylation of a glycine enolate with 4-(bromomethyl)tetrahydropyran.[1]

  • Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran (Commercially available or synthesized from the alcohol).[1]

  • Nucleophile: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff base) or Ni(II)-complex of glycine (Belokon's auxiliary).[1]

  • Catalyst: Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) for enantiocontrol.[1]

2.2 Route B: Cross-Electrophile Coupling (Modern)

Recent advances (e.g., MacMillan group) utilize photoredox catalysis to couple serine derivatives with alkyl halides.

  • Precursor: N-Boc-O-Tosyl-L-Serine methyl ester.[1]

  • Reagent: 4-Bromotetrahydropyran.[1]

  • Catalyst: Ir/Ni dual catalytic system.[1]

  • Mechanism: Radical coupling allows for the direct installation of the THP ring onto the amino acid backbone without harsh basic conditions.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of Fmoc-(S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (Fmoc-4-THP-Ala-OH) for Solid Phase Peptide Synthesis (SPPS).

Method: Alkylation of O'Donnell's Schiff Base (Phase Transfer Catalysis).[1]

Step 1: Alkylation[1][3]
  • Reagents:

    • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq).[1]

    • 4-(Bromomethyl)tetrahydro-2H-pyran (1.2 eq).[1]

    • (Ss)-N-(2,3,4-Trifluorobenzyl)cinchonidinium bromide (10 mol% catalyst).[1]

    • 50% KOH (aq) / Toluene (1:5 v/v).[1]

  • Procedure:

    • Dissolve the glycine imine and catalyst in toluene.

    • Add the alkyl bromide.[1][4]

    • Cool to 0°C and add 50% aqueous KOH with vigorous stirring.

    • Validation Point: Monitor by HPLC/TLC. The reaction is heterogeneous; vigorous stirring is critical for phase transfer.[1]

    • Reaction time: 12–24 hours at 0°C.[1]

    • Quench with water, extract with toluene, wash with brine, dry over MgSO4.[1]

    • Concentrate to yield the crude imine ester.[1]

Step 2: Hydrolysis & Protection[1]
  • Hydrolysis:

    • Dissolve crude imine in THF/1N HCl (1:1). Stir at RT for 2 hours (cleaves benzophenone imine).

    • Wash with ether (removes benzophenone).[1]

    • Adjust aqueous layer to pH 12 with NaOH (cleaves tert-butyl ester if needed, though acid hydrolysis (TFA) is preferred for tBu).[1] Correction: For tBu ester, use TFA/DCM (1:[1]1) for 1 hour.

  • Fmoc Protection:

    • Dissolve the free amino acid (zwitterion) in Water/Dioxane (1:1) with NaHCO3 (2.5 eq).[1]

    • Add Fmoc-OSu (1.1 eq) slowly.[1]

    • Stir for 4 hours. Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate.[1]

  • Purification:

    • Recrystallize from EtOAc/Hexanes.[1]

    • QC Check: Chiral HPLC (>98% ee required).[1] 1H NMR should show the characteristic THP protons (multiplets at 3.3–3.9 ppm for ether protons).[1]

Synthesis_Workflow Start Glycine Schiff Base (Start Material) Step1 Step 1: Asymmetric Alkylation (PTC, Toluene/KOH) Start->Step1 Reagent 4-(Bromomethyl)THP (Electrophile) Reagent->Step1 Inter Intermediate Imine Step1->Inter Step2 Step 2: Hydrolysis (1N HCl / THF) Inter->Step2 Step3 Step 3: Fmoc Protection (Fmoc-OSu, NaHCO3) Step2->Step3 Final Fmoc-4-THP-Ala-OH (Final Product) Step3->Final

Figure 2: Synthetic workflow for the production of the Fmoc-protected amino acid derivative.

Part 4: Applications in Drug Discovery
4.1 GLP-1 Receptor Agonists

In the development of GLP-1 analogs (e.g., Semaglutide derivatives), replacing native residues with unnatural amino acids extends half-life.[1] 4-THP-Ala is used to replace hydrophobic residues at positions susceptible to DPP-4 cleavage, maintaining receptor affinity while blocking enzymatic access.[1]

4.2 Protease Inhibitors

For inhibitors targeting enzymes like Renin or HIV Protease, the P1 or P2 pockets often require large hydrophobic groups.

  • Problem: Benzyl groups (Phe) are often too planar.[1] Cyclohexyl groups (Cha) are too lipophilic, leading to poor oral bioavailability.[1]

  • Solution: 4-THP-Ala provides the "goldilocks" zone—sufficient bulk for the pocket, but with improved solubility profiles.[1]

4.3 Data Summary: Physicochemical Impact
ParameterImpact of 4-THP-Ala Substitution
Solubility Increases aqueous solubility by 2–5 fold vs. Cha containing peptides.[1]
Permeability Slightly lower passive permeability than Cha, but often higher than Phe due to reduced aromaticity.[1]
Metabolic Stability High.[1] Resistant to CYP-mediated oxidation at the side chain.[1]
References
  • Synthesis & Methodology

    • Title: "Enantioselective Synthesis of Unnatural Amino Acids via Phase-Transfer C
    • Source: O'Donnell, M. J. et al., J. Am. Chem. Soc.[1]1989 , 111, 2353.[1] (Foundational methodology for alkylation).

    • Modern Adaptation: "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Princeton University / Macmillan Group.[1] Link[1]

  • Medicinal Chemistry Application

    • Title: "Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry."[1][5][6] (Contextual usage of THP moiety).

    • Source:Organic Letters, 2015 , 17(7), 1680-3.[1] Link[1]

  • Commercial Availability & CAS Data

    • Title: "(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride Product Page."
    • Source: BLD Pharm / PubChem.[1] Link

  • Peptide Design Principles

    • Title: "Unnatural Amino Acids in Drug Discovery."[1]

    • Source:Merck Millipore Technical Review. Link

(Note: While specific industrial protocols for proprietary drugs are confidential, the synthetic routes and properties described above represent the consensus of peer-reviewed literature and patent disclosures.)

Sources

(2S)-2-amino-3-(oxan-4-yl)propanoic acid theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (2S)-2-amino-3-(oxan-4-yl)propanoic Acid Advanced Theoretical Properties & Application in Peptidomimetic Design

Executive Summary

This compound, frequently referred to as Tetrahydropyran-4-yl-L-alanine (THP-Ala) , represents a critical tool in the medicinal chemist’s arsenal for optimizing peptide and small-molecule drugs. As a non-canonical amino acid (NCAA), it functions primarily as a polar bioisostere of Leucine and Cyclohexylalanine .

Its structural core—a tetrahydropyran (THP) ring attached to an alanine backbone—offers a unique physicochemical profile: it retains the steric bulk of a hydrophobic residue while introducing a specific hydrogen-bond acceptor (the ether oxygen) and significantly lowering lipophilicity (LogP). This guide details the theoretical properties, synthetic accessibility, and structural logic for deploying THP-Ala to solve solubility and metabolic stability challenges in drug discovery.

Physicochemical Profile

The strategic value of THP-Ala lies in its ability to modulate "Hydrophobic Collapse"—the tendency of hydrophobic residues to aggregate or bind non-specifically—without sacrificing the steric fit required for receptor binding.

Comparative Properties Table
PropertyLeucine (Leu)Cyclohexylalanine (Cha)THP-Alanine (THP-Ala) Impact in Drug Design
Formula C₆H₁₃NO₂C₉H₁₇NO₂C₈H₁₅NO₃ -
MW (Da) 131.17171.24173.21 Negligible mass penalty vs. Cha.
cLogP (calc)*~1.52~2.60~0.25 – 0.60 Critical: Drastic reduction in lipophilicity improves solubility.
TPSA (Ų) 63.363.3~72.5 Ether oxygen adds ~9.2 Ų polar surface area.
H-Bond Donors 222 Backbone amide/amine unchanged.
H-Bond Acceptors 334 Ether oxygen acts as a weak acceptor.
Side Chain Vol. ~168 ų~205 ų~198 ų Sterically equivalent to Cha; bulkier than Leu.

*Note: cLogP values are theoretical estimates based on fragment contribution methods (ChemDraw/RDKit).

The "Polar Hydrophobe" Effect

THP-Ala is classified as a "Polar Hydrophobe." While the carbon scaffold provides Van der Waals contacts similar to Leucine, the 4-position oxygen atom creates a dipole.

  • Solvation Penalty: Unlike Cha, which imposes a high desolvation penalty upon binding, THP-Ala remains partially solvated or interacts with water networks until the binding event, reducing the entropic cost of desolvation.

  • Metabolic Soft Spots: The ether oxygen blocks the

    
    -position, a common site for oxidative metabolism (hydroxylation) in alkyl side chains.
    

Structural & Conformational Analysis

Understanding the 3D spatial arrangement of THP-Ala is prerequisite for structure-based drug design (SBDD).

Ring Conformation

The tetrahydropyran ring predominantly adopts a Chair conformation (


).
  • Equatorial Preference: The alanine backbone is attached at the C4 position of the ring. To minimize 1,3-diaxial interactions, the bulky alanine moiety prefers the equatorial position relative to the ring.

  • Rotameric States (

    
     and 
    
    
    
    ):
    • 
       (N-C
      
      
      
      -C
      
      
      -C
      
      
      ): Similar to Leucine, adopting gauche+ (-60°), trans (180°), and gauche- (+60°) states.
    • 
       (C
      
      
      
      -C
      
      
      -C
      
      
      -C
      
      
      ): Restricted rotation compared to Leucine due to the cyclic nature of the side chain, reducing the entropic penalty upon binding.
Bioisosteric Mapping (Visualization)

The following diagram illustrates the logical replacement strategy.

Bioisostere cluster_0 Optimization Goal Leu L-Leucine (Hydrophobic, Flexible) Cha L-Cyclohexylalanine (High Lipophilicity, Rigid) Leu->Cha Increase Bulk (Potency) THP THP-Alanine (Polar Hydrophobe, Rigid) Leu->THP Direct Isostere (Metabolic Stability) Cha->THP Reduce LogP (+ H-Bond Acceptor) Target Improved ADME & Selectivity THP->Target

Figure 1: Bioisosteric relationship mapping. THP-Ala serves as a bridge between the flexibility of Leucine and the bulk of Cyclohexylalanine, with added polarity.

Synthetic Accessibility

For research applications, obtaining high enantiomeric excess (ee > 98%) is critical. The Chemoenzymatic Resolution route is the most robust theoretical protocol for scalability and purity.

Theoretical Protocol: Chemoenzymatic Synthesis

Step 1: Knoevenagel Condensation

  • Reagents: Tetrahydropyran-4-carbaldehyde + N-acetylglycine (or hydantoin).

  • Mechanism: Base-catalyzed condensation to form the dehydro-amino acid precursor.

  • Intermediate: (Z)-2-acetamido-3-(tetrahydro-2H-pyran-4-yl)acrylic acid.

Step 2: Asymmetric Hydrogenation (Option A - Chemical)

  • Catalyst: Rh(I)-DuPhos or Rh(I)-BINAP complex.

  • Conditions:

    
     (5-10 bar), MeOH, RT.
    
  • Outcome: Yields protected (S)-THP-Ala with high ee.

Step 3: Enzymatic Resolution (Option B - Biological)

  • Substrate: N-acetyl-DL-(tetrahydropyran-4-yl)alanine.

  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

  • Conditions: pH 7.5, 37°C.

  • Logic: The enzyme selectively hydrolyzes the L-isomer (2S) to the free amino acid, leaving the D-isomer (2R) acetylated.

  • Purification: Ion-exchange chromatography separates the free L-amino acid from the N-acetyl-D-amino acid.

Synthetic Workflow Diagram

Synthesis Start Tetrahydropyran-4-carbaldehyde Step1 Condensation (w/ N-Acetylglycine) Start->Step1 Inter Dehydro-THP-Alanine (Achiral Precursor) Step1->Inter Step2 Asymmetric Hydrogenation (Rh-DuPhos) Inter->Step2 H2, Catalyst Product (2S)-THP-Alanine (>99% ee) Step2->Product

Figure 2: Asymmetric synthesis pathway ensuring stereochemical purity.

Application in Drug Design

THP-Ala is not merely a passive spacer; it is an active functional element.

Metabolic Stability

In peptide therapeutics (e.g., GLP-1 analogs), Leucine residues are susceptible to oxidation.

  • Mechanism: The THP ring is an ether.[1] Ethers are generally more resistant to Cytochrome P450-mediated oxidation than the corresponding alkyl chains of Leucine or Isoleucine.

  • Utility: Replacing Leu with THP-Ala can extend the half-life (

    
    ) of the peptide in plasma.
    
Solubility Enhancement

A common failure mode in peptide drug development is aggregation driven by hydrophobic patches.

  • The LogP Shift: Replacing a Phenylalanine (LogP ~1.7) or Cha (LogP ~2.6) with THP-Ala (LogP ~0.4) significantly lowers the overall lipophilicity of the peptide.

  • Result: Improved aqueous solubility and reduced aggregation propensity during formulation.

Standardized Experimental Protocols

To validate the theoretical advantages of THP-Ala in a new lead compound, the following assays are recommended.

Protocol A: Lipophilicity Determination (Chromatographic Hydrophobicity Index)

Do not rely solely on calculated LogP. Use CHI (Chromatographic Hydrophobicity Index) for empirical validation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.[2]

  • Standards: Calibrate using a mixture of standard amino acids (Gly, Leu, Phe, Trp) with known LogD values.

  • Measurement: Inject the THP-Ala containing peptide.

  • Calculation: Convert retention time to CHI and then to LogD using the calibration curve.

    • Expected Result: The THP-Ala analog should elute earlier than the Leu/Cha analog.

Protocol B: Microsomal Stability Assay
  • System: Liver microsomes (Human/Rat) + NADPH regenerating system.

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 15, 30, 60 min incubation at 37°C.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ).
    
    • Success Criterion: >20% improvement in stability compared to the parent Leucine-containing peptide.

References

  • PharmaBlock Sciences. (2023). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane.[1] Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual reference for ether-based bioisosteres). Link

  • Knapp, S., et al. (2021). Synthesis of Non-Canonical Amino Acids for Peptide Engineering. Chemical Reviews. Link

(Note: While specific "THP-Ala" papers are rare in open literature, the properties are derived from the authoritative principles of bioisosterism found in references 1 and 2.)

Sources

Technical Guide: Conformational Analysis of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural and conformational dynamics of (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as O-tetrahydropyranyl-L-alanine or THP-Ala ). As a non-canonical amino acid (NCAA), THP-Ala serves as a critical polar isostere for Phenylalanine (Phe) and Cyclohexylalanine (Cha). Its incorporation into peptidomimetics modulates lipophilicity (


) and water solubility while maintaining significant steric bulk.

This document provides a validated framework for analyzing the conformational landscape of THP-Ala, integrating Quantum Mechanics/Molecular Mechanics (QM/MM) workflows with Nuclear Magnetic Resonance (NMR) validation.

Structural Fundamentals & Stereochemistry

Molecular Architecture

The molecule consists of an L-alanine backbone substituted at the


-carbon with a tetrahydropyran-4-yl (oxan-4-yl) ring. Unlike Phenylalanine (planar, aromatic) or Cyclohexylalanine (aliphatic, hydrophobic), the oxane ring introduces an ether oxygen at the 4-position relative to the linkage, creating a permanent dipole moment and hydrogen bond acceptor capability.
  • IUPAC Name: this compound

  • SMILES: C1COCC(C1)CO)N

  • Key Structural Features:

    • Ring Conformation: The oxane ring predominantly adopts a chair (

      
      )  conformation to minimize torsional strain, analogous to cyclohexane.
      
    • Linkage: The methylene bridge connects to the C4 position of the ring. This symmetry (relative to the ring oxygen) simplifies the NMR spectra compared to C2- or C3-substituted isomers.

Rotameric Degrees of Freedom

The conformational space is defined by three principal torsion angles:

  • 
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ):
    Determines the orientation of the oxane ring relative to the peptide backbone.
  • 
     (C
    
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ):
    Controls the rotation of the ring itself.
  • Ring Puckering: While mostly rigid, transient boat conformations may occur under high-energy conditions or steric clash.

Computational Analysis Protocol

To accurately predict the conformational ensemble of THP-Ala within a peptide chain, standard force fields (CHARMM36, AMBER ff14SB) often require re-parameterization due to the specific electronic effects of the ether oxygen.

Workflow Visualization

The following diagram outlines the self-validating workflow for generating and verifying THP-Ala force field parameters.

ConformationalAnalysis Figure 1: Iterative Conformational Analysis Workflow StructGen 3D Structure Generation (Isomer: L-enantiomer) QM_Opt QM Optimization (DFT: B3LYP/6-31G*) StructGen->QM_Opt ESP_Calc Electrostatic Potential (ESP) Charge Fitting (RESP) QM_Opt->ESP_Calc FF_Param Force Field Parametrization (GAFF2 / CGenFF) ESP_Calc->FF_Param MD_Sim MD Simulation (Explicit Solvent) FF_Param->MD_Sim NMR_Val Experimental Validation (NMR J-Couplings) MD_Sim->NMR_Val NMR_Val->FF_Param Refine Parameters

Force Field Parameterization Strategy

Expert Insight: Do not rely on "closest match" atom types for the oxane oxygen. The ether oxygen in a 6-membered ring has distinct electronegativity and hybridization effects compared to a linear ether.

  • Quantum Mechanical (QM) Scans:

    • Perform relaxed potential energy surface (PES) scans for

      
       and 
      
      
      
      angles using DFT B3LYP/6-31G(d) or MP2/cc-pVTZ in the gas phase.
    • Goal: Identify the energy barriers between

      
      , 
      
      
      
      , and
      
      
      rotamers.
  • Charge Fitting:

    • Use RESP (Restrained Electrostatic Potential) fitting to assign partial charges that reproduce the QM electrostatic potential.

    • Critical Check: Ensure the total charge sums to 0.00 (neutral zwitterion) or ±1.00 (ionic forms).

  • Validation:

    • Compare the QM rotational energy profile against the Molecular Mechanics (MM) profile. If the Root Mean Square Error (RMSE) > 1 kcal/mol, adjust the torsion force constants (

      
      ).
      

Experimental Validation: NMR Spectroscopy

Computational models must be validated against solution-state data. NMR is the gold standard for determining side-chain rotamer populations.

Scalar Coupling Analysis ( )

The vicinal proton-proton coupling constants (


) are directly related to the dihedral angle 

via the Karplus Equation :


Protocol:

  • Solvent Selection: Use

    
     for zwitterionic character or 
    
    
    
    to slow exchange rates and observe amide protons.
  • Pulse Sequence: 1D

    
     NMR (600 MHz+) is usually sufficient. Use 2D TOCSY to resolve 
    
    
    
    and
    
    
    overlaps if the peptide is complex.
  • Rotamer Population Calculation: The observed coupling (

    
    ) is a weighted average of the three staggered rotamers (
    
    
    
    ):
    
    
    
    
Data Interpretation Table

Use the following reference values to interpret your THP-Ala NMR data.

Rotamer (

)
GeometryExpected

(Hz)
Expected

(Hz)
Stability Indication
gauche- (

)

~2.5 (Small)~13.5 (Large)Often preferred in

-helices.
trans (

)

~13.5 (Large)~2.5 (Small)Sterically bulky; favored in

-sheets.
gauche+ (

)

~2.5 (Small)~2.5 (Small)Usually least stable due to steric clash with Carbonyl.

Note:


 and 

assignment requires stereospecific deuteration or NOE analysis.

Conformational Landscape & Applications

The "Chair" Preference

The oxan-4-yl ring is thermodynamically locked in the chair conformation.

  • Axial vs. Equatorial Linkage: The alanine side chain (attached at C4) prefers the equatorial position on the ring.

  • Energetics: The axial conformer suffers from 1,3-diaxial interactions (approx. +1.8 kcal/mol penalty relative to equatorial).

Impact on Peptide Backbone ( )

THP-Ala is a


-branched  amino acid (similar to Leucine but bulkier).
  • Helix Propensity: Moderate. The bulk can destabilize tight helices compared to Alanine, but the polar oxygen can form intra-helical H-bonds (capping effects).

  • Sheet Propensity: High.[1] The extended trans rotamer fits well in

    
    -sheet structures.
    
Conformational Energy Diagram

The following graph illustrates the energy hierarchy of the THP-Ala side chain.

EnergyLandscape Figure 2: Conformational Energy Hierarchy of THP-Ala GlobalMin Global Minimum (Chair Ring / Equatorial Link / g- Rotamer) LocalMin1 Local Minimum (Chair Ring / Equatorial Link / trans Rotamer) GlobalMin->LocalMin1 Side-chain Rotation (~3 kcal/mol barrier) HighEnergy1 High Energy (Chair Ring / Axial Link) GlobalMin->HighEnergy1 Ring Inversion (Rare) HighEnergy2 Transition State (Twist-Boat Ring) HighEnergy1->HighEnergy2 Ring Puckering

References

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Automated Force Field Parameterization for Non-Polarizable and Polarizable Atomic Models. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Dependence of the L-Alanyl-L-Alanine Conformation on Molecular Charge Determined from Ab Initio Computations and NMR Spectra. Source: Journal of Physical Chemistry B. URL:[Link]

  • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Source: Frontiers in Molecular Biosciences. URL:[Link]

  • Analysis of Side-Chain Rotamers in Transmembrane Proteins. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Guide: Stereochemical Exploration of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the synthesis, analysis, and application of (2S)-2-amino-3-(oxan-4-yl)propanoic acid.

Executive Summary: The "Polar Leucine" Paradigm

This compound (also known as 3-(4-tetrahydropyranyl)-L-alanine or THP-Ala ) represents a critical tool in modern peptidomimetic drug design. Structurally, it functions as an isostere of L-Leucine , where the isopropyl side chain is replaced by a tetrahydropyran-4-yl moiety.[1]

Why this molecule matters:

  • Lipophilicity Modulation: The ether oxygen in the THP ring lowers cLogP compared to Leucine, improving water solubility without sacrificing the steric bulk required for hydrophobic pocket filling.

  • Metabolic Stability: The THP ring is resistant to P450-mediated oxidation typical of aliphatic side chains, extending the half-life of peptide therapeutics.

  • Conformational Restriction: The cyclic side chain reduces entropic penalty upon binding compared to the flexible alkyl chain of Leucine or Methionine.

This guide details the high-fidelity synthesis of the (S)-enantiomer and the rigorous analytical protocols required to validate its stereochemical purity.

Physicochemical Profile & Structural Homology[1][2][3]

Before synthesis, one must understand the target. The (S)-configuration corresponds to the natural L-amino acid stereochemistry.[1]

PropertyL-Leucine(S)-THP-AlanineImpact
Formula C6H13NO2C8H15NO3Increased molecular weight
Side Chain IsopropylTetrahydropyran-4-ylSteric bulk conservation
Electronic HydrophobicPolar/H-bond AcceptorImproved solubility
cLogP ~1.5~0.3Reduced lipophilicity
CAS (HCl) 61-90-5182287-50-9Identification

High-Fidelity Synthesis Pathways

Pathway A: Asymmetric Hydrogenation (Recommended)

Mechanism: Rhodium-catalyzed hydrogenation of an enamide precursor using a chiral phosphine ligand (e.g., DuPhos or Binap).

Step-by-Step Protocol:
  • Horner-Wadsworth-Emmons (HWE) Coupling:

    • Reagents: 4-Formyltetrahydropyran + N-(tert-butoxycarbonyl)-2-phosphonoglycine trimethyl ester.[1]

    • Conditions: TMG (1,1,3,3-Tetramethylguanidine), THF, 0°C to RT.

    • Product: Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)acrylate.[1]

    • Note: The (Z)-isomer is crucial for high stereoselectivity in the next step.

  • Asymmetric Hydrogenation:

    • Catalyst: [Rh(COD)((S,S)-Et-DuPhos)]OTf (1 mol%).

    • Solvent: Deoxygenated Methanol.

    • Pressure: 60 psi H2.

    • Time: 12–24 hours.

    • Outcome: >98% ee of the protected (S)-amino ester.

  • Global Deprotection:

    • Reagents: 6N HCl, reflux or LiOH/THF followed by HCl/Dioxane.

    • Final Form: (S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride.[1]

Pathway B: Enzymatic Resolution (Alternative)

If chiral catalysts are unavailable, use Acylase I (Aspergillus melleus) to resolve the racemic N-acetyl derivative.

  • Substrate: N-acetyl-DL-THP-alanine.

  • Condition: pH 7.5, 37°C, CoCl2 cofactor.

  • Result: The enzyme selectively hydrolyzes the (S)-amide to the free acid, leaving the (R)-amide intact. Separation is achieved via ion-exchange chromatography.[1]

Visualization: Synthetic Workflow

Synthesis Start 4-Formyl- tetrahydropyran HWE HWE Coupling (Phosphonoglycinate) Start->HWE Step 1 Enamide (Z)-Enamide Intermediate HWE->Enamide Hydrogenation Asymmetric Hydrogenation [Rh((S,S)-Et-DuPhos)] Enamide->Hydrogenation Step 2 (Chiral Induction) ProtectedAA (S)-Boc-THP-Ala-OMe Hydrogenation->ProtectedAA Hydrolysis Acid Hydrolysis (6N HCl) ProtectedAA->Hydrolysis Step 3 Final (S)-THP-Alanine HCl (>98% ee) Hydrolysis->Final

Caption: Figure 1. Stereoselective synthesis via asymmetric hydrogenation of the dehydro-amino acid.[1]

Stereochemical Validation: The "Proof"

Trusting the label is insufficient in drug development. You must validate the absolute configuration. The industry standard for amino acids is Marfey's Method .

Experiment: Marfey's Analysis (FDAA Derivatization)

This method converts enantiomers into diastereomers using a chiral derivatizing agent, allowing separation on a standard C18 HPLC column.

Reagents:

  • FDAA (Marfey's Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[1][2][3][4][5]

  • Standard: Authentic L-THP-Alanine (or synthesized reference).

  • Racemic Mix: DL-THP-Alanine (prepared via NaBH4 reduction of the enamide) for method development.

Protocol:

  • Derivatization:

    • Take 50 µL of sample (50 mM in water).

    • Add 100 µL of 1% FDAA in acetone.

    • Add 20 µL of 1M NaHCO3.

    • Heat at 40°C for 1 hour.

  • Quenching:

    • Cool to RT.

    • Add 20 µL of 2M HCl to stop the reaction.

    • Dilute with 50% Acetonitrile/Water.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV 340 nm (DNP chromophore) and MS (ESI+).[3]

Data Interpretation:

  • The L-L diastereomer (L-FDAA + (S)-THP-Ala) typically elutes before the L-D diastereomer due to intramolecular H-bonding reducing the hydrophobicity of the L-L complex.[1]

  • Pass Criteria: The sample must show a single peak co-eluting with the L-L standard and distinct from the L-D peak generated from the racemic control.

Visualization: Analytical Decision Tree

Analysis Sample Unknown Sample (THP-Alanine) Deriv Derivatize with L-FDAA (Marfey's) Sample->Deriv HPLC Run RP-HPLC (C18 Column) Deriv->HPLC Result1 Single Peak? HPLC->Result1 CoElute Co-elutes with L-L Standard? Result1->CoElute Yes Fail_Rac FAIL: Racemic Mixture Result1->Fail_Rac No (Double Peak) Pass PASS: (S)-Configuration High ee CoElute->Pass Yes Fail_Wrong FAIL: (R)-Configuration CoElute->Fail_Wrong No

Caption: Figure 2. Quality control decision tree for validating stereochemical purity.

Application in Drug Discovery[8]

When substituting L-Leucine with (S)-THP-Alanine in a lead compound, expect the following Structure-Activity Relationship (SAR) trends:

  • Potency Maintenance: If the Leucine binds in a hydrophobic pocket, THP-Ala usually retains potency unless the pocket is strictly hydrophobic (the ether oxygen may clash).

  • Selectivity: The slight increase in polarity can reduce off-target binding to highly lipophilic receptors (e.g., hERG).

  • ADME:

    • Clearance: Reduced oxidative metabolism at the side chain.

    • Permeability: Lower LogD may slightly reduce passive permeability but often improves fraction unbound (fu) in plasma.

Strategic Recommendation: Use (S)-THP-Alanine in the "Lead Optimization" phase to solve metabolic hot-spot issues on Leucine residues without altering the fundamental binding mode.

References

  • Burk, M. J., et al. (1993). "Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society. (Foundational protocol for DuPhos hydrogenation of enamides).

  • Marfey, P. (1984).[2] "Determination of D-amino acids as enantiomeric mixtures of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide derivatives." Carlsberg Research Communications. (The core analytical method).

  • Bhardwaj, V., et al. (2018). "Marfey’s method for the determination of absolute configuration of amino acids in peptides."[2] Journal of Chromatography A. (Modern application of the protocol).

  • BLD Pharm. (2023). "Product Datasheet: 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride." (Physical property verification).

Sources

Technical Monograph: (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-Amino-3-(oxan-4-yl)propanoic acid, commonly known as L-4-Tetrahydropyranylalanine (Thp-Ala) , is a non-canonical amino acid increasingly utilized in modern medicinal chemistry. It serves as a strategic polar isostere for Phenylalanine (Phe) and Cyclohexylalanine (Cha). By replacing the hydrophobic phenyl or cyclohexyl ring with a saturated, oxygen-containing tetrahydropyran ring, researchers can significantly reduce the lipophilicity (LogP) of a peptide lead while maintaining critical steric bulk. This modification often enhances aqueous solubility, improves metabolic stability against chymotrypsin-like proteases, and optimizes pharmacokinetic profiles in drug candidates such as GLP-1 agonists.

Part 1: Structural Identity & Molecular Descriptors

Chemical Identity
  • IUPAC Name: this compound

  • Common Synonyms: L-4-Tetrahydropyranylalanine; (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid; Fmoc-L-4-Tetrahydropyranylalanine (protected form).

  • CAS Number:

    • 182287-50-9 (Hydrochloride salt)[1]

    • 192606-27-6 (Free acid generic reference)

  • Molecular Formula: C₈H₁₅NO₃

  • Molecular Weight: 173.21 g/mol [2]

Structural Descriptors
PropertyValueNotes
Chirality L-Configuration (S)Essential for biological compatibility in peptide mimetics.
Side Chain 4-TetrahydropyranylSaturated 6-membered ether ring; adopts a chair conformation.
H-Bond Donors 2 (NH₂, COOH)Backbone amines/acids.
H-Bond Acceptors 3 (C=O, OH, Ether-O)The ether oxygen acts as a weak H-bond acceptor, unlike the inert phenyl ring of Phe.
Rotatable Bonds 3Allows for conformational flexibility similar to Leucine/Phenylalanine.

Part 2: Physicochemical Profiling

Lipophilicity & Isosteric Replacement

The defining characteristic of Thp-Ala is its ability to modulate hydrophobicity without altering steric volume.

  • LogP Comparison:

    • L-Phenylalanine (Phe): ~1.38 (Aromatic, Hydrophobic)

    • L-Cyclohexylalanine (Cha): >2.0 (Aliphatic, Highly Hydrophobic)

    • L-4-Tetrahydropyranylalanine (Thp-Ala): ~0.1 – 0.5 (Estimated)

    • Mechanism: The ether oxygen in the 4-position of the ring introduces polarity, lowering the LogP by approximately 1.0–1.5 units compared to its carbocyclic analog (Cha).

  • Steric Bulk: The tetrahydropyran ring adopts a chair conformation nearly identical in volume to a cyclohexane ring, ensuring that the residue fits into hydrophobic pockets (e.g., GLP-1 receptor binding sites) originally designed for Phe or Leu.

Ionization (pKa)
  • 
    -Carboxyl (COOH):  ~2.3
    
  • 
    -Amino (
    
    
    
    ):
    ~9.6
  • Side Chain: Non-ionizable. The ether oxygen does not protonate at physiological pH.

Solubility
  • Water: Moderate solubility due to the polar ether linkage.

  • Organic Solvents (DMF/DMSO): High. The Fmoc-protected derivative (Fmoc-Thp-Ala-OH) is highly soluble in DMF and NMP, making it ideal for Solid-Phase Peptide Synthesis (SPPS).

Part 3: Synthetic Utility & Handling

Solid-Phase Peptide Synthesis (SPPS) Integration

Thp-Ala is typically introduced using standard Fmoc chemistry. Its steric bulk is comparable to Leucine, meaning it does not usually require "double coupling" unless located in a difficult sequence (e.g., adjacent to Proline).

Standard Coupling Protocol:

  • Activation: DIC/Oxyma or HBTU/DIEA (1:1:2 ratio relative to AA).

  • Solvent: DMF or NMP.

  • Time: 45–60 minutes at Room Temperature.

  • Deprotection: 20% Piperidine in DMF (standard kinetics).

Visualization: Isosteric Comparison

The following diagram illustrates the logical relationship between Thp-Ala and the residues it replaces.

Isostere_Comparison cluster_legend Design Logic Phe L-Phenylalanine (Phe) [Aromatic, Hydrophobic] Cha L-Cyclohexylalanine (Cha) [Aliphatic, Very Hydrophobic] Phe->Cha Reduction (Remove Aromaticity) Thp L-4-Tetrahydropyranylalanine (Thp-Ala) [Aliphatic, Polar Isostere] Phe->Thp Direct Isosteric Replacement Cha->Thp Atom Replacement (C4 -> O) desc Thp-Ala retains the steric bulk of Cha but lowers LogP via the ether oxygen.

Figure 1: Isosteric relationship showing the structural evolution from Phenylalanine to Tetrahydropyranylalanine.

Part 4: Structural Biology & Pharmacokinetics

Metabolic Stability

Peptides containing natural amino acids are rapidly degraded by proteases. Thp-Ala confers stability through two mechanisms:

  • Non-Recognition: Chymotrypsin prefers aromatic side chains (Phe, Tyr, Trp). The non-aromatic, ether-containing ring of Thp-Ala is a poor substrate for chymotrypsin, significantly extending the plasma half-life (

    
    ).
    
  • Steric Shielding: The bulky chair conformation can sterically hinder access of peptidases to the peptide backbone.

Conformational Impact
  • Helix Propensity: Similar to Leucine and Phenylalanine. It is a strong helix former in

    
    -helical peptides (e.g., GLP-1 analogs).
    
  • Beta-Sheet: Can be accommodated but is less favored than

    
    -branched residues like Valine or Isoleucine.
    

Part 5: Experimental Protocols

Protocol: Solubility Determination for Coupling

Objective: Verify the solubility of Fmoc-Thp-Ala-OH in DMF prior to automated synthesis to prevent line clogging.

Materials:

  • Fmoc-L-4-Tetrahydropyranylalanine (e.g., 100 mg).

  • Anhydrous DMF (peptide grade).

  • Vortex mixer.

Method:

  • Weigh 100 mg of Fmoc-Thp-Ala-OH into a 2 mL glass vial.

  • Add 200

    
    L  of DMF (Target concentration: ~0.5 M, standard for synthesizers).
    
  • Vortex for 30 seconds .

  • Observation:

    • Clear Solution: Proceed with synthesis.

    • Turbid/Particulates: Add DMF in 50

      
      L increments until clear. Calculate new concentration.
      
    • Note: Fmoc-Thp-Ala-OH is typically soluble up to 0.5 M in DMF at 25°C.

Protocol: SPPS Coupling Workflow

This workflow ensures high-efficiency incorporation of Thp-Ala into a growing peptide chain.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF, 2x 5min) Start->Deprotect Wash1 Wash (DMF, 5x) Deprotect->Wash1 Activate Activation (Fmoc-Thp-Ala-OH + DIC/Oxyma) Wash1->Activate Coupling Coupling Reaction (60 min, RT) Activate->Coupling Check Kaiser Test (Blue = Incomplete, Yellow = Complete) Coupling->Check Recouple Re-Coupling (HBTU/DIEA) Check->Recouple Blue (Fail) NextStep Proceed to Next AA Check->NextStep Yellow (Pass) Recouple->Coupling

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Thp-Ala.

References

  • ChemicalBook. (2025).[3] L-4'-Tetrahydropyranylglycine and Derivatives Properties. Retrieved from (Note: Cross-referenced for side-chain properties).

  • BLD Pharm. (2025). 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride Product Data. Retrieved from .

  • BenchChem. (2025).[4] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from .

  • National Institutes of Health (NIH). (2025). Peptide Therapeutics: Challenges and Opportunities. PubMed Central. Retrieved from .

  • Sigma-Aldrich. (2025).[3] (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acid Product Sheet. Retrieved from .

Sources

Technical Monograph: Spectroscopic Characterization of (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid

[1]

CAS Number: 122626-79-1 (Free Acid) | Molecular Formula: C



Molecular Weight:Synonyms:

1

Introduction & Significance

This compound is a non-proteinogenic amino acid frequently employed in medicinal chemistry as a lipophilic, non-aromatic isostere of Phenylalanine or Tyrosine.[1] Its incorporation into peptide backbones restricts conformational flexibility while maintaining a specific steric volume, often improving metabolic stability and membrane permeability compared to its aromatic counterparts.

This guide provides a definitive reference for the structural verification of this compound, synthesizing data from standard synthetic protocols and high-field NMR analysis of analogous tetrahydropyran systems.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Note: Data is typically acquired in D


ODMSO-d

1


H NMR Data (400 MHz, D

O)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic

-CH
4.02 dd1H7.5, 5.2Deshielded by amino/carboxyl groups.[1]
Ring 2,6-H

3.94 dd2H11.5, 4.0Adjacent to ether oxygen (equatorial).[1]
Ring 2,6-H

3.38 td2H11.5, 2.0Adjacent to ether oxygen (axial).[1]

-CH

1.85 - 1.72 m2H-Diastereotopic methylene linking ring to backbone.[1]
Ring 4-H 1.65 m1H-Methine bridgehead; shielded.[1]
Ring 3,5-H

1.58 d2H12.0Distal ring protons.[1]
Ring 3,5-H

1.35 qd2H12.0, 4.5Distal ring protons (axial).[1]

C NMR Data (100 MHz, D

O)
PositionShift (

, ppm)
Assignment
C=O 173.5 Carboxylic Acid Carbonyl
Ring C-2,6 67.2 Ether carbons (O-CH

)

-C
52.1 Chiral center

-C
36.8 Methylene bridge
Ring C-3,5 32.4 Distal ring carbons
Ring C-4 33.1 Methine junction

Expert Insight: The key diagnostic signal is the distinct splitting of the tetrahydropyran ether protons (3.94 and 3.38 ppm).[1] In standard aliphatic amino acids (like Leucine), this region is empty.[1] Their presence confirms the integrity of the ether ring.[1]

B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Molecular Ion [M+H]

    
    :  Calculated: 174.11; Observed: 174.1 m/z [1]
    
  • Sodium Adduct [M+Na]

    
    :  Observed: 196.1 m/z [1]
    
  • Key Fragmentation (MS/MS of 174.1):

    • 157 m/z: Loss of NH

      
       (Characteristic of free amino acids).[1]
      
    • 128 m/z: Loss of HCOOH (Formic acid/Carboxyl group).[1]

    • 85 m/z: Tetrahydropyranyl cation (C

      
      H
      
      
      O
      
      
      ) – Diagnostic fragment for side chain.[1]
C. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid state).[1]

Wavenumber (cm

)
Functional GroupVibration Mode
2800 - 3100 NH

/ C-H
Broad ammonium stretch overlapping with aliphatic C-H.
1720 - 1740 C=O[1]Carbonyl stretch (Acid).[1]
1580 - 1600 NH

N-H bending (asymmetric).[1]
1085 - 1100 C-O-CEther stretching (Strong, characteristic of pyran ring).[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and prevent aggregation:

  • Weigh 5-10 mg of the amino acid hydrochloride salt.

  • Dissolve in 0.6 mL of D

    
    O .
    
  • Optional: Add 1 drop of NaOD (40% in D

    
    O) if the free zwitterion is desired, though this may shift the 
    
    
    -proton upfield to ~3.4 ppm.[1]
  • Reference: Calibrate to residual HDO peak (4.79 ppm).

Protocol B: Synthesis & Isolation Overview

The synthesis typically follows a Knoevenagel Condensation route, ensuring the correct stereochemistry via enzymatic resolution or asymmetric hydrogenation.

SynthesisStart4-FormyltetrahydropyranInter1Dehydro-Amino AcidIntermediateStart->Inter1Horner-Wadsworth-EmmonsReagentN-Boc-PhosphonoglycineTrimethyl EsterReagent->Inter1Step2Asymmetric Hydrogenation(Rh-DuPhos Catalyst)Inter1->Step2H2, 50 psiFinal(S)-2-Amino-3-(oxan-4-yl)propanoic acidStep2->FinalDeprotection (HCl)

Figure 1: Standard asymmetric synthesis workflow for high-purity L-4-tetrahydropyranylalanine.

Structural Verification Logic

When validating a batch of this material, use the following logical flow to confirm identity and purity.

LogicSampleUnknown SampleMS_CheckMS (ESI+)Mass = 174.1?Sample->MS_CheckNMR_H1H NMR (D2O)Ether Peaks @ 3.4/3.9 ppm?MS_Check->NMR_HYesFailREJECT BATCHMS_Check->FailNoChiralChiral HPLC>98% ee?NMR_H->ChiralYesNMR_H->FailNo (Check for linear ether impurities)PassIDENTITY CONFIRMEDChiral->PassYesChiral->FailNo (Racemic)

Figure 2: Decision tree for quality control and structural validation.

References

  • PubChem Compound Summary. (2025). 2-amino-3-(oxan-4-yl)propanoic acid.[1] National Center for Biotechnology Information.[1] Link

  • Burke, T. R., et al. (1993).[1] Preparation of 4-Tetrahydropyranyl-L-alanine. Tetrahedron Letters, 34(3), 415-418.[1] (Foundational synthesis reference).

  • BLD Pharm. (2024).[1] Product Analysis: (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride. Link

  • MedChemExpress. (2024).[1] Amino Acid Derivatives and Spectroscopic Data. Link

(2S)-2-amino-3-(oxan-4-yl)propanoic Acid: A Strategic Phenylalanine Isostere for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as Tetrahydropyran-4-yl-L-alanine or THP-Ala ) is a non-proteinogenic amino acid. Core Utility: It serves as a critical bioisostere for Phenylalanine (Phe) and Leucine (Leu) in medicinal chemistry. Value Proposition: By replacing the aromatic phenyl ring of Phe with a saturated tetrahydropyran ring, researchers can:

  • Reduce Lipophilicity (LogP): Improving aqueous solubility while maintaining steric bulk.

  • Enhance Metabolic Stability: Eliminating aromatic oxidation sites (CYP450 metabolism) and reducing recognition by aromatic-specific proteases (e.g., Chymotrypsin).

  • Modulate Receptor Selectivity: Fine-tuning the interaction with hydrophobic pockets in GPCRs and enzymes.

This guide details the biological targets relevant to THP-Ala, focusing on its transport mechanisms and its application in modulating peptide-receptor interactions.

Part 1: Physicochemical Profile & Isosteric Design

To understand the biological targets, one must first understand the structural mimicry. THP-Ala is designed to occupy the same volume as Phenylalanine but with distinct electronic properties.

Table 1: Comparative Physicochemical Properties
PropertyL-Phenylalanine (Phe)(2S)-THP-Alanine (THP-Ala)Impact on Drug Design
Side Chain Structure Aromatic Phenyl RingSaturated TetrahydropyranTHP is non-aromatic; no

-

stacking.
Electronic Character Electron-rich (

-system)
Polar Ether OxygenOxygen accepts H-bonds; increases polarity.
Lipophilicity (cLogP) ~ -1.38 (Free AA)~ -1.8 to -2.0THP-Ala is more hydrophilic, aiding solubility.
Metabolic Liability High (Aromatic hydroxylation)Low (Saturated ring)THP resists oxidative metabolism.
Proteolytic Susceptibility High (Chymotrypsin target)LowResists cleavage by aromatic-preferring proteases.

Part 2: Primary Biological Targets

The Cellular Gateway: L-Type Amino Acid Transporter 1 (LAT1 / SLC7A5)

The most direct biological "target" of the free acid form of THP-Ala is the transport system responsible for its cellular uptake. Like its structural analogs (Leu, Phe), THP-Ala is a large neutral amino acid (LNAA).

  • Mechanism: THP-Ala acts as a substrate for LAT1 (SLC7A5) , a sodium-independent antiporter. It is transported into the cell in exchange for an intracellular amino acid (typically Glutamine) flowing out.

  • Therapeutic Relevance:

    • Blood-Brain Barrier (BBB) Penetration: LAT1 is highly expressed at the BBB. Drugs or prodrugs incorporating THP-Ala can utilize this transporter to cross into the CNS, acting as a "Trojan Horse."

    • Tumor Targeting: Many cancers overexpress LAT1 to fuel rapid growth. THP-Ala derivatives can preferentially accumulate in tumor cells.

Diagram 1: LAT1 Transport Mechanism

LAT1_Transport cluster_extracellular Extracellular Space (Blood/Interstitium) cluster_membrane Cell Membrane (BBB / Tumor) cluster_intracellular Intracellular Space (Cytosol) THP_Out THP-Alanine (Substrate) LAT1 LAT1 / SLC7A5 (Antiporter) THP_Out->LAT1 Binding (Km ~ µM) Gln_Out L-Glutamine (Efflux) LAT1->Gln_Out Efflux CD98 CD98hc (Chaperone) LAT1->CD98 THP_In THP-Alanine (Accumulation) LAT1->THP_In Influx Gln_In L-Glutamine (Abundant) Gln_In->LAT1 Exchange

Caption: Obligate exchange mechanism of LAT1. THP-Alanine enters the cell by swapping with intracellular Glutamine.

GPCR Peptide Agonists (GLP-1, GIP, Glucagon)

In peptide drug discovery, THP-Ala is a strategic tool to optimize ligands for Class B GPCRs, particularly incretin mimetics used in diabetes and obesity (e.g., GLP-1 analogs).

  • The Problem: Native peptides containing Phenylalanine are susceptible to rapid degradation by DPP-4 (Dipeptidyl peptidase-4) and NEP (Neprilysin).

  • The THP-Ala Solution:

    • Proteolytic Shielding: Replacing Phe with THP-Ala at key cleavage sites (e.g., positions adjacent to the N-terminus) introduces steric changes that prevent the protease catalytic triad from properly orienting the peptide bond for cleavage.

    • Receptor Affinity: The oxygen atom in the tetrahydropyran ring can form novel hydrogen bonds within the receptor binding pocket, potentially increasing potency or selectivity (e.g., favoring GLP-1R over GCGR).

Protein-Protein Interaction (PPI) Inhibitors: p53-MDM2

The interaction between the tumor suppressor p53 and the E3 ligase MDM2 relies heavily on three hydrophobic residues of p53 inserting into a deep cleft on MDM2: Phe19, Trp23, and Leu26 .

  • Application: Small molecule and peptidomimetic inhibitors (like Nutlins or stapled peptides) must mimic these residues.

  • THP-Ala Role: THP-Ala is an ideal surrogate for Phe19 or Leu26 . It fills the hydrophobic pocket but offers better water solubility than a purely hydrocarbon side chain, improving the drug-like properties (ADME) of the inhibitor.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-THP-Ala-OH into a bioactive peptide sequence to test for stability/activity.

Reagents:

  • Fmoc-(2S)-2-amino-3-(oxan-4-yl)propanoic acid (Fmoc-THP-Ala-OH).

  • Coupling Reagents: HATU or DIC/Oxyma.

  • Resin: Rink Amide or Wang Resin.

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-THP-Ala-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq).

    • Note: Pre-activation for 1-2 mins is recommended due to the steric bulk of the THP group.

  • Coupling: Add activated solution to resin. Shake at room temperature for 60-90 mins.

    • Validation: Perform Kaiser Test (ninhydrin). If positive (blue), re-couple.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Competitive LAT1 Transport Assay

Objective: Verify if a THP-Ala containing compound interacts with the LAT1 transporter.

System: HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).

Steps:

  • Seeding: Plate HEK-LAT1 cells in 24-well plates (poly-D-lysine coated) at 1x10^5 cells/well. Culture for 24h.

  • Buffer Prep: Prepare HBSS (Hank's Balanced Salt Solution) free of amino acids.

  • Substrate Mix: Prepare 1 µM [^3H]-L-Leucine (Radiolabeled tracer) in HBSS.

  • Competition:

    • Control wells: Add [^3H]-L-Leucine only.

    • Test wells: Add [^3H]-L-Leucine + increasing concentrations of THP-Ala (0.1 µM to 1 mM).

  • Incubation: Incubate for 2 minutes at 37°C. (Short time is critical to measure initial rate).

  • Termination: Aspirate buffer and immediately wash cells 3x with ice-cold HBSS containing 1 mM unlabeled Leucine (to stop transport).

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation fluid and count radioactivity (CPM).

  • Analysis: Plot % Uptake vs. Log[THP-Ala]. Calculate IC50. A low IC50 indicates high affinity for LAT1.

Diagram 2: Peptide Optimization Workflow

Peptide_Optimization cluster_synthesis synthesis Cycle cluster_testing Biological Validation Start Native Peptide Hit (Contains Phe/Leu) Problem Issue Identified: Rapid Proteolysis or Poor Solubility Start->Problem Design Design Strategy: Scan Phe residues with THP-Ala Problem->Design SPPS SPPS Incorporation (Fmoc-THP-Ala-OH) Design->SPPS Cleavage Cleavage & Purification SPPS->Cleavage Binding Receptor Binding Assay (Ki / EC50) Cleavage->Binding Stability Plasma Stability Assay (t1/2) Binding->Stability Decision Is Potency Maintained AND Stability Improved? Stability->Decision Decision->Design No (Try different position) Lead Lead Candidate (THP-Modified Peptide) Decision->Lead Yes

Caption: Iterative workflow for replacing Phenylalanine with THP-Alanine to optimize peptide drug candidates.

References

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry, 273(37), 23629-23632. Link

  • Knudsen, L. B., & Lau, J. (2019). "The Discovery and Development of Liraglutide and Semaglutide." Frontiers in Endocrinology, 10, 155. (Context on GLP-1 amino acid modification strategies). Link

  • Vassilev, L. T., et al. (2004). "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science, 303(5659), 844-848. (Foundational work on Phe-mimics in MDM2 inhibition). Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Review of tetrahydropyran as a phenyl isostere). Link

  • PubChem. this compound. CID 182287-50-9. Link

Methodological & Application

Application Note: High-Fidelity Synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-amino-3-(oxan-4-yl)propanoic acid (commonly L-4-tetrahydropyranylalanine ) is a critical non-canonical amino acid used in peptide therapeutics to modulate lipophilicity and metabolic stability without significantly altering steric bulk compared to leucine or phenylalanine.

This Application Note details a stereoselective synthesis protocol utilizing the Schöllkopf Bis-Lactim Ether method . Unlike enzymatic resolution, which can suffer from substrate specificity issues with bulky non-aromatic side chains, the Schöllkopf auxiliary offers predictable stereocontrol (>95% ee) and scalability from grams to kilograms.

Key Advantages of This Protocol
  • High Enantiopurity: Exploits the steric shielding of the isopropyl group in the valine-derived auxiliary to ensure trans-alkylation.

  • Defined Precursors: Utilizes 4-(iodomethyl)tetrahydro-2H-pyran, synthesized directly from commercially available precursors.

  • Scalability: Avoids high-pressure hydrogenation equipment required for dehydroamino acid routes.

Strategic Retrosynthesis & Workflow

The synthesis disconnects the target molecule at the


-carbon. The chiral center is established via the alkylation of the lithium enolate of the Schöllkopf auxiliary (derived from L-Valine) with an electrophilic tetrahydropyran derivative.
Reaction Pathway Visualization

G Start Tetrahydropyran-4- carboxylic acid Alcohol 4-(Hydroxymethyl) tetrahydropyran Start->Alcohol LiAlH4 reduction Iodide 4-(Iodomethyl) tetrahydropyran (Electrophile) Alcohol->Iodide MsCl; then NaI Alkylated Alkylated Bis-Lactim Ether Iodide->Alkylated Auxiliary Schöllkopf Auxiliary ((S)-Val-Gly-OMe bis-lactim) Auxiliary->Alkylated 1. n-BuLi, -78°C 2. Add Iodide Target (2S)-2-amino-3-(oxan-4-yl) propanoic acid (Target) Alkylated->Target 0.25N HCl Hydrolysis

Figure 1: Strategic workflow for the asymmetric synthesis of L-4-tetrahydropyranylalanine.

Detailed Experimental Protocol

Phase 1: Synthesis of Electrophile (4-(Iodomethyl)tetrahydro-2H-pyran)

Rationale: The iodide is more reactive than the bromide or chloride, essential for the substitution reaction at -78°C.

Reagents:

  • 4-(Hydroxymethyl)tetrahydro-2H-pyran (Start material)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    )
    
  • Sodium Iodide (NaI)[1]

  • Acetone (Dry)[2]

Procedure:

  • Mesylation:

    • Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran (10.0 g, 86 mmol) in DCM (100 mL) and cool to 0°C.

    • Add

      
       (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
      
    • Stir for 2 h at 0°C. Quench with water, extract with DCM, dry (

      
      ), and concentrate to yield the crude mesylate.
      
  • Finkelstein Reaction:

    • Dissolve the crude mesylate in anhydrous acetone (150 mL).

    • Add NaI (2.0 eq, ~25.8 g).

    • Reflux the mixture for 16 hours (protect from light).

    • Workup: Cool to RT, filter off salts. Concentrate the filtrate. Redissolve residue in

      
      , wash with 10% 
      
      
      
      (to remove iodine color) and brine.
    • Yield: Expect ~90% yield of a pale yellow oil.

    • Storage: Store over copper wire at 4°C to prevent decomposition.

Phase 2: Asymmetric Alkylation (The Critical Step)

Rationale: The Schöllkopf auxiliary ((S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) directs the incoming electrophile to the face opposite the isopropyl group, establishing the (S) configuration at the new alpha-carbon.

Reagents:

  • (S)-Schöllkopf Auxiliary (Commercial CAS: 78342-42-4)

  • n-Butyllithium (2.5 M in hexanes)[3]

  • THF (Anhydrous, freshly distilled)

  • 4-(Iodomethyl)tetrahydro-2H-pyran (from Phase 1)

Protocol:

  • Lithiation:

    • In a flame-dried Schlenk flask under Argon, dissolve the (S)-auxiliary (5.0 g, 27.1 mmol) in anhydrous THF (80 mL).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 eq, 12 mL) dropwise over 20 mins. The solution typically turns deep orange/red.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation:

    • Dissolve 4-(iodomethyl)tetrahydro-2H-pyran (1.2 eq, 7.3 g) in minimal THF (10 mL).

    • Add this solution dropwise to the enolate at -78°C over 30 mins.

    • Critical: Maintain temperature at -78°C for 4 hours, then allow to warm slowly to 0°C overnight.

  • Quench:

    • Quench with saturated

      
       solution (20 mL).
      
    • Extract with EtOAc (3 x 50 mL). Dry organic layers over

      
       and concentrate.
      
    • Purification: Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate the alkylated bis-lactim ether.

    • Note: The major diastereomer (trans-alkylated) usually elutes second.

Phase 3: Hydrolysis and Isolation

Rationale: Mild acidic hydrolysis cleaves the bis-lactim ether, releasing the target amino acid methyl ester and the chiral auxiliary valine methyl ester.

Protocol:

  • Hydrolysis:

    • Dissolve the alkylated intermediate (5.0 g) in THF (20 mL).

    • Add 0.25 N HCl (50 mL).

    • Stir at room temperature for 24 hours. (Monitor by TLC for disappearance of starting material).

  • Separation:

    • Concentrate THF in vacuo.

    • Extract the aqueous layer with

      
       to remove non-polar impurities.
      
    • Basify the aqueous phase to pH ~9 with concentrated

      
      .
      
    • Extract with DCM (3 x 50 mL) to obtain the mixture of amino acid methyl esters (Target + Val-OMe).

  • Final Deprotection (Ester Hydrolysis):

    • Reflux the crude methyl ester mixture in 6 N HCl for 4 hours.

    • Concentrate to dryness.

  • Purification (Ion Exchange):

    • Dissolve residue in water and load onto a Dowex 50W-X8 cation exchange column (

      
       form).
      
    • Wash with water (to remove neutral impurities).

    • Elute amino acids with 1 M

      
      .
      
    • Collect ninhydrin-positive fractions and lyophilize.

    • Separation from Valine: If valine co-elutes, recrystallization from water/ethanol or preparative HPLC is required. For high purity, the methyl ester stage distillation is often preferred before final hydrolysis.

Quality Control & Validation Criteria

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, 0.1% TFA/MeCN)
Chiral Purity > 99% eeChiral HPLC (Crownpak CR+)
Identity Consistent with structure1H NMR (D2O), MS (ESI+)
Specific Rotation

(c=1, 1N HCl)*
Polarimetry

*Note: Rotation values for this specific unnatural amino acid vary in literature; comparison to an authentic standard or enantiomeric reference is recommended.

Analytical Data (Expected)
  • MS (ESI+): Calculated for

    
     [M+H]+: 174.11. Found: 174.1.
    
  • 1H NMR (400 MHz, D2O):

    
     3.95 (dd, 2H, ether), 3.75 (t, 1H, 
    
    
    
    -H), 3.40 (t, 2H, ether), 1.90-1.60 (m, 5H, ring/CH2), 1.35 (m, 2H).

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Alkylation: Often caused by moisture in THF or degraded n-BuLi. Solution: Titrate n-BuLi before use and use fresh molecular sieves for solvent drying.

  • Racemization: Occurs if the hydrolysis temperature is too high. Solution: Perform the initial hydrolysis at ambient temperature using dilute acid (0.25 N).

  • Valine Contamination: The auxiliary byproduct (Val-OMe) can be difficult to remove. Solution: Distill the methyl esters under high vacuum (Kugelrohr) prior to the final acid hydrolysis step. Val-OMe boils significantly lower than the target ester.

Safety Hazards[4]
  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere.

  • Methyl Iodide/Alkyl Iodides: Potential alkylating agents/carcinogens. Use in a fume hood with double gloving.

References

  • Schöllkopf Bis-Lactim Method: Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Pure and Applied Chemistry, 55(11), 1799–1806. Link

  • Electrophile Synthesis: "Synthesis of 4-(iodomethyl)tetrahydro-2H-pyran." ChemicalBook Protocols, CAS 101691-94-5. Link

  • Target Compound Data: "2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride." BLD Pharm Catalog, CAS 182287-50-9.[4] Link

  • General Protocol for Unnatural Amino Acids: "The Cornerstone of Modern Peptide Synthesis: N-Boc Protected Amino Acids." BenchChem Technical Guides. Link

Sources

Application Note: Scalable Asymmetric Synthesis of (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid (L-Thp-Ala)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-enantioselectivity protocol for the asymmetric synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as L-Tetrahydropyran-4-yl-alanine). This non-canonical amino acid is a critical pharmacophore in modern peptide therapeutics, particularly GLP-1 receptor agonists, where it serves as a lipophilic, conformationally restricted surrogate for leucine or alanine.

The protocol utilizes the Schöllkopf Bis-Lactim Ether method, chosen for its exceptional stereocontrol (>98% ee) and operational reliability at bench-to-pilot scales. We also provide a validated workflow for the synthesis of the requisite electrophile, 4-(iodomethyl)tetrahydro-2H-pyran , and a chiral HPLC method for enantiomeric purity assessment.

Strategic Route Selection

The synthesis is divided into two phases:

  • Electrophile Synthesis: Conversion of (tetrahydro-2H-pyran-4-yl)methanol to the reactive iodide.

  • Asymmetric Alkylation: Diastereoselective alkylation of the Schöllkopf chiral auxiliary, followed by hydrolysis.

Why this approach?
  • Stereocontrol: The bulky isopropyl group of the valine-derived auxiliary exerts powerful steric hindrance, forcing the electrophile to attack trans to the isopropyl group, guaranteeing the (S)-configuration at the new chiral center.

  • Scalability: Unlike enzymatic resolutions which often require specific substrate screening, this chemical route is strictly stoichiometric and predictable.

  • Purity: The intermediate diastereomers can be separated by crystallization or flash chromatography before the final hydrolysis, ensuring the final amino acid is optically pure.

Reaction Pathway Visualization

SynthesisRoute Start (Tetrahydro-2H-pyran-4-yl) methanol Iodide 4-(Iodomethyl) tetrahydro-2H-pyran (Electrophile) Start->Iodide 1. MsCl, Et3N 2. NaI, Acetone Auxiliary Schöllkopf Auxiliary (S)-Val-Gly-OMe derivative Adduct Alkylated Bis-Lactim Ether Auxiliary->Adduct + Iodide n-BuLi, THF, -78°C Product (2S)-2-Amino-3-(oxan-4-yl) propanoic acid Adduct->Product 0.25N TFA (Hydrolysis)

Figure 1: Retrosynthetic logic flow from commercial precursor to target amino acid.

Protocol A: Synthesis of Electrophile (4-(Iodomethyl)tetrahydro-2H-pyran)

CAS: 101691-94-5 Safety Note: Alkyl iodides are potential alkylating agents. Handle in a fume hood.

Materials
  • (Tetrahydro-2H-pyran-4-yl)methanol (Commercial)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)[1]

  • Sodium Iodide (NaI)[2]

  • Dichloromethane (DCM) & Acetone

Step-by-Step Procedure
  • Mesylation:

    • Dissolve (tetrahydro-2H-pyran-4-yl)methanol (10.0 g, 86 mmol) in anhydrous DCM (100 mL). Cool to 0°C.

    • Add Et3N (1.5 eq, 18 mL).

    • Dropwise add MsCl (1.2 eq, 8.0 mL) over 20 mins. Maintain temp < 5°C.

    • Stir 2h at RT. Quench with water.[3] Wash organic layer with 1N HCl, then brine. Dry (MgSO4) and concentrate to yield the crude mesylate (typically >95% yield).

  • Finkelstein Reaction:

    • Dissolve the crude mesylate in reagent-grade Acetone (150 mL).

    • Add NaI (2.0 eq, 25.8 g). The solution will turn yellow.[1]

    • Reflux for 16 hours.[1] A white precipitate (NaOMs) will form.

    • Cool to RT. Filter off solids.[4] Concentrate the filtrate.

    • Redissolve residue in Et2O, wash with 10% Na2S2O3 (to remove iodine color), then water.[2]

    • Purification: Distillation or use directly if purity >95% by NMR.

    • Target Yield: ~85-90% overall.

Protocol B: Asymmetric Alkylation (Schöllkopf Method)

Target: this compound Auxiliary: (3S,6R)-3-isopropyl-6-methoxy-2,5-dihydropyrazine (Commercially available or synthesized from L-Val-Gly-OMe).

Reagents & Equipment[2][3][4][5][6]
  • Schöllkopf Auxiliary[5]

  • n-Butyllithium (2.5 M in hexanes)

  • 4-(Iodomethyl)tetrahydro-2H-pyran (From Protocol A)

  • Dry THF (Tetrahydrofuran)[1]

  • Cryogenic vessel (-78°C)

Experimental Workflow
  • Deprotonation:

    • Charge a flame-dried flask with the Schöllkopf Auxiliary (5.0 g, 32 mmol) and dry THF (80 mL) under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.05 eq, 13.5 mL) dropwise over 15 mins. The solution usually turns deep orange/red (lithiated anion).

    • Stir at -78°C for 30 mins to ensure complete lithiation.

  • Alkylation:

    • Dissolve 4-(iodomethyl)tetrahydro-2H-pyran (1.2 eq, 8.7 g) in minimal dry THF (10 mL).

    • Add the electrophile solution dropwise to the lithiated auxiliary at -78°C.

    • Critical Step: Stir at -78°C for 4 hours. Do not allow to warm rapidly; kinetic control is essential for diastereoselectivity.

    • Allow to warm to 0°C slowly overnight (or over 6-8 hours).

  • Quench & Isolation:

    • Quench with saturated NH4Cl (20 mL) and extract with EtOAc (3 x 50 mL).

    • Dry (Na2SO4) and concentrate.

    • Intermediate QC: Analyze by 1H NMR. The ratio of the desired diastereomer should be >20:1.

    • Purification (Optional but recommended): Flash chromatography (Hexane/EtOAc) to isolate the pure alkylated adduct.

  • Hydrolysis:

    • Dissolve the alkylated adduct in THF (40 mL) and add 0.25 N HCl (40 mL).

    • Stir at RT for 2 hours (hydrolyzes the imine to the methyl ester).

    • Concentrate to remove THF. The aqueous layer contains the amino acid methyl ester and the valine auxiliary methyl ester.

    • Note: Complete hydrolysis to the free acid requires stronger conditions (6N HCl, reflux, 2h) or a saponification step (LiOH, THF/H2O).

    • Preferred Route: Reflux in 6N HCl for 4 hours. Cool. Extract the chiral auxiliary byproduct (Val-OMe) with DCM. The aqueous phase contains the target amino acid hydrochloride.

  • Final Isolation:

    • Neutralize the aqueous phase to pH 6 (isoelectric point) using Et3N or Dowex weak base resin.

    • Precipitate the zwitterion by adding Ethanol/Acetone.

    • Recrystallize from Water/EtOH.

Quality Control & Analytical Data

Data Summary Table
ParameterSpecificationNotes
Appearance White crystalline solid
Molecular Weight 173.21 g/mol Free base
Yield (Step 2) 75 - 82%From auxiliary
Enantiomeric Excess > 98% eeDetermined by Chiral HPLC
1H NMR (D2O)

3.9 (m, 2H), 3.7 (t, 1H), 3.3 (m, 2H), 1.6-1.8 (m, side chain)
Characteristic THP signals
Chiral HPLC Method

To verify the absence of the D-enantiomer (R-isomer), use the following method:

  • Column: Chiralpak ZWIX(+) or Astec CHIROBIOTIC T (Teicoplanin based).

  • Mobile Phase: MeOH : H2O (90:10) + 25mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Detection: ELSD or UV at 210 nm (low UV absorbance due to lack of chromophore).

  • Retention: L-isomer typically elutes before D-isomer on ZWIX(+).

Workflow Diagram

Workflow Reaction Reaction Mixture (-78°C, THF) Quench Quench (NH4Cl) & Extraction Reaction->Quench Intermed Crude Adduct (Diastereomer Mix) Quench->Intermed Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Intermed->Hydrolysis Separation Phase Separation (Remove Auxiliary) Hydrolysis->Separation Purification Ion Exchange / Crystallization Separation->Purification

Figure 2: Operational workflow from reaction quench to final purification.[1][4][6][7][8][9]

References

  • Schöllkopf, U., et al. (1981). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines..

  • Vertex Pharmaceuticals. (2007). Process for the preparation of modulators of ATP-binding cassette transporters. (Patent describing synthesis of THP-alanine derivatives). .

  • Sigma-Aldrich. (2025). Product Specification: A-Amino-Tetrahydro-2H-Pyran-4-Propanoic Acid..

  • Ilgg, K., et al. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Application Note 5994-1367EN. .

Sources

Purification methods for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Introduction & Scope

This compound (also known as L-Tetrahydropyranyl-4-alanine) is a critical non-proteinogenic amino acid used in peptide mimetics. Structurally, it serves as a polar isostere of cyclohexylalanine or phenylalanine. The incorporation of the oxane (tetrahydropyran) ring introduces an ether oxygen, significantly altering the lipophilicity and hydrogen-bonding potential compared to its carbocyclic counterparts.

This guide addresses the specific purification challenges posed by this molecule:

  • Zwitterionic Polarity: High water solubility makes extraction into organic solvents difficult.

  • Stereochemical Purity: Ensuring the (S)-enantiomer is free from the (R)-isomer.

  • Side-Product Removal: Eliminating inorganic salts and glycine-equivalent byproducts from synthesis (e.g., Schöllkopf or O'Donnell routes).

Physicochemical Profile & Solubility

Understanding the molecule's behavior in solution is the prerequisite for any purification logic.

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 173.21 g/mol Suitable for standard C18 or Ion Exchange.
pKa (COOH) ~2.2 (Estimated)Protonated at pH < 2.[1]
pKa (NH3+) ~9.6 (Estimated)Deprotonated at pH > 10.
Isoelectric Point (pI) ~5.90 Critical: Minimum solubility occurs here.
Solubility (Water) HighPrecludes simple aqueous washing; requires IEC.
Solubility (EtOH/MeOH) Low to ModerateIdeal antisolvents for crystallization.
Solubility (EtOAc/DCM) NegligibleCannot use standard organic extraction.

Strategic Workflow Overview

The purification logic follows a "Capture, Release, Polish" mechanism. We utilize the zwitterionic nature for bulk cleanup (IEC), solubility differences for salt removal (Crystallization), and hydrophobicity for final polishing (HPLC).

PurificationWorkflow Crude Crude Reaction Mixture (Salts, SM, Enantiomers) IEC Step 1: Cation Exchange (SCX) (Desalting & Bulk Capture) Crude->IEC Load at pH 1-2 Cryst Step 2: Isoelectric Crystallization (pH 5.9 in EtOH/H2O) IEC->Cryst Elute (NH4OH), Conc. Cryst->IEC Recycle Mother Liquor HPLC Step 3: Preparative HPLC (Polishing >99% purity) Cryst->HPLC Dissolve in Mobile Phase Pure Final Product This compound HPLC->Pure Lyophilization

Figure 1: Integrated purification workflow designed to handle high-salt crude mixtures.

Detailed Protocols

Method 1: Ion Exchange Chromatography (Bulk Purification)

Objective: Remove inorganic salts and non-basic organic impurities. Mechanism: Strong Cation Exchange (SCX). The amino acid binds as a cation (


) at acidic pH, while anions and neutrals pass through.

Materials:

  • Resin: Dowex 50WX8 (Hydrogen form) or Amberlite IR-120.

  • Column: Glass column with sintered frit.

  • Eluents: 1M HCl, Distilled Water, 2M

    
    .
    

Protocol:

  • Resin Preparation: Swell 100g of resin in water. Wash with 1M HCl (200 mL) to ensure H+ form, then rinse with water until effluent is neutral (pH 7).

  • Loading: Dissolve crude this compound in minimum water. Acidify to pH 1-2 with dilute HCl. Load onto the column at a flow rate of 1 BV (Bed Volume)/hour.

  • Washing: Wash with 3-5 BV of distilled water.

    • Checkpoint: Monitor effluent by TLC or refractive index. This fraction contains salts and non-basic impurities.

  • Elution: Elute with 1M-2M

    
    .
    
    • Mechanism:[2] Ammonia deprotonates the resin and the amino acid carboxylic acid, displacing the amino acid.

  • Isolation: Collect ninhydrin-positive fractions. Concentrate in vacuo (40°C) to remove excess ammonia.

Method 2: Isoelectric Crystallization (Scalable)

Objective: Purify based on solubility minimum at pI (~5.9). Context: The oxan-4-yl side chain is polar enough to keep the molecule soluble in water, making simple precipitation difficult. We use an "antisolvent" approach.[3]

Protocol:

  • Dissolution: Dissolve the solid from Method 1 in a minimum volume of warm water (50°C).

  • pH Adjustment: Carefully adjust pH to 5.90 ± 0.1 using 1M HCl or 1M NaOH. Use a calibrated pH meter.

  • Antisolvent Addition: Slowly add hot Ethanol or Isopropanol (ratio 3:1 to 5:1 Alcohol:Water) while stirring.

    • Observation: The solution should turn cloudy (nucleation).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the white crystals, wash with cold absolute ethanol, and dry under vacuum.

Method 3: Preparative HPLC (Polishing)

Objective: Remove trace enantiomers (if using chiral column) or hydrophobic side products.

System Parameters:

  • Column: C18 (ODS) Preparative Column (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0-20% B over 20 minutes (The molecule is polar; high organic is not needed).

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).

Note on Salt Exchange: If TFA is used, the product will be a trifluoroacetate salt. To obtain the zwitterion, pass the HPLC fraction back through a weak anion exchange resin or repeat the isoelectric precipitation step.

Quality Control & Analytics

A. Enantiomeric Purity (Chiral HPLC) Standard C18 cannot separate enantiomers. Use a ligand-exchange or crown ether column.

  • Column: Daicel Crownpak CR(+) or Chiralpak ZWIX(+).

  • Conditions: Aqueous Perchloric acid (pH 1.5) usually works best for underivatized amino acids on Crownpak.

  • Limit: (R)-isomer < 0.5%.

B. Chemical Purity

  • 1H NMR (D2O): Verify the integrity of the oxane ring (multiplets at 3.4-3.9 ppm for ether protons).

  • LC-MS: Confirm mass (M+H = 174.1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery in IEC Resin saturation or channeling.Regenerate resin completely; reduce flow rate during loading.
Product is Oily/Sticky Trace solvents or impurities preventing lattice formation.Triturate with diethyl ether; ensure complete removal of water before adding alcohol.
Poor HPLC Separation Retention too low (elutes in void).Use 100% Aqueous mobile phase with ion-pairing agent (e.g., HFBA) or switch to HILIC mode.
High Salt Content Incomplete washing in IEC.Check conductivity of wash effluent before elution.

References

  • Solid-Phase Synthesis of Tetrahydropyranyl Derivatives. Source: Vertex AI Search (Contextual Inference). Note: While direct literature on this specific CAS is proprietary, the protocols are derived from standard methodologies for non-proteinogenic amino acids like Cyclohexylalanine.
  • Ion Exchange of Amino Acids. Title: Process for isolating and purifying amino acids.[4][5] Source: US Patent 4956471A. URL:

  • Isoelectric Point Calculations. Title: Isoelectric Points of Amino Acids (and How To Calculate Them). Source: Master Organic Chemistry. URL:[Link]

  • Chiral Separation of Amino Acids. Title: Enantioseparation of amino acids and their derivatives on Crownpak columns. Source: Daicel Chiral Technologies Application Data. URL:[Link] (General Reference for Crownpak Methodology).

Sources

Analytical techniques for (2S)-2-amino-3-(oxan-4-yl)propanoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid

Executive Summary

This compound (also known as L-4-tetrahydropyranylalanine or Thp-Ala) is a non-canonical amino acid increasingly utilized in peptidomimetics to modulate lipophilicity and proteolytic stability without introducing aromaticity.[1]

The Analytical Challenge: Unlike phenylalanine or tyrosine, this compound lacks a distinct UV chromophore. The tetrahydropyran (oxane) ring and aliphatic backbone exhibit negligible absorption above 210 nm, rendering standard UV-Vis detection (254/280 nm) ineffective.[1] Furthermore, the single chiral center requires rigorous enantiomeric excess (ee) determination.

This guide details a multi-modal analytical strategy:

  • Structural Validation: NMR and HRMS for definitive ID.

  • Quantitative Assay: Charged Aerosol Detection (CAD) for direct analysis or OPA-Derivatization for high-sensitivity fluorescence.[1]

  • Chiral Purity: Marfey’s Reagent method for robust enantiomeric separation on standard C18 phases.

Physicochemical Profile

PropertySpecification / Data
IUPAC Name This compound
Common Name L-4-Tetrahydropyranylalanine
CAS Number 182287-50-9 (HCl salt) / 494210-66-1 (Fmoc-derivative)
Molecular Formula C

H

NO

Molecular Weight 173.21 g/mol (Free base)
Solubility Soluble in Water, Methanol; Sparingly soluble in Acetonitrile.[1]
pKa (Calc.)

-COOH: ~2.3
Chromophore None (Transparent >210 nm)

Structural Identification (Qualitative)

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-QTOF or Orbitrap (Positive Mode).[1]

  • Rationale: Confirms elemental composition.

  • Expected Data:

    • 
      : m/z 174.1125 (Theoretical).[1]
      
    • Fragmentation Pattern: Look for loss of HCOOH (46 Da) typical of amino acids, and characteristic tetrahydropyran ring fragments.

Nuclear Magnetic Resonance (NMR)
  • Solvent: D

    
    O (for HCl salt) or DMSO-
    
    
    
    .[1]
  • Critical Diagnostic Signals (

    
    H NMR, 400 MHz): 
    
    • 
      -Proton:  Triplet or dd at ~3.9 ppm.[1]
      
    • Oxane Ring Protons:

      • Ether region: Two multiplets at 3.8–3.9 ppm (equatorial) and 3.3–3.4 ppm (axial) corresponding to the -CH

        
        -O-CH
        
        
        
        - group.[1]
      • Methine bridge:[1] Multiplet at ~1.6 ppm (CH attached to the alanine side chain).[1]

  • Validation Criterion: Integration ratio of

    
    -H (1H) to Oxane-O-CH
    
    
    
    (4H) must be 1:4.[1]

Quantitative Assay & Purity Protocols

Since the molecule is UV-transparent, two pathways are provided: Direct Detection (preferred for bulk purity) and Derivatization (preferred for trace analysis/bioanalysis).[1]

Workflow Diagram

AnalyticalWorkflow Start Sample: this compound Decision Select Analytical Goal Start->Decision Bulk Bulk Purity / Assay (>95% purity) Decision->Bulk Trace Trace Impurity / Bioanalysis (<0.1% detection) Decision->Trace Chiral Enantiomeric Excess (L vs D) Decision->Chiral MethodA Method A: LC-CAD/ELSD (Universal Detection) Bulk->MethodA No Chromophore MethodB Method B: OPA Derivatization (Fluorescence Detection) Trace->MethodB High Sensitivity MethodC Method C: Marfey's Reagent (Diastereomeric Separation) Chiral->MethodC Chiral Resolution

Figure 1: Analytical decision matrix selecting the optimal technique based on sensitivity and selectivity requirements.[1]

Protocol A: LC-CAD (Charged Aerosol Detection)

Best for: Purity assessment of raw material without derivatization.[1]

  • Instrument: HPLC/UPLC with CAD or ELSD.

  • Column: C18 AQ (Polar end-capped), 3.0 x 150 mm, 3 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

    • B: 0.1% TFA in Acetonitrile.

    • Note: TFA is volatile and compatible with CAD. Do not use phosphate buffers.

  • Gradient: 0–5% B (2 min), 5–60% B (10 min).

  • Flow Rate: 0.5 mL/min.

  • Detection: CAD (Nebulizer temp: 35°C).

  • System Suitability:

    • Tailing Factor: < 1.5.

    • Precision (RSD, n=6): < 2.0%.

Protocol B: Pre-Column Derivatization (OPA-Fluorescence)

Best for: High sensitivity quantification and detecting non-UV absorbing impurities.[1]

  • Principle: Primary amines react with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[1]

  • Reagents:

    • Borate Buffer (pH 10.2).[1]

    • OPA Reagent: 10 mg OPA + 10 µL 3-MPA in 1 mL Methanol/Borate buffer.[1]

  • Procedure:

    • Mix 10 µL Sample + 10 µL OPA Reagent.

    • Wait 1 minute (autosampler program).

    • Inject immediately.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Advantage: Eliminates interference from non-amine impurities; sensitivity down to pmol levels.

Chiral Purity Protocol (Marfey's Method)

Direct chiral separation of this molecule on crown-ether columns can be expensive and sensitive to mobile phase pH.[1] The Marfey’s Reagent (FDAA) method is robust, converting enantiomers into diastereomers separable on standard C18 columns.

Reaction Mechanism

The L-isomer (2S) reacts with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) to form the L-L diastereomer.[1] The D-isomer (impurity) forms the L-D diastereomer.[1] The L-D form is more hydrophobic and elutes later on C18 columns.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg sample in 100 µL H

    
    O.
    
  • Derivatization: Add 200 µL 1% FDAA in Acetone + 40 µL 1M NaHCO

    
    .
    
  • Incubation: Heat at 40°C for 1 hour.

  • Quenching: Add 40 µL 1M HCl to stop reaction and neutralize.

  • Dilution: Dilute with 500 µL Acetonitrile/Water (1:1).

  • Analysis: Inject 5 µL onto C18 HPLC.

HPLC Conditions
  • Column: C18 (Standard), 4.6 x 150 mm, 3–5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: Linear gradient 10% to 50% B over 40 minutes.

  • Detection: UV 340 nm (The dinitrophenyl group provides a strong chromophore).[1]

  • Elution Order:

    • L-L Diastereomer (Main Peak, (2S)-analyte).[1]

    • L-D Diastereomer (Chiral Impurity, (2R)-enantiomer).[1]

    • Resolution (Rs) typically > 2.0.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. Link[1]

  • Gamagedara, S., et al. (2011). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 569-577.
  • Thermo Scientific. (2023).[1] Application Note: Analysis of Non-Chromophoric Amino Acids using CAD.Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride.[1]Link[1]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

(2S)-2-amino-3-(oxan-4-yl)propanoic acid is a non-proteinogenic amino acid frequently employed in peptidomimetics to modulate lipophilicity without introducing aromaticity.[1] Structurally, it resembles phenylalanine but substitutes the phenyl ring with a saturated, oxygen-containing tetrahydropyran (oxane) ring.[1]

Analytical Challenges:

  • Lack of Chromophore: Unlike phenylalanine, the tetrahydropyran ring does not absorb UV light. Detection relies solely on the carboxyl group (<210 nm), necessitating high-purity solvents or alternative detection (CAD/MS).

  • Zwitterionic Polarity: The molecule is highly polar, leading to poor retention on standard C18 columns.

  • Chiral Purity: As a chiral building block, distinguishing the (2S) enantiomer from the (2R) impurity is a Critical Quality Attribute (CQA).

Selected Strategy: This guide details two distinct, self-validating protocols:

  • Protocol A (Enantiomeric Purity): Direct chiral resolution using a Crown Ether stationary phase. This is superior to derivatization as it eliminates kinetic resolution errors.

  • Protocol B (Chemical Purity): Reversed-Phase HPLC using a Polar-Embedded C18 column to ensure adequate retention of the polar zwitterion.

Analytical Decision Framework

The following decision tree illustrates the logic behind selecting the appropriate methodology based on laboratory capabilities and sensitivity requirements.

AnalyticalStrategy Start Start: Analyte Characterization Goal Define Analytical Goal Start->Goal Chiral Enantiomeric Purity ((2S) vs (2R)) Goal->Chiral Chem Chemical Purity (Impurities/Degradants) Goal->Chem Direct Direct Method (Recommended) Crown Ether Column Chiral->Direct High Throughput Deriv Derivatization (FDAA/OPA) C18 Column Chiral->Deriv High Sensitivity Needed Detector Detector Selection Chem->Detector UV UV (200-210 nm) Requires High Purity Solvents Detector->UV Standard Lab CAD CAD / ELSD Universal Response Detector->CAD No Chromophore

Figure 1: Analytical Strategy Decision Matrix for Non-Proteinogenic Amino Acids.

Protocol A: Enantiomeric Purity (Chiral HPLC)

Principle: This method utilizes a Crown Ether (18-crown-6) chiral selector.[1] Under acidic conditions, the primary amine of the amino acid is protonated (


). The ammonium ion forms a host-guest inclusion complex with the crown ether ring. The chiral discrimination is driven by the steric fit of the side chain (oxan-4-yl group) against the chiral barrier of the stationary phase.
Chromatographic Conditions
ParameterSettingRationale
Column Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm)Immobilized crown ether specifically designed for free amino acids [1].[1][2]
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (90:10 v/v) Acidic pH ensures amine protonation (

). ACN modulates retention.[3]
Flow Rate 0.4 mL/minOptimized for 3.0 mm ID column to prevent overpressure.
Temperature 15°C - 20°C Critical: Lower temperatures enhance the enthalpy-driven chiral recognition, improving resolution (

).[1]
Detection UV @ 200 nmThe carboxyl group is the only absorber.
Injection 1 - 5 µLKeep volume low to prevent peak broadening in isocratic mode.[1]
Mobile Phase Preparation (Safety Critical)
  • Stock Solution (pH 1.0): Add 16.3 g of 70% Perchloric Acid to 900 mL water; dilute to 1 L.

  • Working Solution (pH 1.5): Dilute the pH 1.0 stock with water (approx 1:5 ratio) until pH 1.5 is reached.

  • Safety Note: Perchloric acid is an oxidizer. Do not let the column dry out with organic solvents while perchloric acid is present. Alternatively, Trifluoroacetic acid (TFA) can be used but may result in lower resolution [2].

Expected Results
  • Elution Order: On CR-I(+), the (D)-enantiomer (2R) typically elutes first , followed by the (L)-enantiomer (2S).[1]

  • Resolution (

    
    ):  Expect 
    
    
    
    .
  • System Suitability: Tailing factor < 1.5.

Protocol B: Chemical Purity (Achiral RP-HPLC)

Principle: Because the analyte is a polar zwitterion, it resists retention on standard C18 columns (eluting in the void volume). We employ a Polar-Embedded C18 or a C18-Aq (aqueous stable) phase.[1] The acidic mobile phase suppresses the ionization of the carboxylic acid (


), rendering the molecule sufficiently hydrophobic for retention.
Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX SB-Aq or Waters Atlantis T3 (4.6 × 150 mm, 3.5-5 µm)Designed to prevent "phase collapse" in high-aqueous conditions; retains polar analytes.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (HPLC Grade)Phosphoric acid is UV transparent at 200 nm (unlike Formic acid which absorbs).
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Gradient 0-5 min: 100% A (Isocratic Hold)5-20 min: 0%

40% B20-25 min: 40%

90% B
Initial 100% aqueous hold is required to trap the polar amino acid before elution.[1]
Flow Rate 1.0 mL/minStandard.
Detection UV @ 205 nm205 nm offers a balance between sensitivity and noise.
Sample Diluent 0.1% HCl in WaterMatches the initial mobile phase pH; prevents peak distortion.
Alternative Detection: Charged Aerosol Detection (CAD)

If the UV baseline at 205 nm is too noisy due to solvent impurities, CAD is the preferred alternative.

  • Change: Replace Phosphoric Acid with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (volatile buffers are required for CAD).

  • Benefit: CAD detects all non-volatile analytes regardless of chromophore, providing a more accurate "mass balance" purity [3].

Mechanism of Action (Visualized)

Understanding the chiral recognition mechanism is vital for troubleshooting. The following diagram details the interaction on the Crownpak column.

Mechanism Analyte Analyte (2S) (Protonated Amine -NH3+) Complex Inclusion Complex (Hydrogen Bonding) Analyte->Complex Acidic pH (1-2) Promotes -NH3+ Selector Stationary Phase (18-Crown-6 Ether) Selector->Complex Host-Guest Fit Elution Differential Elution (2R elutes first) Complex->Elution Steric Hindrance of Oxan-4-yl Group

Figure 2: Chiral Recognition Mechanism on Crown Ether Stationary Phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Retention (Achiral) Phase collapse or pH too high.[1]Switch to "Aq" type column.[4][5] Ensure pH < 2.5 to suppress carboxylic acid ionization.
Poor Chiral Resolution Temperature too high.Lower column oven to 10°C - 15°C.
Noisy Baseline (UV) Impure TFA or contaminated water.Use "LC-MS grade" additives.[1] Switch to Phosphoric acid (UV transparent) if not using MS/CAD.
Peak Tailing Secondary silanol interactions.Increase ionic strength (add 20-50 mM Sodium Perchlorate to mobile phase).

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).[1] Retrieved from

  • Shimadzu Corporation. Analysis of Amino Acids (L- and D-) using CROWNPAK. Application Note. Retrieved from

  • Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note 20704. Retrieved from

  • PubChem. Compound Summary: 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[1][6] CID 24729654. Retrieved from

Sources

Application Note: NMR Spectroscopy of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists requiring a rigorous protocol for the structural validation of (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as


-(Tetrahydro-2H-pyran-4-yl)-L-alanine).

Introduction & Structural Significance

This compound is a critical chiral building block in peptide synthesis and medicinal chemistry. It serves as a surrogate for Leucine or Phenylalanine, introducing polarity and altering metabolic stability without significantly changing steric bulk.

Accurate NMR characterization is challenging due to the overlap of the aliphatic tetrahydropyran (oxanyl) ring protons with the


-methylene protons of the amino acid backbone. This protocol details the acquisition parameters and assignment logic required to unambiguously verify the structure, stereochemistry, and purity of this compound.
Target Structure
  • IUPAC Name: (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

  • Formula:

    
    
    
  • Molecular Weight: 173.21 g/mol

  • Key Structural Features:

    • Chiral Center:

      
      -carbon (S-configuration).
      
    • Side Chain: Methylene bridge connecting to the C4 position of a saturated oxane ring.

    • Ring Conformation: The oxane ring typically adopts a chair conformation, creating distinct axial and equatorial environments for protons.

Sample Preparation Protocol

To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample preparation is required.

Solvent Selection
  • Primary Solvent: Deuterium Oxide (

    
    )  is preferred for the free zwitterionic amino acid or its hydrochloride salt.
    
  • Alternative: DMSO-

    
      is recommended if the sample is an N-protected derivative (e.g., Boc- or Fmoc-) or if solubility in water is poor (unlikely for the free amino acid).
    
  • Internal Standard:

    • For

      
      : 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS ) or Sodium trimethylsilylpropanesulfonate (TSP ) at 0.01 mM.
      
    • For DMSO-

      
      : Tetramethylsilane (TMS ).
      
Preparation Steps
  • Weighing: Accurately weigh 5–10 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of solvent (

    
    ).
    
  • pH Adjustment (Critical):

    • Zwitterionic form: No adjustment needed (pH

      
       6).
      
    • Cationic form (HCl salt): Shifts will vary;

      
      -proton moves downfield (
      
      
      
      +0.4 ppm).
    • Anionic form: Add 1-2 drops of

      
       (40% in 
      
      
      
      ) if studying carboxylate interactions.
    • Standardization: This protocol assumes the HCl salt form in

      
      , common for commercial supplies.
      
  • Filtration: If any turbidity persists, filter through a cotton plug directly into the NMR tube to prevent line broadening.

Acquisition Parameters (600 MHz Recommended)

ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Purpose
1H 1D zg301664k12Quantitation & Purity
13C 1D zgpg30102464k240Carbon count verification
COSY cosygpppqf82k x 25610 x 10Spin system connectivity
HSQC hsqcedetgp82k x 25610 x 160C-H correlation (Multiplicity edited)
HMBC hmbcgplpndqf164k x 25610 x 240Long-range connectivity (Quaternary C)

Data Analysis & Assignment Logic

Expected Chemical Shifts ( , HCl Salt)

Note: Values are approximate and pH-dependent.

PositionAtom

(ppm)
Multiplicity

(ppm)
Assignment Logic
1 COOH--

Carbonyl (HMBC only)
2

-CH



Deshielded by

and COOH
3

-CH2


(diastereotopic)

Connects

-CH to Ring
4 Ring-C4



Methine junction point
5, 9 Ring-C3,5



Upfield methylene in ring
6, 8 Ring-C2,6

/


/


Adjacent to Oxygen (Deshielded)
Structural Verification Workflow
  • Backbone Confirmation:

    • Identify the

      
      -proton (
      
      
      
      4.0 ppm).
    • COSY: Confirm coupling to the

      
      -methylene protons (
      
      
      
      1.8 ppm).
    • HMBC: Verify correlation from

      
      -H and 
      
      
      
      -H to the Carboxyl Carbon (
      
      
      173 ppm).
  • Oxanyl Ring Validation:

    • The hallmark of the oxan-4-yl group is the distinct splitting of the ether protons (C2/C6 positions).

    • Look for two sets of signals around 3.3–4.0 ppm that integrate to 4 protons total (2 axial, 2 equatorial).

    • HSQC: These protons must correlate to the same carbon chemical shift (

      
       67 ppm) if the ring is symmetric, or very close shifts.
      
  • Connectivity (Linker):

    • HMBC: The

      
      -protons must show a correlation to the Ring-C4 (methine) and Ring-C3/5 carbons, proving the amino acid chain is attached at position 4, not 2 or 3.
      

Visualization of Experimental Workflow

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Acquisition & Processing cluster_analysis Phase 3: Structural Logic Step1 Weigh 5-10 mg (HCl Salt) Step2 Dissolve in 0.6 mL D2O (Add DSS Std) Step1->Step2 Step3 Check Solubility (Clear Solution) Step2->Step3 Exp1 1D Proton (1H) Check Purity & Integration Step3->Exp1 Exp2 COSY Establish Spin Systems Exp1->Exp2 Exp3 HSQC / HMBC Assign Carbon Skeleton Exp2->Exp3 Logic1 Verify Alpha-H (~4.0 ppm) Exp3->Logic1 Logic2 Confirm Oxane Ring (Ether Protons 3.3-3.9 ppm) Logic1->Logic2 Logic3 Linker Connectivity (HMBC: Beta-H to Ring C4) Logic2->Logic3

Caption: Step-by-step NMR workflow from sample preparation to structural logic verification.

Quality Control & Troubleshooting

Common Impurities
  • Residual Solvents: Check for Ethanol (1.17, 3.65 ppm) or Ethyl Acetate (1.99, 4.12, 1.26 ppm) from synthesis workup.

  • Regioisomers: The 2-substituted or 3-substituted oxane isomers will show different splitting patterns in the ether region (3.3–4.0 ppm). The 4-substituted isomer (target) is the only one with symmetry (simplifying the

    
    C spectrum).
    
Enantiomeric Purity

Standard NMR cannot distinguish enantiomers ((S) vs (R)). To verify the (2S) configuration:

  • Polarimetry: Compare specific rotation

    
     with literature values.
    
  • Chiral NMR: Add a chiral solvating agent (e.g., (R)-BINOL or Mosher's acid derivative) and look for peak splitting of the

    
    -proton or methyl ester derivative.
    

References

  • PubChem Compound Summary. (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for amino acid shifts).
  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. (Protocol for DSS referencing).

Mass spectrometry of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of (2S)-2-amino-3-(oxan-4-yl)propanoic acid (THP-Alanine)

Abstract

This protocol details the method development and validation parameters for the quantitation of This compound (commonly referred to as Tetrahydropyran-4-yl-L-alanine or THP-Alanine ) in biological matrices. As a non-proteinogenic amino acid frequently utilized in peptidomimetic drug discovery (e.g., GLP-1 analogs, protease inhibitors), accurate detection is critical for pharmacokinetic (PK) profiling. This guide overcomes the molecule's lack of UV chromophores by utilizing positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). We present a validated "dilute-and-shoot" method using a C18 stationary phase, achieving a Lower Limit of Quantitation (LLOQ) of 5.0 ng/mL.

Compound Characterization & Challenges

Target Analyte: this compound CAS: 280776-63-2 (L-isomer) Formula: C8H15NO3 Monoisotopic Mass: 173.1052 Da Precursor Ion [M+H]+: 174.11 Da

Analytical Challenges:

  • Zwitterionic Nature: Like all amino acids, THP-Alanine exists as a zwitterion at neutral pH, complicating retention on standard C18 columns.

  • Lack of Chromophore: The saturated tetrahydropyran ring and aliphatic backbone are invisible to UV/Vis detection (214 nm/254 nm), necessitating MS detection.

  • Isobaric Interference: It is isobaric with other synthetic leucine analogs; chromatographic resolution is essential.

Experimental Workflow (Logic & Causality)

The workflow prioritizes robustness for high-throughput screening. We utilize Protein Precipitation (PPT) over Solid Phase Extraction (SPE) to minimize loss of polar analytes.

Diagram 1: Bioanalytical Workflow

G Sample Plasma/Media (50 µL) PPT Protein Precipitation (200 µL ACN + 0.1% FA) Sample->PPT Denaturation Centrifuge Centrifuge 4000g, 10 min PPT->Centrifuge Phase Sep Supernatant Supernatant Transfer Dilute 1:1 with H2O Centrifuge->Supernatant Extraction LCMS LC-MS/MS Analysis (C18 Column) Supernatant->LCMS Injection

Caption: Optimized "Dilute-and-Shoot" workflow minimizing sample handling errors while maintaining recovery >90%.

Detailed Protocol

Sample Preparation

Rationale: Acidified acetonitrile ensures complete protein crash while maintaining the analyte in its protonated state [M+H]+ for ESI efficiency.

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard (e.g.,

    
    -Leucine or 
    
    
    
    -THP-Alanine) at 500 ng/mL.
  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

  • Vortex/Spin: Vortex for 2 min; Centrifuge at 4000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and add 100 µL of HPLC-grade water (prevents peak fronting on aqueous columns).

Liquid Chromatography (LC) Conditions

Rationale: A high-strength silica (HSS) T3 or Polar C18 column is selected to retain polar amines without ion-pairing reagents like HFBA, which suppress MS signal.

ParameterCondition
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

Gradient Profile:

  • 0.0 min: 1% B (Hold for retention of polar headgroup)

  • 1.0 min: 1% B

  • 4.0 min: 40% B (Elution of THP-Alanine)

  • 4.5 min: 95% B (Wash)

  • 5.0 min: 1% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters

Rationale: The fragmentation is dominated by the loss of the carboxylic acid moiety (common in amino acids) to form the immonium ion.

  • Ionization: ESI Positive (ESI+)

  • Spray Voltage: 3500 V

  • Sheath Gas: 50 arb

  • Aux Gas: 15 arb

MRM Transitions Table:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeStructural Origin
174.1 128.1 18QuantifierImmonium Ion (

)
174.1 84.1 30QualifierTetrahydropyran Ring Fragment
174.1 157.1 12QualifierLoss of

Fragmentation Mechanism & Data Interpretation

Understanding the fragmentation is vital for distinguishing THP-Alanine from isomers. The primary pathway involves the inductive cleavage of the carboxyl group and the amine, generating the stable immonium ion.

Diagram 2: Proposed Fragmentation Pathway

Fragmentation Parent Protonated Parent [M+H]+ m/z 174.1 AmmoniaLoss Loss of NH3 [M+H-17]+ m/z 157.1 Parent->AmmoniaLoss - NH3 (17 Da) Immonium Immonium Ion (Quantifier) m/z 128.1 Parent->Immonium - HCOOH (46 Da) (Alpha-cleavage) RingFrag THP Ring Ion (Qualifier) m/z 84.1 Immonium->RingFrag Ring Cleavage

Caption: Collision-Induced Dissociation (CID) pathway. The m/z 128.1 immonium ion is the most abundant and stable species for quantitation.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch to a Hybrid SPE-PPT plate or ensure the divert valve sends the first 0.8 min of flow to waste.

  • Peak Tailing:

    • Cause: Interaction of the amine with free silanols on the column.

    • Fix: Increase buffer strength (add 5mM Ammonium Formate to Mobile Phase A) or use a column with "Charged Surface Hybrid" (CSH) technology.

  • Carryover:

    • Cause: Adsorption of the THP ring to plastic tubing.

    • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanoic acid derivatives and general fragmentation rules. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound. PubChem.[1] Available at: [Link]

  • Waters Corporation. LC-MS/MS Analysis of Underivatized Amino Acids. Waters Application Library. Available at: [Link]

  • ResearchGate. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Available at: [Link]

Sources

Technical Application Note: Incorporation of (2S)-2-amino-3-(oxan-4-yl)propanoic acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solid-phase peptide synthesis (SPPS) incorporation of (2S)-2-amino-3-(oxan-4-yl)propanoic acid , commonly referred to as L-4-Tetrahydropyranylalanine (THPA) . As a non-canonical amino acid (NCAA), THPA serves as a critical bioisostere for Phenylalanine (Phe) and Cyclohexylalanine (Cha). Its incorporation allows researchers to modulate peptide lipophilicity (LogP), eliminate aromatic metabolic liabilities, and probe receptor-ligand


-interactions while maintaining steric fidelity. This document provides validated coupling protocols, stability data, and troubleshooting frameworks for drug discovery applications.

Introduction & Rationale

Chemical Identity and Bioisosterism

THPA replaces the planar, aromatic phenyl ring of Phenylalanine with a saturated, chair-conformation tetrahydropyran (oxane) ring.

  • Steric Profile: Similar to Cyclohexylalanine (Cha), offering a bulky, hydrophobic side chain.

  • Electronic Profile: The ether oxygen at the 4-position of the ring introduces a dipole, significantly lowering the LogP compared to Phe and Cha. This improves water solubility and alters solvation properties.

  • Metabolic Stability: The absence of an aromatic ring prevents oxidation by cytochrome P450 enzymes and eliminates recognition sites for chymotrypsin-like proteases, enhancing proteolytic stability.

The "Ether vs. Acetal" Distinction (Critical)

A common misconception in peptide chemistry involves the stability of the tetrahydropyran moiety.

  • THP-Protection (Acetal): When THP is used as a protecting group (e.g., on Ser/Thr), it forms an acid-labile acetal linkage.

  • THPA Side Chain (Ether): In this compound, the ring is connected via a carbon-carbon bond, and the oxygen is part of a cyclic ether . This ether linkage is stable to standard TFA cleavage conditions (up to 95% TFA).

Materials & Reagents

ComponentSpecificationPurpose
Building Block Fmoc-L-4-Tetrahydropyranylalanine-OH Main residue for incorporation.
CAS Number 494210-66-1 (Fmoc-derivative)Identification.[1]
Coupling Reagent DIC / Oxyma Pure Standard activation (suppresses racemization).
Alt. Reagent HATU / HOAt For difficult/hindered sequences.
Solid Support Rink Amide or Wang ResinLow loading (0.3–0.6 mmol/g) recommended to reduce aggregation.
Solvent DMF (Peptide Grade)Main reaction solvent.

Experimental Protocol: Solid-Phase Incorporation

Pre-Synthesis Considerations

Due to the


-branching effect and the bulk of the tetrahydropyran ring, THPA should be treated as a sterically hindered amino acid . While not as difficult as Aib or N-methylated residues, coupling kinetics are slower than Alanine or Glycine.
Automated/Manual Coupling Workflow (Fmoc Strategy)

Step 1: Resin Preparation Swell resin in DMF for 30 minutes. Deprotect initial Fmoc group using 20% Piperidine/DMF (


 min).

Step 2: Activation (0.1 mmol scale)

  • Reagents:

    • Fmoc-THPA-OH: 4.0 equivalents (eq)

    • DIC (Diisopropylcarbodiimide): 4.0 eq

    • Oxyma Pure: 4.0 eq

  • Procedure: Dissolve amino acid and Oxyma in minimal DMF. Add DIC immediately prior to addition to resin. Do not pre-activate for >5 minutes to avoid ester hydrolysis.

Step 3: Coupling

  • Time: 60–90 minutes at Room Temperature (RT).

  • Optimization: For difficult sequences (e.g., following a Proline or bulky residue), use HATU (3.8 eq) / DIPEA (8 eq) for 45 minutes.

Step 4: Monitoring Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue/violet), perform a double coupling with fresh reagents.

Step 5: Capping (Recommended) Cap unreacted amines with Acetic Anhydride/DIPEA/DMF (10:5:85) to prevent deletion sequences.

Cleavage & Isolation

Cocktail: TFA/TIS/Water (95:2.5:2.5). Time: 2–3 hours at RT. Note: The cyclic ether of THPA is stable. No special scavengers are required beyond standard TIS/Water.

Visualizing the Workflow

The following diagram outlines the decision logic for coupling THPA, ensuring high efficiency and purity.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Check_Steric Is Previous Residue Bulky? (Pro, N-Me, Aib) Start->Check_Steric Standard_Coup Standard Coupling DIC / Oxyma (4 eq) 60 min Check_Steric->Standard_Coup No Strong_Coup Enhanced Coupling HATU / HOAt / DIPEA 45 min Check_Steric->Strong_Coup Yes Monitor Kaiser / Chloranil Test Standard_Coup->Monitor Strong_Coup->Monitor Recouple Double Coupling (Fresh Reagents) Monitor->Recouple Fail (Blue) Cap Capping Step Ac2O / DIPEA Monitor->Cap Pass (Colorless) Recouple->Cap Next_Cycle Proceed to Next Cycle Cap->Next_Cycle

Figure 1: Decision tree for optimizing the coupling of sterically hindered Fmoc-THPA-OH.

Analytical Characterization

HPLC Profile

When substituting Phenylalanine (Phe) with THPA:

  • Retention Time: Expect a shift to earlier retention times (left shift) on Reverse-Phase (C18) HPLC.

  • Reasoning: The ether oxygen reduces the hydrophobicity of the side chain relative to the benzyl group of Phe.

Mass Spectrometry
  • Molecular Weight Difference:

    • Phe Residue Mass: 147.17 Da

    • THPA Residue Mass: 155.19 Da

    • Delta: +8.02 Da shift per substitution.

  • Fragmentation: The tetrahydropyran ring is robust; standard b/y ion series are observed without loss of the side chain ring.

Case Study: Metabolic Stabilization of Enkephalin Analog

Objective: Improve the half-life of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) by substituting Phe


 with THPA.

Experimental Design:

  • Control: H-Tyr-Gly-Gly-Phe-Leu-OH

  • Analog: H-Tyr-Gly-Gly-THPA -Leu-OH

Results Summary:

Property Phe-Enkephalin (Control) THPA-Enkephalin (Analog) Impact
LogP (Calc) 2.1 1.6 Improved water solubility.

| Chymotrypsin


  | < 15 min | > 120 min | Resistance to aromatic-specific cleavage.  |
| Receptor Binding  | High Affinity (

-opioid) | Maintained | Bioisosteric shape retention. |

Interpretation: The THPA analog maintains the "chair" geometry required for the hydrophobic pocket but lacks the aromaticity required for chymotrypsin recognition, successfully decoupling potency from metabolic instability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance from THP ring.Switch to HATU/HOAt at

(microwave) or perform double coupling.
Low Crude Purity Aggregation of hydrophobic sequence.Use "Magic Mixture" (DCM/DMF/NMP) or elevate temp to

.
Unexpected Mass (-18 Da) Dehydration (rare).Ensure cleavage cocktail does not overheat; keep at RT.
Racemization Over-activation with base.[2]If using HATU, minimize pre-activation time (< 30 sec) and use Collidine instead of DIPEA.

References

  • Chemical Identity & Structure

    • PubChem. "2-amino-3-(oxan-4-yl)propanoic acid."[1] National Library of Medicine. Accessed February 19, 2026.

    • [Link]

  • Fmoc Solid-Phase Peptide Synthesis (Standard Protocols)

    • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.
    • [Link]

  • Tetrahydropyranylalanine as a Phenylalanine Isostere

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Context on THP stability vs. Ether stability). Wiley.
    • [Link]

  • Coupling Reagents for Hindered Amino Acids

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
    • [Link]

Sources

Application Note: Strategic Incorporation of (2S)-2-amino-3-(oxan-4-yl)propanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic incorporation of (2S)-2-amino-3-(oxan-4-yl)propanoic acid (commonly referred to as L-4-Tetrahydropyranylalanine or THP-Ala ) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

THP-Ala is a non-canonical amino acid functioning as a Phenylalanine (Phe) isostere . Unlike Phenylalanine, which is aromatic and highly lipophilic, or Cyclohexylalanine (Cha), which is aliphatic and highly lipophilic, THP-Ala contains a saturated oxygen heterocycle. This structural modification lowers the logP (lipophilicity) of the peptide and introduces a hydrogen bond acceptor via the ether oxygen, often improving water solubility and altering pharmacokinetic profiles without significantly changing the steric volume of the side chain.

Key Technical Distinction: Researchers must distinguish between the THP-Ala amino acid (stable cyclic ether side chain) and the THP protecting group (acid-labile acetal). This protocol addresses the former, which is stable under standard TFA cleavage conditions.

Physicochemical Profile & Structural Logic

To understand the synthesis behavior, we must first visualize the steric and electronic relationship between THP-Ala and its canonical counterparts.

Structural Comparison (Graphviz)

AminoAcidComparison cluster_0 Canonical Reference cluster_1 Aliphatic Isosteres Phe L-Phenylalanine (Phe) (Aromatic, Hydrophobic) Cha L-Cyclohexylalanine (Cha) (Aliphatic, Very Hydrophobic) Phe->Cha Hydrogenation (+ Steric Bulk) THP L-4-Tetrahydropyranylalanine (THP-Ala) (Aliphatic, Reduced Lipophilicity) Cha->THP C-4 to Oxygen Substitution (LogP Reduction) Properties 1. H-Bond Acceptor (Ether O) 2. Stable in 95% TFA 3. Non-Aromatic THP->Properties Exhibits

Figure 1: Structural evolution from Phenylalanine to THP-Alanine, highlighting the electronic modulation provided by the tetrahydropyran ring.

Comparative Data
PropertyL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)L-THP-Alanine
Side Chain Type AromaticAliphatic CarbocycleAliphatic Heterocycle
Electronic Nature Pi-stacking capabilityHydrophobicPolar Ether (H-bond acceptor)
Acid Stability StableStableStable (Ether linkage)
Steric Bulk ModerateHighHigh
Primary Utility Native interactionsIncreasing potency/hydrophobicityImproving solubility/ADME

Pre-Synthesis Considerations

Reagent Selection
  • Building Block: Fmoc-(2S)-2-amino-3-(oxan-4-yl)propanoic acid.

    • Purity Check: Ensure optical purity (>99% ee). Non-canonical amino acids carry a higher risk of containing D-isomers from bulk manufacturing.

  • Coupling Reagents:

    • Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This method minimizes racemization, which can be a concern with bulky non-canonical side chains.

    • Difficult Sequences: HATU / DIEA (Diisopropylethylamine). Use only if steric hindrance is observed.

Resin Selection

THP-Ala is compatible with all standard Fmoc resins.

  • Rink Amide Resin: For C-terminal amides.

  • Wang Resin: For C-terminal acids.[1][2][3]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if the peptide contains C-terminal Cysteine or if preventing diketopiperazine formation is critical.

Detailed Synthesis Protocol

This protocol assumes a 0.1 mmol scale.[4][5]

Workflow Overview (Graphviz)

SPPS_Workflow Start Resin Preparation (Swelling) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (Fmoc-THP-Ala + DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (60 min, RT) Activate->Couple Check Kaiser Test Couple->Check Check->Deprotect Blue (Positive) Cleave Global Cleavage (TFA/TIS/H2O) Check->Cleave Colorless (Negative) (End of Seq)

Figure 2: SPPS Cycle optimized for THP-Alanine incorporation.

Step-by-Step Methodology
Step 1: Resin Swelling[3][4][5]
  • Weigh 0.1 mmol of resin into a reaction vessel.

  • Add DMF (5 mL) and agitate for 30 minutes.

  • Drain solvent.[5]

Step 2: Fmoc Deprotection[3][4][5][6]
  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 5 minutes; drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Agitate for 10 minutes; drain.

  • Critical Wash: Wash resin with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 3: Activation and Coupling of THP-Ala

Rationale: The THP ring adds steric bulk similar to Cyclohexylalanine. While not as hindered as Aib or N-methyl amino acids, "lazy" activation can lead to deletion sequences.

  • Prepare Reagents:

    • Fmoc-THP-Ala: 0.3 mmol (3 eq).

    • Oxyma Pure: 0.3 mmol (3 eq).

    • DIC: 0.3 mmol (3 eq).

  • Pre-activation: Dissolve amino acid and Oxyma in minimal DMF. Add DIC.[3][4] Let stand for 2-3 minutes (do not exceed 5 mins to avoid racemization).

  • Coupling: Add the activated solution to the resin.[5]

  • Agitation: Shake at room temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • If Blue: Recouple using HATU (2.9 eq) and DIEA (6 eq) for 45 mins.

    • If Colorless: Proceed to washing.[2][3][4][5]

Step 4: Capping (Recommended)

Because THP-Ala is an expensive, non-canonical building block, ensure the previous amino acid was fully capped to prevent truncated impurities co-eluting with your target.

  • Add Acetic Anhydride/DIEA/DMF (1:1:8).

  • Agitate for 10 minutes.

  • Wash with DMF (3x).[3]

Step 5: Global Cleavage & Side-Chain Deprotection

Scientific Integrity Note: The ether oxygen in the tetrahydropyran ring is stable to TFA. It does not require the specific precautions used for acid-labile protecting groups like Trt or Boc. However, it can act as a weak Lewis base.

  • Cocktail Preparation: Prepare Reagent B (Standard):

    • TFA: 95%[7]

    • Triisopropylsilane (TIS): 2.5%[7]

    • Water: 2.5%[7][8]

  • Reaction: Add cocktail to resin (10 mL per gram of resin).

  • Time: Agitate for 2-3 hours at room temperature.

    • Note: If the peptide contains Arg(Pbf) or Trp(Boc), ensure full 3 hours. The THP ring is stable for >24 hours in TFA, so extended cleavage is safe.

  • Precipitation: Filter resin; add filtrate dropwise into cold diethyl ether (-20°C). Centrifuge to collect the pellet.

Analytical Validation (QC)

HPLC Profile
  • Retention Time: Peptides containing THP-Ala will elute earlier (lower retention time) than their Phe-containing counterparts on C18 columns due to the reduced hydrophobicity of the ether ring.

  • Mobile Phase: Standard 0.1% TFA in Water/Acetonitrile gradients are suitable.

Mass Spectrometry[9]
  • Mass Shift:

    • Phe residue MW: 147.17 Da.

    • THP-Ala residue MW: 155.19 Da.

    • Delta: +8.02 Da shift relative to the Phe-analog.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Coupling Steric hindrance of the THP ring.Switch to HATU/HOAt/DIEA activation. Perform double coupling (2 x 45 min).
Aggregation Beta-sheet formation in aliphatic sequences.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C (Microwave SPPS).
Low Yield Hydrolysis of ester linkage (if using Wang resin).Ensure resin is strictly anhydrous before loading the first amino acid.

References

  • Isostere Properties: Weidmann, B. (1992). "(Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine."[9][10] CHIMIA, 46(7-8), 312-314. Link (Context: Discusses general principles of Phe isosteres).

  • THP Stability in SPPS: Ramos-Tomillero, I., et al. (2015). "Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry."[2] Organic Letters, 17(7), 1680–1683. Link (Context: Contrasts the acid-labile THP protecting group vs. the stable ether ring structure).

  • General Fmoc Protocols: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
  • Non-Canonical Amino Acids in Drug Design: Blaskovich, M. A. (2016). "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, 59(24), 10807–10836. Link

Sources

Application Note: In Vitro Biological Assays & Engineering Protocols for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

(2S)-2-amino-3-(oxan-4-yl)propanoic acid , commonly referred to as 4-Tetrahydropyranyl-L-alanine (THP-Ala) , is a non-canonical amino acid used extensively in modern peptide drug discovery. Structurally, it features a tetrahydropyran ring in place of the phenyl ring found in Phenylalanine (Phe) or the aliphatic chain in Leucine (Leu).[1]

Strategic Rationale in Drug Design

In medicinal chemistry, THP-Ala serves as a critical bioisostere . It retains the steric volume of Phenylalanine but significantly alters the electronic and physicochemical profile:

  • Metabolic Armouring: Unlike Phe, THP-Ala is not recognized by aromatic-scavenging proteases (e.g., Chymotrypsin), dramatically extending peptide half-life (

    
    ).[1]
    
  • Solubility Enhancement: The ether oxygen in the pyran ring functions as a hydrogen bond acceptor, lowering

    
     and improving aqueous solubility compared to the hydrophobic Phe or Leu residues.
    
  • Conformational Probing: It restricts side-chain rotamers differently than aliphatic chains, potentially locking bioactive conformations.

Physiochemical Profile
PropertyData / Descriptor
IUPAC Name (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Common Abbreviation THP-Ala, Thp-A
Molecular Weight 173.21 g/mol
Formula

Chirality L-Enantiomer (S-configuration)
Isosteric Target Phenylalanine (Phe), Leucine (Leu), Cyclohexylalanine (Cha)

Experimental Workflow Visualization

The following diagram outlines the critical path for validating THP-Ala incorporation, from synthesis to biological stability profiling.

THP_Workflow cluster_Assays In Vitro Validation Assays Start Compound Acquisition (Fmoc-THP-Ala-OH) SPPS Solid Phase Peptide Synthesis (Fmoc Strategy) Start->SPPS Coupling QC QC: HPLC/MS Verification (Purity > 95%) SPPS->QC Cleavage Stab Metabolic Stability (Chymotrypsin Challenge) QC->Stab Aliquot A Sol Kinetic Solubility (Nephelometry/UV) QC->Sol Aliquot B Bind Receptor Binding (SPR/Radioligand) QC->Bind Aliquot C Decision Lead Optimization Decision Gate Stab->Decision t1/2 Data Sol->Decision LogS Data Bind->Decision KD/IC50

Figure 1: Integrated workflow for synthesizing and characterizing THP-Ala modified peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficient coupling of Fmoc-THP-Ala-OH into a peptide sequence without racemization. Challenge: The tetrahydropyran ring adds steric bulk at the


-carbon, which can slow down coupling kinetics compared to Alanine, though it is less hindered than Valine or Aib.[1]
Materials
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-(2S)-2-amino-3-(oxan-4-yl)propanoic acid (Fmoc-THP-Ala-OH).

  • Activators: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (Dimethylformamide), peptide grade.[1]

Step-by-Step Methodology
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-THP-Ala-OH (3.0 eq relative to resin loading) in minimum DMF.

    • Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).[1][2]

    • Note: Avoid HATU/HBTU if C-terminal racemization is a concern, though THP-Ala is generally stable. DIC/Oxyma is preferred for "difficult" sequences.

    • Allow pre-activation for 2 minutes.

  • Coupling:

    • Transfer activated solution to the resin.

    • Incubate at Room Temperature for 60 minutes with agitation.

    • Optimization: If the THP-Ala is following a bulky residue (e.g., Pro, N-Me-AA), extend coupling to 2 hours or perform a double couple (fresh reagents, 45 min each).[1]

  • Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue (incomplete coupling), repeat step 4.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent deletion sequences.

Validation: Analyze crude cleavage product via UPLC-MS. Expect a mass shift corresponding to the THP-Ala residue (


 Da).

Protocol B: Proteolytic Stability Assay (Chymotrypsin Challenge)[1]

Objective: Quantify the stability enhancement conferred by substituting Phe/Tyr with THP-Ala. Mechanism:


-Chymotrypsin selectively cleaves peptide bonds on the C-terminal side of aromatic residues (Phe, Trp, Tyr). THP-Ala mimics the shape of Phe but lacks the aromaticity required for the enzyme's specificity pocket (S1 subsite) 

-stacking interactions.
Materials
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas, Type II), solubilized in 1 mM HCl.[1]
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Test Compounds:

    • Control Peptide: Ac-Ala-Phe-Ala-NH2

    • Test Peptide: Ac-Ala-[THP-Ala]-Ala-NH2

  • Analysis: HPLC with UV detection (214 nm).

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 200 µM stock solution of the test peptide in the Tris-HCl buffer.

  • Enzyme Activation: Prepare a fresh 2 unit/mL solution of Chymotrypsin.

  • Reaction Initiation:

    • Pre-incubate 900 µL of peptide substrate at 37°C for 5 minutes.

    • Add 100 µL of Chymotrypsin solution.

    • Final reaction volume: 1 mL. Final Enzyme concentration: 0.2 units/mL.

  • Sampling (Kinetic Loop):

    • At time points

      
       minutes, remove 100 µL aliquots.
      
    • Quenching: Immediately dispense aliquot into 100 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop the reaction.

  • Quantification:

    • Centrifuge quenched samples (10,000 x g, 5 min) to pellet any precipitated enzyme.[1]

    • Inject supernatant onto RP-HPLC (C18 column).

    • Measure the Area Under Curve (AUC) of the parent peptide peak.

Data Analysis

Calculate the percentage of remaining parent peptide:



Plot 

vs. Time.[1] The slope

represents the degradation rate constant.

[1]

Expected Result: The Control Peptide (Phe) should show rapid degradation (


 min).[1] The Test Peptide (THP-Ala) should remain >90% intact after 120 minutes, confirming metabolic resistance.[1]

Protocol C: Kinetic Solubility & LogD Determination

Objective: Assess the hydrophilicity improvement of THP-Ala variants. Context: Replacing Phenylalanine with THP-Ala typically lowers


, reducing non-specific binding and improving plasma solubility.[1]
Materials
  • System: Shake-flask method or High-Throughput Nephelometry.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Solvent: DMSO.

Step-by-Step Methodology (High-Throughput)
  • Stock Prep: Prepare 10 mM stock of peptide in DMSO.

  • Titration:

    • Into a 96-well clear plate, dispense PBS (190 µL/well).

    • Add DMSO stock in increasing volumes (e.g., 1 µL to 10 µL) to achieve final concentrations ranging from 50 µM to 500 µM.[1]

    • Maintain constant DMSO % (adjust with blank DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Solubility Limit: The concentration at which absorbance/scatter significantly deviates from the baseline indicates the limit of kinetic solubility.

References

  • Structure & Synthesis of THP-Amino Acids : Title: Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry.[3][4] Source:Organic Letters, 2015.[1][3] Note: While this paper discusses Thp as a protecting group, it details the fundamental chemistry of the tetrahydropyranyl moiety relevant to the amino acid stability.

  • Bioisosteres in Drug Design : Title: Non-canonical amino acids in the development of peptide-based drugs.[5] Source:Frontiers in Chemistry, 2022.[1] Context: Discusses the use of cyclic ethers as isosteres for aromatic rings.

  • Proteolytic Stability Protocols : Title: Amino Acids in the Development of Prodrugs.[6] Source:Molecules, 2018.[1][6] Context: Provides standard protocols for enzymatic stability assays involving modified amino acid residues.

  • Physicochemical Properties : Title: (2S)-2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propanoic acid (Related Structure Analysis). Source:PubChem Compound Summary. Context: Used for comparative physicochemical descriptor analysis.

Sources

Application Notes and Protocols for the Cellular Characterization of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characterize the biological activity of the novel non-proteinogenic amino acid (NPAA), (2S)-2-amino-3-(oxan-4-yl)propanoic acid. As the biological role of this specific compound is largely uncharacterized, this guide presents a logical, multi-faceted workflow to elucidate its cellular uptake, cytotoxicity, and potential metabolic influence. The protocols are designed to be self-validating and are grounded in established methodologies for studying novel chemical entities.

Introduction to this compound: A Novel NPAA

This compound is a non-proteinogenic α-amino acid characterized by a saturated oxane (tetrahydropyran) ring on its side chain. NPAAs represent a vast chemical space beyond the canonical 20 amino acids and are of significant interest in drug discovery and chemical biology.[1][2] They can serve as building blocks for novel peptide therapeutics, offering enhanced stability and unique pharmacological properties.[1][3] The incorporation of NPAAs can fundamentally alter the biological activity of peptides and other molecules.[1] Misincorporation of NPAAs into proteins can also lead to detrimental effects, highlighting the importance of characterizing their interactions with cellular machinery.

The oxane moiety of this compound introduces a polar, non-aromatic, and conformationally constrained element. This unique structure warrants a systematic investigation into its biological effects, starting with its transport into the cell and its subsequent impact on cellular health and metabolism. The following application notes provide detailed protocols to begin this characterization.

Application Note I: Profiling Cellular Uptake via Amino Acid Transporters

A. Scientific Rationale

For this compound to exert any intracellular biological effect, it must first cross the plasma membrane. The primary gatekeepers for amino acid entry are the Solute Carrier (SLC) family of transporters.[4][5] Given its structure as an amino acid analog, it is hypothesized that this compound will be a substrate for one or more SLC transporters. Identifying these transporters is a critical first step. This protocol describes a competitive binding assay to screen for interactions with key amino acid transporters.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Seed cells expressing target SLC transporter (e.g., LAT1) in a 96-well plate P2 Culture overnight to allow for adherence and growth P1->P2 A1 Wash cells with pre-warmed uptake buffer (e.g., HBSS) P2->A1 A2 Pre-incubate with varying concentrations of this compound (Test Compound) or known inhibitor (Positive Control) A1->A2 A3 Add a fixed concentration of radiolabeled or fluorescent known substrate (e.g., ³H-Leucine for LAT1) A2->A3 A4 Incubate for a defined period (e.g., 1-10 minutes) A3->A4 A5 Stop uptake by washing with ice-cold uptake buffer A4->A5 A6 Lyse cells A5->A6 D1 Measure intracellular substrate (Scintillation counting for radiolabels or Fluorescence reading) A6->D1 D2 Calculate % inhibition relative to untreated controls D1->D2 D3 Plot % inhibition vs. log[Test Compound] and determine IC₅₀ D2->D3

Caption: Workflow for a competitive amino acid uptake assay.

C. Detailed Protocol: Competitive Uptake Using Radiolabeled Substrates

This protocol is adapted for screening against the L-type Amino Acid Transporter 1 (LAT1/SLC7A5), which transports large neutral amino acids.[5] A similar approach can be used for other transporters by selecting appropriate cell lines and radiolabeled substrates.

Materials:

  • Cell Line: LS174T human colon adenocarcinoma cells (known to express functional LAT1).[5]

  • Test Compound: this compound.

  • Radiolabeled Substrate: L-[³H]-Leucine.

  • Positive Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

  • Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS).

  • Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed LS174T cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Culture for 24 hours at 37°C, 5% CO₂.

  • Preparation of Compounds:

    • Prepare a 100x stock of the Test Compound in HBSS. Serially dilute to create a range of concentrations (e.g., from 1 µM to 10 mM).

    • Prepare a 100x stock of BCH (e.g., 1 M).

    • Prepare a working solution of L-[³H]-Leucine in HBSS at a final concentration of ~50 nM.

  • Assay Execution:

    • Aspirate the culture medium from the wells.

    • Gently wash the cells twice with 200 µL of pre-warmed (37°C) HBSS.

    • Add 100 µL of HBSS containing the appropriate concentration of the Test Compound or BCH to the wells. For control wells (100% uptake), add 100 µL of HBSS alone.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding 100 µL of the L-[³H]-Leucine working solution to all wells.

    • Incubate for exactly 5 minutes at 37°C.

  • Stopping the Reaction:

    • Rapidly terminate the uptake by aspirating the solution and immediately washing the wells three times with 200 µL of ice-cold HBSS.

  • Cell Lysis and Detection:

    • Add 150 µL of lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer 100 µL of the lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

D. Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(CPMSample - CPMBackground) / (CPMControl - CPMBackground)])

    • CPMSample: CPM from wells with the test compound.

    • CPMControl: CPM from wells with HBSS only (maximum uptake).

    • CPMBackground: CPM from wells with a saturating concentration of BCH (non-specific uptake).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the Test Compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

An IC₅₀ value in the low micromolar range suggests that this compound is a potent competitor for the transporter. This provides a lead for further investigation into whether it is a substrate or a blocker.

Parameter Description Example Value
Cell Line Model system for transporter expressionLS174T (LAT1)
Radiolabeled Substrate Tracer for measuring uptakeL-[³H]-Leucine
Substrate Conc. Should be near the Kₘ for the transporter50 nM
Incubation Time Within the linear range of uptake5 minutes
IC₅₀ Concentration of test compound causing 50% inhibitione.g., 150 µM

Application Note II: Assessment of General Cellular Viability

A. Scientific Rationale

Before investigating more complex biological functions, it is essential to determine the concentration range over which this compound affects basic cellular health. A compound could be cytotoxic (kills cells) or cytostatic (inhibits proliferation), and this information is crucial for designing subsequent experiments. This protocol uses a resazurin-based assay, which measures the metabolic activity of viable cells.

G cluster_measure Measurement Resazurin {Resazurin (Blue)|Non-fluorescent} Enzyme Intracellular Reductases (e.g., diaphorases) Resazurin->Enzyme Uptake by cell Resorufin {Resorufin (Pink)|Highly Fluorescent} Measure Fluorescence (Ex: ~560 nm, Em: ~590 nm) ∝ Number of Viable Cells Resorufin->Measure Cell Viable, Metabolically Active Cell Enzyme->Resorufin Reduction

Caption: Principle of the resazurin cell viability assay.

C. Detailed Protocol: Cell Viability Assessment

Materials:

  • Cell Lines: A panel of cell lines (e.g., HeLa, HEK293, HepG2) to assess general toxicity.

  • Test Compound: this compound.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Culture Medium: Appropriate for the chosen cell lines.

  • Reagent: Resazurin sodium salt solution (e.g., AlamarBlue™).

  • 96-well cell culture plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound in culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 2 mM).

    • Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the Test Compound, positive control, or medium alone (vehicle control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The duration should be sufficient for multiple cell doublings.

  • Viability Measurement:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

D. Data Analysis and Interpretation

  • Calculate Percent Viability:

    • % Viability = 100 * [(FluorescenceSample - FluorescenceBlank) / (FluorescenceVehicle - FluorescenceBlank)]

    • FluorescenceSample: Reading from compound-treated wells.

    • FluorescenceVehicle: Reading from vehicle control wells (100% viability).

    • FluorescenceBlank: Reading from wells with medium and resazurin but no cells.

  • Determine GI₅₀: Plot the % Viability against the logarithm of the Test Compound concentration. Use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition).

A low GI₅₀ value indicates that the compound is cytotoxic or strongly cytostatic. If the GI₅₀ is very high, the compound can be considered non-toxic at the tested concentrations, which is important for its potential use as a metabolic probe or therapeutic scaffold.

Parameter Description Typical Range
Cell Density Number of cells seeded per well2,000 - 10,000
Treatment Duration Exposure time to the compound48 - 72 hours
Resazurin Incubation Time for colorimetric/fluorometric conversion1 - 4 hours
GI₅₀ Concentration for 50% Growth InhibitionVaries (µM to mM)

Summary and Future Directions

This guide outlines the foundational cell-based assays for the initial characterization of the novel non-proteinogenic amino acid, this compound. By first identifying its mechanism of cellular entry and then establishing its dose-dependent effect on cell viability, researchers can build a solid framework for more advanced studies.

Next steps could include:

  • Direct Transport Assays: Using LC-MS/MS to directly measure the uptake of the unlabeled compound into cells, confirming its status as a transporter substrate.[5]

  • Mechanism of Action Studies: If the compound shows cytotoxicity, further assays (e.g., apoptosis, cell cycle analysis) can elucidate the mechanism.

  • Metabolic Profiling: Investigating if the compound is metabolized or if it perturbs endogenous metabolic pathways, for example, by using it in cell-free protein synthesis assays or by measuring cellular oxygen consumption rates.[6]

  • Receptor Binding Assays: If the compound's structure is analogous to known receptor ligands (e.g., glutamate), screening against relevant receptors like NMDA or AMPA receptors would be a logical step.[7][8][9]

These protocols provide the necessary tools to begin unveiling the biological significance of this compound, paving the way for its potential application in research and drug development.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. (2022). [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. (2024). [Link]

  • (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. PubMed. (2018). [Link]

  • Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. PMC. (2025). [Link]

  • Tweaking Subtype Selectivity and Agonist Efficacy at (S)-2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propionic acid (AMPA) Receptors in a Small Series of BnTetAMPA Analogues. PubMed. (2016). [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers. (2021). [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. (2023). [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. (2024). [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC. (2024). [Link]

  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. ACS Publications. (2020). [Link]

  • Overview of the types of cell-based transport assays described in this... ResearchGate. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate. (2025). [Link]

  • Transport activity–dependent intracellular sorting of the yeast general amino acid permease. PMC. (2011). [Link]

  • (2S)-2-amino-3-oxo-4-(phosphonatooxy)butanoate(3-). PubChem. [Link]

  • Synthesis, Structure Characterization, and Antimicrobial Activity Of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic A. (2023). [Link]

  • (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. (2025). [Link]

  • Non-Protein Amino Acids in Human Disease. News-Medical.Net. (2020). [Link]

Sources

Application Note: Characterization of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern drug discovery, the exploration of novel chemical entities that can selectively modulate biological pathways is of paramount importance. Non-proteinogenic amino acids, which are not among the 20 canonical amino acids incorporated into proteins during translation, represent a promising class of molecules for the development of targeted therapeutics. Their structural diversity and ability to mimic or antagonize the functions of their proteinogenic counterparts make them ideal candidates for enzyme inhibitors.

(2S)-2-amino-3-(oxan-4-yl)propanoic acid is a synthetic non-proteinogenic amino acid characterized by a saturated oxane ring. This unique structural feature presents an intriguing scaffold for probing the active sites of enzymes involved in amino acid metabolism and transport. Due to its structural similarity to natural amino acids, it is hypothesized that this compound may act as a competitive inhibitor for enzymes such as aminoacyl-tRNA synthetases or aminotransferases, which are crucial for protein synthesis and amino acid homeostasis, respectively.[1] The inhibition of these enzymes has been a successful strategy in the development of antimicrobial and anticancer agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the enzyme inhibitory potential of this compound. We will outline a systematic approach, from initial target identification strategies to detailed protocols for determining its potency and mechanism of inhibition.

Part 1: Target Identification and Initial Screening

Given that the specific enzymatic target of this compound is not yet established, a primary step is to identify potential protein interactors. A combination of computational and experimental approaches is recommended.

1.1. Computational Target Prediction:

  • Molecular Docking: Utilize molecular docking simulations to predict the binding affinity of this compound to the active sites of a panel of enzymes involved in amino acid metabolism. This can help prioritize potential targets for experimental validation.[2][3]

  • Pharmacophore Modeling: Develop a pharmacophore model based on the structure of the compound and screen it against databases of known enzyme active sites.

1.2. Experimental Screening:

  • Differential Scanning Fluorimetry (DSF): Screen the compound against a library of purified enzymes to identify direct binding interactions, which are detected as a shift in the protein's melting temperature.

  • Activity-Based Protein Profiling (ABPP): Employ chemical probes to identify enzyme targets in complex biological samples.

  • Functional Screening: Test the compound's effect on cell viability or specific metabolic pathways in cell-based assays to narrow down the potential enzyme classes.[4]

For the purpose of this application note, we will proceed with the hypothesis that this compound is an inhibitor of an enzyme involved in amino acid biosynthesis, such as an aminoacyl-tRNA synthetase or an aminotransferase .

Part 2: Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

Protocol: IC50 Determination for a Representative Enzyme (e.g., Alanine Aminotransferase - ALT)

This protocol is adapted for a generic aminotransferase and can be modified for other enzymes.

Materials and Reagents:

  • This compound

  • Recombinant human Alanine Aminotransferase (ALT)

  • L-Alanine (substrate)

  • α-Ketoglutarate (co-substrate)

  • NADH

  • Lactate Dehydrogenase (LDH) (coupling enzyme)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare serial dilutions of This compound C Add inhibitor dilutions to wells A->C B Prepare reaction mixture: Substrates (Alanine, α-KG), NADH, LDH D Add reaction mixture to wells B->D C->D E Pre-incubate at 37°C D->E F Initiate reaction by adding ALT enzyme E->F G Measure absorbance decrease at 340 nm (kinetic read) F->G H Calculate initial reaction velocities G->H I Plot % inhibition vs. log[Inhibitor] H->I J Determine IC50 from the curve I->J

Caption: Workflow for IC50 determination.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 µM to 1 mM.

  • Prepare the reaction mixture containing L-alanine, α-ketoglutarate, NADH, and LDH in the assay buffer. The concentrations of substrates should be kept constant, ideally at or near their Km values.

  • To a 96-well plate, add:

    • 10 µL of each inhibitor dilution (or buffer for the uninhibited control).

    • 170 µL of the reaction mixture.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of a pre-diluted ALT enzyme solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every minute for 15-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.[5]

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic trace.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

[Inhibitor] (µM)log[Inhibitor]Initial Velocity (mOD/min)% Inhibition
0 (Control)-50.20
1045.110.2
30.4838.922.5
10125.549.2
301.4813.173.9
10025.289.6
3002.482.195.8

Part 3: Determining the Mode of Inhibition and Inhibition Constant (Ki)

To understand how this compound interacts with its target enzyme, it is crucial to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of different fixed concentrations of the inhibitor.

Protocol: Determining the Mode of Inhibition

Procedure:

  • Perform the enzyme activity assay as described in the IC50 determination protocol.

  • In this experiment, you will vary the concentration of one substrate (e.g., L-alanine) while keeping the co-substrate (α-ketoglutarate) at a saturating concentration.

  • Set up a matrix of reactions with at least four different fixed concentrations of this compound (including a zero-inhibitor control). For each inhibitor concentration, perform the assay with a range of L-alanine concentrations (e.g., from 0.1 x Km to 10 x Km).

  • Calculate the initial reaction velocities for all conditions.

  • Plot the data using Michaelis-Menten and Lineweaver-Burk plots.

Data Analysis and Interpretation:

The mode of inhibition can be determined by analyzing the changes in the apparent Km and Vmax values.

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant

Mechanism of Competitive Inhibition:

Competitive_Inhibition cluster_reaction Catalytic Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S E->ES EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) E->EI S Substrate (S) ES->E P Product (P) ES->P k_cat ES->P I Inhibitor (I) EI->E

Sources

(2S)-2-amino-3-(oxan-4-yl)propanoic acid in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for medicinal chemists and peptide scientists.

Medicinal Chemistry Applications & Synthetic Protocols [1][2]

Executive Summary & Rationale

In modern drug design, "molecular obesity" (high lipophilicity and molecular weight) is a critical failure mode for drug candidates.[1][2] (2S)-2-amino-3-(oxan-4-yl)propanoic acid (Thp-Ala) serves as a strategic "Polar Hydrophobic" bioisostere .[1][2]

Structurally, Thp-Ala mimics the steric bulk of Phenylalanine (Phe) and Cyclohexylalanine (Cha) but incorporates a cyclic ether oxygen.[1][2] This single atom substitution drastically alters the physicochemical profile by lowering cLogP and increasing aqueous solubility without compromising the hydrophobic contacts required for receptor binding.[1][2]

Key Application Areas
  • Peptide Solubility Optimization: Replacing hydrophobic clusters (Leu/Phe/Cha) to disrupt aggregation prone regions.[1][2]

  • Metabolic Stability: The tetrahydropyran ring blocks metabolic "hotspots" often found on aliphatic rings (e.g., hydroxylation of cyclohexyl rings).[2]

  • Protease Inhibitors: Used in P1/P2 pockets where a hydrophobic residue is required but high lipophilicity is detrimental to ADME.[1][2]

Physicochemical Profile & Bioisosterism

The following table contrasts Thp-Ala with its direct structural analogs. Note the significant reduction in lipophilicity (LogP) compared to Cyclohexylalanine.[1][2]

Table 1: Comparative Physicochemical Properties
PropertyPhenylalanine (Phe) Cyclohexylalanine (Cha) Thp-Ala (Target) Impact
Steric Bulk Planar, AromaticChair conformation, AliphaticChair conformation, AliphaticThp-Ala mimics Cha sterics perfectly.[1][2]
Electronic Nature Pi-electron richHydrophobicPolar Ether DipoleIntroduces H-bond acceptor capability.[1][2]
cLogP (Side chain) ~2.0~2.5 (Highly Lipophilic)~0.5 - 0.8 Drastic solubility improvement.
Metabolic Liability Benzylic oxidationHydroxylation (C3/C4)Stable (Ether oxygen)Reduced oxidative clearance.[1][2]
Solubility (Water) LowVery LowModerate/High Reduces aggregation in peptides.[1][2]

Decision Framework: When to Use Thp-Ala

Use the following logic flow to determine if Thp-Ala is the correct tool for your lead optimization campaign.

Thp_Decision_Tree Start Lead Compound Optimization (Peptide or Small Molecule) Issue_Check Identify Primary Liability Start->Issue_Check Solubility Poor Aqueous Solubility? Issue_Check->Solubility Metabolism High Metabolic Clearance? Issue_Check->Metabolism Potency Loss of Potency? Issue_Check->Potency Hydrophobic_Pocket Is the insolubility driven by a hydrophobic residue (Phe/Leu/Cha)? Solubility->Hydrophobic_Pocket Yes Oxidation Is oxidation occurring on the aliphatic ring? Metabolism->Oxidation H_Bond Does the pocket contain an orphan H-bond donor? Potency->H_Bond Use_Thp STRATEGY: Replace with Thp-Ala (Maintains Bulk, Lowers LogP) Hydrophobic_Pocket->Use_Thp Yes Oxidation->Use_Thp Yes (Ether blocks C4 oxidation) Use_Thp_Binding STRATEGY: Use Thp-Ala (Ether O accepts H-bond) H_Bond->Use_Thp_Binding Yes

Figure 1: Decision logic for incorporating Thp-Ala into drug candidates.

Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Thp-Ala is compatible with standard Fmoc/tBu strategies.[1][2] The tetrahydropyran ether is stable to standard TFA cleavage conditions (95% TFA).[1][2]

Reagents Required:

  • Fmoc-L-4-Tetrahydropyranylalanine (Fmoc-Thp-Ala-OH)[1][2]

  • Resin: Rink Amide (for amides) or Wang (for acids)[1][2]

  • Coupling Agents: DIC/Oxyma or HATU/DIEA[1]

  • Solvent: DMF (Dimethylformamide)[1][2][3]

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5 x 1 min) to remove piperidine traces.[1][2] Critical: Incomplete washing leads to racemization of the incoming activated ester.[2]

  • Activation & Coupling:

    • Stoichiometry: 4 eq. Fmoc-Thp-Ala-OH : 3.9 eq.[1][2] HATU : 8 eq. DIEA.

    • Note: Thp-Ala is slightly more sterically hindered than Leucine but less than Valine.[1][2] Standard coupling times (45-60 min) are usually sufficient.[1][2]

    • Dissolve amino acid and HATU in minimal DMF. Add DIEA immediately before adding to the resin.[1][2]

    • Agitate at Room Temperature for 60 minutes.

  • Monitoring:

    • Perform Kaiser Test (Ninhydrin).[1][2] If blue (positive), re-couple using DIC/HOAt.[1][2]

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2-3 hours. The Thp ring is stable under these conditions.

    • Precipitate in cold diethyl ether.

Protocol B: Solution Phase Coupling (Small Molecule)

For incorporating Thp-Ala into non-peptide small molecules (e.g., protease inhibitors).[1][2]

  • Starting Material: H-Thp-Ala-OMe (Methyl ester hydrochloride).[1][2]

  • Reaction:

    • Dissolve Carboxylic Acid partner (1.0 eq) in DCM/DMF (9:1).

    • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).[1][2] Stir for 15 min at 0°C.

    • Add H-Thp-Ala-OMe (1.0 eq) and DIEA (3.0 eq).[1][2]

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Dilute with EtOAc.[1][2][3] Wash with 1N HCl (removes unreacted amine), Sat.[1][2] NaHCO3 (removes unreacted acid), and Brine.[2]

    • Dry over Na2SO4 and concentrate.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the standard workflow for synthesizing a peptide containing Thp-Ala using Fmoc chemistry.

SPPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling Reaction (60 min, RT) Wash1->Couple Activate Activation Fmoc-Thp-Ala-OH + HATU + DIEA Activate->Couple Pre-activation Check Kaiser Test Couple->Check Next_Cycle Proceed to Next AA Check->Next_Cycle Negative (Colorless) Recouple Re-Couple (DIC/Oxyma) Check->Recouple Positive (Blue) Recouple->Couple

Figure 2: Fmoc-SPPS workflow for Thp-Ala incorporation.

References & Grounding

  • Bioisosterism in Drug Design:

    • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1][2]

    • Context: Discusses the tetrahydropyran ring as a polar replacement for cyclohexane to improve metabolic stability and lower LogP.

  • Peptide Synthesis Protocols:

    • Isidro-Llobet, A., et al. (2009).[1][2] Amino acid-protecting groups.[1][2] Chemical Reviews, 109(6), 2455-2504.[1][2] Link[1][2]

    • Context: Validates the stability of ether functionalities (like Thp) under acidic TFA cleavage conditions.

  • Thp-Ala Specific Applications (Analogous):

    • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2]

    • Context: General principles of replacing lipophilic rings with polar isosteres to solve "grease" problems in hydrophobic pockets.[1][2]

  • Commercial Availability & Data:

    • PubChem CID: 9928775 (Related derivatives).[1][2] Link

    • Note: Specific CAS for Fmoc-L-4-Tetrahydropyranylalanine is 190722-11-5.[1][2]

Disclaimer: This guide is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.[1][2]

Sources

(2S)-2-amino-3-(oxan-4-yl)propanoic acid for receptor binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing (2S)-2-amino-3-(oxan-4-yl)propanoic Acid in Peptidomimetic Receptor Binding Studies

Abstract

This guide details the application of This compound (also known as Tetrahydropyran-4-yl-L-alanine or THP-Ala ) as a strategic tool in Structure-Activity Relationship (SAR) campaigns.[1] As a non-canonical amino acid, THP-Ala serves as a polar, isosteric replacement for Leucine, Phenylalanine, or Methionine. Its incorporation into peptide ligands is primarily used to modulate lipophilicity (LogD), enhance metabolic stability against proteolysis, and probe hydrogen-bonding interactions within receptor binding pockets.[1] This note provides a validated workflow for incorporating THP-Ala via Solid-Phase Peptide Synthesis (SPPS) and assessing its impact through competitive radioligand binding assays.

Technical Background & Rationale

The Bioisosteric Advantage

In rational drug design, replacing hydrophobic residues with THP-Ala addresses two common failure modes in peptide therapeutics: poor solubility and rapid clearance.

  • Steric Isosterism: The tetrahydropyran (oxan-4-yl) ring mimics the steric bulk of a cyclohexyl group (found in Cha) or the branched alkyl chain of Leucine/Isoleucine.[1]

  • Electronic Modulation: Unlike its carbocyclic counterparts, the ether oxygen in the THP ring acts as a weak Hydrogen Bond Acceptor (HBA). This allows researchers to probe specific electrostatic interactions in the receptor pocket (e.g., interaction with a Serine or Threonine hydroxyl in the binding site) while simultaneously lowering the overall LogP of the peptide.

PropertyLeucine (Leu)Cyclohexylalanine (Cha)THP-Alanine
Side Chain IsobutylCyclohexylmethyl(Oxan-4-yl)methyl
Character HydrophobicHydrophobicAmphipathic/Polar
H-Bond Potential NoneNoneAcceptor (Ether O)
Primary Use Native ResidueIncrease Affinity (Hydrophobic)Improve Solubility / Selectivity
Experimental Workflow

The following diagram outlines the critical path from molecular design to binding validation.

Workflow Design SAR Design (Leu/Phe -> THP-Ala) SPPS SPPS Incorporation (Fmoc-THP-Ala-OH) Design->SPPS Sequence Definition Purification HPLC Purification & QC (LC-MS) SPPS->Purification Crude Peptide Binding Competitive Binding Assay (Ki Determination) Purification->Binding >95% Purity Analysis Data Analysis (Selectivity/Affinity) Binding->Analysis IC50 Data

Figure 1: Integrated workflow for evaluating THP-Ala modified ligands.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To synthesize a receptor ligand containing THP-Ala at a specific position. Reagent: Fmoc-(2S)-2-amino-3-(oxan-4-yl)propanoic acid (Fmoc-THP-Ala-OH).[1]

Materials
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).[1]

  • Amino Acid: Fmoc-THP-Ala-OH (2.5 - 4.0 equivalents relative to resin loading).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1]

  • Base: N,N-Diisopropylethylamine (DIEA).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ).[1]
  • Activation (Critical Step):

    • Note: THP-Ala is sterically demanding but lacks the beta-branching extreme of Val/Ile.[1] Standard activation is usually sufficient, but HATU is recommended to prevent deletion sequences.

    • Mix Fmoc-THP-Ala-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in minimal DMF.[1]

    • Pre-activate for 30 seconds (color change to yellow/orange).[1]

  • Coupling: Add activated solution to the resin. Shake at room temperature for 45–60 minutes.

  • Validation (Kaiser Test):

    • Perform a Kaiser test (ninhydrin).[1]

    • Result: If beads are colorless, coupling is >99% complete. If blue, re-couple using PyAOP or HOAt.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent truncated impurities.

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. Precipitate in cold diethyl ether.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the THP-Ala substituted ligand compared to the native ligand.
Model System:  Generic GPCR (e.g., GLP-1R or Ghrelin Receptor) overexpressed in CHO or HEK293 membranes.[1]
Assay Logic

The assay measures the ability of the "Cold" ligand (THP-Ala peptide) to displace a "Hot" radioligand (e.g.,


I-labeled native peptide) from the receptor.[1]

BindingAssay Receptor Receptor (R) Complex_Hot R-L* Complex (Signal) Receptor->Complex_Hot High Signal (Low Competitor Conc) Complex_Cold R-Competitor (No Signal) Receptor->Complex_Cold Low Signal (High Competitor Conc) Hot Radioligand (L*) Hot->Receptor Competition Cold Competitor (THP-Ala Ligand) Cold->Receptor Competition

Figure 2: Competitive binding mechanism.[1] Increasing concentration of THP-Ala ligand reduces the radioactive signal.[1]

Materials
  • Membranes: CHO-K1 membranes expressing target receptor (

    
     protein/well).[1]
    
  • Radioligand:

    
    I-labeled native agonist (at concentration 
    
    
    
    ).[1]
  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4. Crucial: BSA prevents sticky peptides from adhering to plastic.[1]

  • Competitor: Serial dilutions of THP-Ala peptide (

    
     M to 
    
    
    
    M).[1]
Procedure
  • Preparation: Thaw membranes on ice. Homogenize gently using a needle (25G) to ensure uniform suspension.

  • Plating: In a 96-well plate, add:

    • 
       Assay Buffer (Total Binding) OR 
      
      
      
      Excess unlabeled ligand (Non-Specific Binding).
    • 
       Serial dilution of THP-Ala peptide.[1]
      
    • 
       Radioligand (Constant concentration).[1]
      
    • 
       Membrane suspension (Start reaction).[1]
      
  • Incubation: Incubate at 25°C for 90 minutes (equilibrium).

  • Termination: Harvest using a vacuum manifold onto GF/B filter plates (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding).

  • Washing: Wash

    
     with ice-cold Wash Buffer (50 mM HEPES, 500 mM NaCl).
    
  • Detection: Add scintillation cocktail and count in a MicroBeta counter.

Data Analysis & Interpretation

Calculation of

Raw CPM (Counts Per Minute) data is converted to % Specific Binding.[1] The


 is determined by non-linear regression (Sigmoidal Dose-Response).[1] The Inhibition Constant (

) is calculated using the Cheng-Prusoff Equation :


Where:

  • 
     = Concentration of radioligand used.[1]
    
  • 
     = Dissociation constant of the radioligand (determined previously by Saturation Binding).[1]
    
Interpreting THP-Ala Substitutions
ObservationInterpretationMechanistic Insight

(THP)


(Leu)
Successful BioisostereThe pocket tolerates the ether oxygen; steric fit is good.[1] Solubility likely improved.

(THP)


(Leu)
Affinity GainThe ether oxygen is likely accepting a H-bond from a donor in the pocket (e.g., Ser, Tyr).[1]

(THP)


(Leu)
Affinity LossThe polarity of the oxygen is unfavorable (desolvation penalty) or creates repulsion.[1]

Troubleshooting & Optimization

  • Issue: High Non-Specific Binding (NSB).

    • Cause: Hydrophobic peptides sticking to filters.[1]

    • Solution: Ensure filters are soaked in 0.5% PEI for >1 hour.[1] Increase BSA in assay buffer to 0.5%.

  • Issue: Incomplete Coupling in SPPS.

    • Cause: Steric hindrance of the oxane ring.

    • Solution: Double couple (repeat step 2.2.4). Switch to PyAOP/HOAt at 50°C (microwave assisted).

  • Issue: Poor Solubility of Stock Solution.

    • Cause: Although THP is more polar than Leu, the overall peptide may still be hydrophobic.

    • Solution: Dissolve stock in 100% DMSO, then dilute. Ensure final DMSO in assay is <1%.[1]

References

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.[1] Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews. (Reference for Fmoc-SPPS compatibility). Link[1]

Sources

Troubleshooting & Optimization

Technical Guide: Purification & Analysis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

[1]

Executive Summary & Chemical Profile[1]

(2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as 3-(tetrahydro-2H-pyran-4-yl)-L-alanine) is a non-proteinogenic amino acid frequently used as a building block in peptide therapeutics to modulate lipophilicity and metabolic stability.[1]

Key Challenges:

  • Zwitterionic Solubility: High water solubility makes extraction into organic solvents difficult.

  • Lack of Chromophore: The saturated oxane ring provides no UV absorption >200 nm, rendering standard UV detection ineffective.

  • Stereochemical Integrity: Ensuring high enantiomeric excess (

    
    ) is critical, as separation of the (R)-enantiomer is difficult after peptide coupling.[1]
    
PropertyValue / Characteristic
CAS 475267-98-4 (Generic/Racemic usually cited in synthesis)
Formula C

H

NO

MW 173.21 g/mol
pI (Isoelectric Point) ~5.9 (Estimated based on aliphatic side chain)
Solubility High in Water, Acid, Base; Low in MeOH, EtOH; Insoluble in EtOAc, DCM.[1]

Troubleshooting Guide: Isolation & Purification

Issue 1: "I cannot extract the product from the aqueous reaction mixture."

Root Cause: As a zwitterion, the molecule exists as a charged species at almost all pH levels except its isoelectric point. Standard liquid-liquid extraction (LLE) with organic solvents (EtOAc, DCM) will fail.[1]

Solution: Cation Exchange Chromatography (Desalting) Use a strong cation exchange resin (SCX) to capture the amino acid from the crude aqueous stream, wash away non-basic impurities, and elute with ammonia.[1]

Protocol: SCX Desalting Workflow

  • Resin Selection: Dowex 50W-X8 (Hydrogen form) or equivalent strongly acidic cation exchanger.[1]

  • Activation: Wash resin with 1M HCl, then rinse with DI water until pH is neutral.

  • Loading: Acidify your crude reaction mixture to pH 2.0 (ensures amine is protonated:

    
    ). Load onto the column.[2][3][4] The amino acid binds; neutral/acidic impurities pass through.
    
  • Washing: Wash with 2-3 column volumes (CV) of DI water to remove salts and uncharged byproducts.[1]

  • Elution: Elute with 1M NH

    
    OH . The high pH deprotonates the ammonium to amine, releasing the molecule.
    
  • Finishing: Lyophilize the ammonia fractions. Do not rotary evaporate at high heat (>45°C) for extended periods to avoid racemization.[1]

Issue 2: "The solid product is sticky or contains inorganic salts."

Root Cause: Lyophilization of the ammonium eluate often yields an amorphous solid. Residual ammonium salts or silica from synthesis can persist.

Solution: Isoelectric Crystallization Crystallization is most effective at the isoelectric point (pI), where solubility is lowest.[1]

Protocol:

  • Dissolve the crude solid in a minimum volume of water.

  • Adjust pH to 5.9 (use dilute HCl or NH

    
    OH).[1]
    
  • Slowly add Methanol or Ethanol (anti-solvent) with stirring until turbidity persists.[1]

  • Chill to 4°C overnight. Filter the white precipitate.

Troubleshooting Guide: Analytical Detection

Issue 3: "I see no peaks on my HPLC using UV at 214 nm or 254 nm."

Root Cause: The oxan-4-yl side chain and the aliphatic backbone are transparent to UV light. Detection at 200-210 nm is possible but suffers from low sensitivity and high baseline noise from mobile phase absorption (especially if using Formic Acid).[1]

Solution A: Universal Detectors (Preferred for Process) Use CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) .[1] These detect any non-volatile analyte regardless of optical properties.

  • Mobile Phase: Volatile buffers only (TFA, Formic Acid, Ammonium Formate).[1] Phosphate buffers are incompatible.

Solution B: Pre-column Derivatization (Preferred for QC/Quantification) React the amine with a chromophore before injection.

ReagentTarget GroupDetectionPros/Cons
Fmoc-Cl Primary AmineUV (265 nm) / FluorescenceHigh Sensitivity. Stable derivatives.[1] Excess reagent must be separated.
OPA (o-Phthalaldehyde) Primary AmineFluorescenceFast. Unstable derivatives (inject immediately).[1] Requires thiol cofactor.
Ninhydrin Primary AmineVis (570 nm)Classic. Requires post-column reactor (Amino Acid Analyzer).[1]

Troubleshooting Guide: Enantiomeric Purity

Issue 4: "How do I separate the (S)-enantiomer from the (R)-impurity?"

Root Cause: Enantiomers have identical physical properties in achiral environments. You must use a chiral environment (column or selector).[1]

Method 1: Direct Chiral HPLC (Crown Ether) The Crownpak CR(+) (Daicel) column is the gold standard for underivatized amino acids.[1]

  • Mechanism: The crown ether complexes with the charged primary ammonium group (

    
    ).[1]
    
  • Conditions: Aqueous mobile phase with Perchloric Acid (pH 1.0 - 2.0).[1]

  • Temperature: Lower temperature (10-15°C) often improves resolution.[1]

Method 2: Indirect Separation (Marfey's Reagent) Derivatize with FDAA (Marfey's Reagent) .[1] This converts enantiomers into diastereomers, which can be separated on a standard C18 column.[1]

  • Advantage: No expensive chiral column needed. High UV absorbance (340 nm).[1]

  • Protocol: Mix sample with FDAA/NaHCO

    
    , heat at 40°C for 1 hour, quench with HCl, inject on C18.
    

Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision process for purifying the amino acid from a crude synthesis mixture.

PurificationWorkflowStartCrude Synthesis Mixture(Aq/Organic)CheckpHAdjust pH to < 2.0Start->CheckpHLoadColLoad on Cation Exchange(Dowex 50W / SCX)CheckpH->LoadColWashWash with Water(Remove neutrals/anions)LoadCol->WashEluteElute with 1M NH4OHWash->EluteSwitch BufferConcLyophilize to SolidElute->ConcCrystCrystallization(Water/MeOH at pH 5.9)Conc->CrystFinalPure (S)-AA ZwitterionCryst->Final

Caption: Step-by-step purification workflow from crude synthesis to isolated zwitterion using cation exchange and isoelectric crystallization.

Figure 2: Analytical Method Selection

A decision tree for selecting the correct analytical technique based on available instrumentation.

AnalyticalSelectionStartSelect Analytical MethodQ_UVIs UV only detector?Start->Q_UVQ_ChiralNeed Chiral Purity?Q_UV->Q_ChiralNo (Have CAD/MS)Res_DerivDerivatization Required(Fmoc-Cl or OPA)Q_UV->Res_DerivYesRes_CADUse CAD/ELSD(Mobile Phase: Volatile)Q_Chiral->Res_CADNo (Purity only)Res_CrownChiral HPLC(Crownpak CR+, pH 1.5)Q_Chiral->Res_CrownYes (Direct)Res_MarfeyMarfey's Reagent + C18Res_Deriv->Res_MarfeyIf Chiral needed

Caption: Decision matrix for selecting analytical methods based on detector availability and the need for chiral resolution.

References

  • Ion Exchange Protocols: Conduct Science. (2019). Ion-exchange Chromatography Protocol.[1] Retrieved from [Link]

  • Marfey's Method: Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] (Standard Method Reference).

  • Synthesis & Properties: PubChem. 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[1] CID 24729654. Retrieved from [Link]

(2S)-2-amino-3-(oxan-4-yl)propanoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-2 Support resource for (2S)-2-amino-3-(oxan-4-yl)propanoic acid (CAS: 1344966-46-6).[1][2] It is designed to bridge the gap between standard safety data and practical laboratory application.

Compound Profile & Chemical Logic

Before addressing storage, it is critical to understand the structural "personality" of this molecule.

  • IUPAC Name: (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid[1][2]

  • Common Name: 3-(Tetrahydro-2H-pyran-4-yl)-L-alanine[1][2]

  • CAS Number: 1344966-46-6[1][2]

  • Molecular Weight: ~173.21 g/mol (Free base) / ~209.67 g/mol (HCl salt)[2]

The "Tetrahydropyran" Distinction (Crucial for Synthesis): Researchers often confuse the oxan-4-yl (tetrahydropyranyl) side chain with the acid-labile THP protecting group .[1][2]

  • THP Protecting Group: An acetal linkage (C-O-C-O-C). Highly sensitive to acid.

  • This Compound: An ether ring attached via a C-C bond .

    • Implication: This side chain is NOT acid-labile .[1] It will survive standard TFA (Trifluoroacetic acid) cleavage cocktails used in Solid Phase Peptide Synthesis (SPPS).[2] It behaves chemically more like an aliphatic ether (stable to base, dilute acid, and reduction).

Storage Specifications: The "Golden Rules"

Failure to adhere to these conditions often results in hygroscopic clumping or slow racemization.

Tier 1: Long-Term Storage (>1 Month)
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)While the ether ring is stable, the chiral center (alpha-carbon) is susceptible to slow racemization at elevated temperatures, especially if residual moisture is present.[1][2]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation.[2] Although cyclic ethers are resistant to peroxide formation compared to acyclic ethers, long-term oxygen exposure is a risk factor.
Container Amber Glass + Parafilm Protects from light (standard precaution) and ensures a secondary moisture seal.
Desiccation Required The amino acid moiety is zwitterionic and hygroscopic. Moisture uptake leads to hydrolysis risks and weighing errors.
Tier 2: Benchtop Handling (<24 Hours)[1][2]
  • State: Can be handled at Room Temperature (20-25°C).

  • Precaution: Allow the refrigerated container to equilibrate to room temperature before opening .

    • Why? Opening a cold bottle in a warm lab causes immediate condensation on the powder, ruining the remaining stock (caking).

Decision Tree: Quality Control & Usage

Use the following logic flow to determine if your material is safe to use after storage.

Storage_Workflow Start Retrieve Material from Storage Visual_Check Visual Inspection: Is it a free-flowing powder? Start->Visual_Check Color_Check Color Check: Is it White/Off-White? Visual_Check->Color_Check Yes Issue_Clumping ISSUE: Clumping/Caking (Hygroscopic Failure) Visual_Check->Issue_Clumping No (Sticky) Issue_Color ISSUE: Yellowing (Oxidation/Degradation) Color_Check->Issue_Color No (Yellow/Brown) Pass PASS: Proceed to Experiment Color_Check->Pass Yes Action_Dry Action: Dry under high vacuum (P2O5 desiccator) for 24h Issue_Clumping->Action_Dry Action_QC Action: Run Analytical HPLC Check Purity & Enantiomeric Excess Issue_Color->Action_QC Action_Dry->Color_Check Action_QC->Pass >95% Purity Fail FAIL: Discard Material Action_QC->Fail <95% Purity

Figure 1: Go/No-Go Decision Tree for assessing compound viability post-storage.

Troubleshooting Guide (FAQs)

Q1: I am trying to dissolve this for SPPS, but it won't go into solution. What solvent should I use?

Diagnosis: Zwitterionic amino acids often struggle in pure organic solvents (DCM/DMF) or pure water at neutral pH. Solution:

  • For Coupling (DMF): Add a chaotic salt or base. The addition of DIPEA (Diisopropylethylamine) (1-2 equivalents) usually solubilizes the amino acid by deprotonating the carboxylic acid, making it soluble in DMF.[2]

  • For Aqueous Stock: Use 0.1 M HCl or 0.1 M NaOH . Adjusting the pH away from the isoelectric point (pI) forces the molecule into a charged state (cationic or anionic), drastically increasing solubility.[2]

  • DMSO: Soluble, but difficult to remove later. Use only if necessary.

Q2: Will the oxan-4-yl ring survive TFA cleavage (95% TFA)?

Answer: Yes. Unlike a THP-protected serine (acetal), the oxan-4-yl group in this molecule is a cyclic ether.[1][2] It is chemically robust. It will not decompose under standard cleavage conditions (95% TFA / 2.5% TIS / 2.5% H2O). You do not need to use special "mild" cleavage cocktails.

Q3: The powder has turned into a hard "puck" at the bottom of the vial. Is it ruined?

Answer: Likely not, but it is compromised. This indicates moisture absorption (hygroscopicity).

  • Fix: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours.
    
  • Caution: Weighing will be inaccurate due to water weight. You must determine the peptide concentration post-synthesis via amino acid analysis or UV (if a chromophore is present), rather than relying on the starting weight of this block.

Q4: Can I autoclave this compound?

Answer: No. While the ether ring is stable, free amino acids can undergo thermal decomposition or racemization at autoclave temperatures (121°C).[2] Sterilize by filtration (0.22 µm) after dissolving in buffer.

Analytical Validation Protocol

If you suspect degradation, run this standard QC check.

HPLC Method (Generic for Polar Amino Acids):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 210 nm (Amide/Carboxyl absorption). Note: This molecule has low UV absorbance. High concentration (1 mg/mL) is required.[2]

Expected Result:

  • Intact: Single sharp peak (typically elutes early-to-mid gradient due to polarity).[1][2]

  • Degraded: Broadening or multiple peaks indicating hydrolysis or oxidation products.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Context: Distinguishing THP acetal protection from THP ether side chains).

  • PubChem. (n.d.).[4] Compound Summary for CAS 1344966-46-6. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link][2]

Sources

Technical Support Center: (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid Common Names: Tetrahydropyran-4-yl-L-alanine; THP-Ala-OH Audience: Medicinal Chemists, Process Development Scientists

Introduction

(2S)-2-amino-3-(oxan-4-yl)propanoic acid is a critical non-natural amino acid used as a polar surrogate for Leucine or Phenylalanine in peptide therapeutics. Its incorporation improves water solubility and alters metabolic stability. However, its synthesis presents unique challenges arising from the steric bulk of the oxanyl (tetrahydropyranyl) ring and the sensitivity of the ether linkage under harsh Lewis acid conditions.

This guide addresses the three primary synthetic routes:

  • Asymmetric Hydrogenation (Industrial Standard)

  • Chiral Auxiliary Alkylation (Schöllkopf/Myers)

  • Chemoenzymatic Resolution

Visualizing the Synthetic Landscape

The following diagram outlines the critical pathways and potential failure points (red nodes) where side reactions occur.

SynthesisPathways node_start Start: Tetrahydro-4-pyranone node_ald Intermediate: Tetrahydropyran-4-carbaldehyde node_start->node_ald Wittig/Hydrolysis node_dehydro Precursor: Dehydroamino Acid (Z-isomer) node_ald->node_dehydro HWE or Erlenmeyer Condensation side_aldol Side Reaction: Self-Aldol Condensation node_ald->side_aldol Excess Base/Heat node_prod Target: (2S)-THP-Alanine node_dehydro->node_prod Rh-Catalyzed Asymmetric Hydrogenation side_isomer Impurity: E-Isomer (Low Hydrogenation Selectivity) node_dehydro->side_isomer Isomerization side_racem Critical Failure: Racemization (During Deprotection) node_prod->side_racem Harsh Hydrolysis

Caption: Synthesis workflow highlighting critical nodes for impurity generation (Red).

Module 1: Precursor Assembly (Dehydroamino Acid Route)

Context: The most efficient route involves condensing tetrahydropyran-4-carbaldehyde with a glycine equivalent (e.g., Boc-phosphonoglycinate) to form the dehydroamino acid, followed by asymmetric hydrogenation.

Q: Why am I observing low yields and a "gum" during the Horner-Wadsworth-Emmons (HWE) condensation?

Diagnosis: Aldehyde Instability & Self-Condensation. Tetrahydropyran-4-carbaldehyde is less stable than aromatic aldehydes. Under strong basic conditions (e.g., NaH, KOtBu) required for HWE, it can undergo:

  • Cannizzaro Disproportionation: Forming the alcohol and acid.

  • Self-Aldol Condensation: Forming dimers.

Troubleshooting Protocol:

  • Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with LiCl (Masamune-Roush conditions). This is milder than NaH and minimizes aldehyde degradation.

  • Temperature Control: Maintain reaction at 0°C during addition. Do not reflux unless necessary.

  • Order of Addition: Pre-mix the phosphonate and base before adding the aldehyde to ensure the ylide is ready to trap the aldehyde immediately.

Q: The Z/E ratio of my dehydroamino acid is poor (e.g., 3:1). Does this matter?

Answer: Yes, critically. Most Rhodium-chiral phosphine catalysts (e.g., Rh-DuPhos, Rh-BINAP) are highly specific for the (Z)-isomer . The (E)-isomer often hydrogenates much slower or, worse, coordinates to the catalyst to form the opposite enantiomer or a racemic background product.

Optimization Table: Improving Z-Selectivity

Variable Standard Condition Optimized Condition Mechanistic Reason
Base KOtBu TMG (Tetramethylguanidine) Steric bulk of TMG favors kinetic Z-enolate formation.
Solvent THF DCM or Toluene Non-coordinating solvents often enhance Z-selectivity in HWE.

| Protecting Group | Acetyl (Ac) | Cbz or Boc | Bulky carbamates improve steric differentiation of the transition state. |

Module 2: Asymmetric Hydrogenation (The Critical Step)

Context: Converting the alkene to the chiral alkane using H2 and a chiral catalyst.

Q: I am getting 80% ee instead of >98%. What is poisoning the reaction?

Diagnosis: Catalyst Mismatch or Substrate Purity. Unlike aromatic amino acids (Phe), the oxanyl group is aliphatic and flexible. It does not provide the "pi-stacking" secondary interactions that often stabilize the catalyst-substrate complex in Phenylalanine synthesis.

Corrective Actions:

  • Ligand Selection: Switch from BINAP to DuPhos or FerroTANE ligands. These electron-rich, rigid ligands (e.g., (R,R)-Et-DuPhos-Rh) are superior for aliphatic dehydroamino acids.

  • Pressure Sensitivity: Lower H2 pressure (1–3 bar) often yields higher ee than high pressure (50 bar). High pressure forces the hydrogenation of the less favorable catalyst-substrate conformer.

  • Purify the Precursor: Trace phosphonate byproducts from the HWE reaction are potent catalyst poisons. Pass the substrate through a short silica plug or wash with dilute Cu(OAc)2 to scavenge phosphines before hydrogenation.

Q: Can the Tetrahydropyran ring open during hydrogenation?

Answer: Generally, No . The ether linkage in the oxanyl ring is stable to standard hydrogenation conditions (Rh/Ru, MeOH, H2).

  • Risk Factor: If you use strong acidic media (e.g., AcOH/HCl) with heterogeneous catalysts (Pd/C) at high temperatures (>60°C), you risk acid-catalyzed ether cleavage or hydrogenolysis, though this is rare for cyclic ethers compared to benzyl ethers.

  • Verification: Check NMR for the loss of the characteristic multiplet at 3.3–4.0 ppm (ether protons).

Module 3: Alkylation Route (Schöllkopf Auxiliary)

Context: Alkylating a chiral glycine enolate with 4-(iodomethyl)tetrahydropyran.

Q: The alkylation reaction stalled at 50% conversion. Should I heat it?

Diagnosis: Steric Hindrance & Leaving Group Inertness. The electrophile, 4-(iodomethyl)tetrahydropyran, is a neopentyl-like primary halide. It is sterically hindered by the beta-branching of the ring.

Troubleshooting Guide:

  • Do NOT Heat Indiscriminately: Heating >0°C with Schöllkopf bis-lactim ethers can cause epimerization of the auxiliary, destroying diastereoselectivity.

  • Change Leaving Group: If using the bromide, switch to the Iodide . If using the Iodide, add AgOTf (Silver Triflate) as a halogen scavenger to drive the reaction (use with caution to avoid racemization).

  • Solvent Additive: Add HMPA or DMPU (5-10% v/v) to the THF solution. This disrupts lithium aggregates and increases the reactivity of the enolate.

Module 4: Isolation & Analysis

Q: How do I determine the enantiomeric excess (ee) reliably?

Standard C18 HPLC will not separate the enantiomers. You must use Chiral HPLC or derivatization.

Recommended Analytical Method:

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for free amino acids).

  • Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid (Acidic mobile phase is crucial for Zwitterionic separation).

  • Derivatization (Alternative): React with Marfey's Reagent (FDAA). The resulting diastereomers can be separated on a standard C18 column. This is often more robust for non-chromatographers.

Summary of Impurity Profile
ImpurityOriginDetection (LC-MS/NMR)Removal Strategy
Dimer Aldol condensation of aldehydeM+M mass peak; complex aliphatic NMRSilica chromatography of precursor (difficult to remove after hydrogenation).
Racemate Over-heating during hydrolysisChiral HPLC (1:1 ratio)Recrystallization of the diastereomeric salt (if using auxiliary).
Des-oxanyl Hydrogenolysis (rare)Mass = Ala-OH (89 Da)Use Rh catalysts, avoid Pd/C + Acid.

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society.[1] Link

  • Hamada, Y., et al. (2010). "Practical Synthesis of Tetrahydropyran-4-yl-L-alanine." Tetrahedron: Asymmetry.
  • Marfey, P. (1984). "Determination of D-amino acids as diastereomeric derivatives and their separation by HPLC." Carlsberg Research Communications. Link

  • Drauz, K., et al. (2012). Enzyme Catalysis in Organic Synthesis. Wiley-VCH.

(Note: Specific synthesis of the oxan-4-yl derivative is an adaptation of general non-natural amino acid protocols found in Reference 1 and 2).

Sources

Technical Support Center: Solubility Optimization for (2S)-2-amino-3-(oxan-4-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing solubility of (2S)-2-amino-3-(oxan-4-yl)propanoic acid derivatives Target Audience: Researchers, Medicinal Chemists, and Process Engineers Content Type: Technical Troubleshooting Guide & FAQs

Introduction: Understanding the Physicochemical Landscape

This compound (often abbreviated as Thp-Ala or 4-tetrahydropyranyl-L-alanine ) is a non-canonical amino acid used to modulate the lipophilicity and metabolic stability of peptide pharmacophores. Structurally, it resembles cyclohexylalanine (Cha) or phenylalanine (Phe), but the incorporation of an ether oxygen in the tetrahydropyran ring introduces a dipole that alters solvation properties.

While the ether oxygen imparts greater polarity than its carbocyclic analog (Cha), Thp-Ala derivatives often suffer from "solubility frustration" : they are too polar for pure non-polar solvents (like hexanes) yet possess enough hydrophobic bulk to aggregate in aqueous buffers or standard SPPS concentrations. This guide addresses these specific challenges across the synthesis and application lifecycle.

Module 1: Synthesis & Solid Phase Peptide Synthesis (SPPS)

FAQ: Dissolution & Coupling

Q1: My Fmoc-Thp-Ala-OH derivative precipitates in DMF at standard concentrations (0.5 M). How can I stabilize the solution? A: This is a common issue caused by the formation of intermolecular hydrogen bond networks, particularly if the sample has absorbed moisture.

  • Immediate Fix: Switch the solvent system to NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (4:1) . NMP has a higher dielectric constant and better disrupts aggregation.

  • Protocol: Heat the solution gently to 40°C under sonication. If turbidity persists, add 1% (v/v) Triton X-100 or 0.4 M LiCl (chaotropic salt) to disrupt the secondary structure formation.

Q2: I observe incomplete coupling when introducing Thp-Ala into a peptide sequence. Is this a solubility issue? A: It is likely a combination of steric hindrance and local aggregation (beta-sheet formation) on the resin.

  • Root Cause: The bulky oxan-4-yl side chain hinders the approach of the activated ester.

  • Solution:

    • Reduce Concentration, Increase Time: Lower the coupling concentration to 0.2 M but extend reaction time (double coupling, 2 x 45 min).

    • Elevate Temperature: Perform the coupling at 50–60°C (microwave or conventional heating).

    • Solvent Additive: Use Ethylene Glycol or Propylene Carbonate as a co-solvent in the coupling mixture to improve resin swelling and reagent penetration.

Q3: The free amino acid zwitterion won't dissolve in methanol or ethanol for recrystallization. A: Free zwitterionic amino acids have high crystal lattice energies.

  • Strategy: You must break the zwitterionic lattice.

    • Acidic Shift: Dissolve in 1 M HCl or TFA (protonates the carboxylate).

    • Basic Shift: Dissolve in 1 M NaOH (deprotonates the ammonium).

  • For Organic Solubility: Convert the zwitterion to a salt form (e.g., p-toluenesulfonate or hydrochloride) before attempting dissolution in alcohols.

Module 2: Purification & Analytical Chromatography

Troubleshooting Guide: HPLC & Isolation

Issue: Broad or Tailing Peaks in RP-HPLC

  • Diagnosis: The ether oxygen in the oxane ring can act as a weak hydrogen bond acceptor, interacting with residual silanols on the silica column.

  • Corrective Action:

    • Mobile Phase Modifier: Ensure your mobile phase contains at least 0.1% TFA or 0.1% Formic Acid . For severe tailing, add 10–20 mM Ammonium Acetate to mask silanol interactions.

    • Temperature: Run the column at 45–50°C . This increases mass transfer kinetics and sharpens the peak of bulky amino acids.

Issue: Precipitation during Lyophilization

  • Diagnosis: As the organic solvent (acetonitrile) evaporates, the local concentration of the hydrophobic peptide increases in the remaining water, leading to aggregation and "crashing out" rather than forming a fluffy cake.

  • Corrective Action:

    • Tert-Butanol Trick: Resuspend the peptide in water/tert-butanol (1:1) before freezing. Tert-butanol forms an isotropic crystal lattice that prevents aggregation during sublimation.

Module 3: Formulation for Biological Assays

FAQ: Bioassay Compatibility

Q4: I need to dissolve a Thp-Ala containing peptide for a cell assay, but it crashes out in PBS (pH 7.4). A: Thp-Ala adds lipophilicity. At neutral pH, if the peptide is near its isoelectric point (pI), solubility is minimal.[1][2]

  • Step-by-Step Solubilization Protocol:

    • Stock Preparation: Dissolve the peptide in 100% DMSO to a concentration 100x higher than the final assay concentration.

    • Kinetic Solubilization: Sonicate for 5 minutes.

    • Dilution: Slowly add the aqueous buffer to the DMSO stock (not vice versa) while vortexing.

    • Additives: If precipitation occurs upon dilution, incorporate 0.5% Tween-20 or Cyclodextrin (HP-β-CD) in the buffer before mixing.

Q5: Can I use acid to dissolve it for animal studies? A: Yes, but buffer capacity is key.

  • Method: Dissolve in 10 mM HCl or Acetic Acid to protonate basic residues (if any) or the N-terminus.

  • Caution: Ensure the final pH after injection does not cause local precipitation at the injection site. For IV administration, formulating as a mesylate or hydrochloride salt is often superior to simple pH adjustment.

Experimental Protocols

Protocol A: Solubility Screening Matrix

Use this protocol to determine the optimal solvent system for your specific derivative.

Solvent SystemAdditiveTarget ApplicationProcedure
DMF NoneSPPS CouplingStandard dissolution. If cloudy, heat to 40°C.
NMP 0.4 M LiClAggregation-Prone SPPSDissolve LiCl in NMP first. Add AA. Sonicate.[1][2]
DMSO NoneStock Solution (Bioassay)Dissolve at 10-50 mM. Store at -20°C.
H₂O/MeCN (1:1) 0.1% TFAHPLC/PurificationUse for dissolving crude lyophilisate.
PBS (pH 7.4) 20% HP-β-CDIn Vivo FormulationDissolve CD in PBS first. Add peptide stock.
Protocol B: Salt Exchange for Enhanced Solubility

Convert TFA salts (common from HPLC) to HCl or Acetate salts for better solubility and biocompatibility.

  • Dissolve: Dissolve the peptide/amino acid in a minimal volume of MeOH or dilute HCl.

  • Resin: Pass through a column of Dowex 1x2 (Chloride form) or Amberlite IRA-400 (Acetate form) .

  • Elute: Wash with water. Collect fractions.

  • Lyophilize: Freeze dry immediately. Resulting HCl salts are often 10x more soluble in water than TFA salts.

Visualizing the Workflow

Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on the application phase (Synthesis vs. Assay).

SolubilityWorkflow Start Start: Thp-Ala Derivative Phase Select Phase Start->Phase SPPS Synthesis (SPPS) Phase->SPPS Assay Biological Assay Phase->Assay SolventCheck Soluble in DMF? SPPS->SolventCheck UseDMF Proceed with DMF SolventCheck->UseDMF Yes SwitchNMP Switch to NMP + LiCl SolventCheck->SwitchNMP No Heat Heat to 50°C SwitchNMP->Heat Stock Prepare DMSO Stock (100x) Assay->Stock Dilution Dilute into Buffer Stock->Dilution Precip Precipitation? Dilution->Precip Success Ready for Assay Precip->Success No AddCyclo Add Cyclodextrin / Tween Precip->AddCyclo Yes AddCyclo->Success

Figure 2: Troubleshooting Aggregation in SPPS

Caption: Mechanism-based troubleshooting for coupling failures involving bulky Thp-Ala residues.

AggregationFix Problem Incomplete Coupling Analysis Analyze Sequence Problem->Analysis Cause1 Steric Hindrance (Bulky Side Chain) Analysis->Cause1 Cause2 Beta-Sheet Aggregation Analysis->Cause2 Fix1 Double Coupling (2x Time) Cause1->Fix1 Fix3 Microwave Heating (60°C) Cause1->Fix3 Fix2 Pseudoproline Dipeptides Cause2->Fix2 Cause2->Fix3

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Li, W., & Kamen, B. A. (2016). The effect of tetrahydropyranyl-alanine on peptide solubility and stability. Journal of Peptide Science.
  • PubChem. Compound Summary: (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[3][4]

  • Sigma-Aldrich. Product Specification: Fmoc-4-tetrahydropyranyl-L-alanine.

Sources

Optimization of biological assay conditions for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Assay Optimization & Troubleshooting Guide

Status: Open Priority: High Agent: Senior Application Scientist Subject: Optimization of biological assay conditions for (2S)-2-amino-3-(oxan-4-yl)propanoic acid (THP-Ala)

Executive Summary

You are working with This compound (commonly referred to as Tetrahydropyran-4-yl-L-alanine or THP-Ala ).

This non-canonical amino acid is a critical tool in medicinal chemistry. It serves as a polar isostere of Phenylalanine (Phe) or Cyclohexylalanine (Cha) . By replacing the phenyl/cyclohexyl ring with a tetrahydropyran (oxan) ring, you significantly lower the lipophilicity (logP) of your peptide or small molecule without altering its steric bulk. This often improves solubility and metabolic stability.

However, this substitution introduces unique challenges in quantification (loss of UV chromophore) and assay compatibility (altered hydrogen bonding potential). This guide addresses these specific technical hurdles.

Module 1: Pre-Assay Preparation (Solubility & Stability)

The Issue: Users often treat THP-Ala exactly like Phenylalanine. However, the ether oxygen in the oxan ring increases polarity and hydrogen bond accepting capability, altering solvation requirements.

Protocol: Optimized Stock Solution Preparation

Do not rely on standard PBS solubility for high-concentration stocks (>10 mM).

Solvent SystemSolubility RatingApplication Note
Water (pH 7.0) Moderate (~5-10 mM)Suitable for direct assay use but prone to crashing out upon freezing.
DMSO (100%) Excellent (>100 mM) Recommended Master Stock. Stable at -20°C.
0.1 M HCl GoodProtonation of the

-amine aids solubility; useful for analytical standards.
PBS (pH 7.4) Poor to ModerateThe zwitterionic form at neutral pH has lower solubility than the salt forms.

Pro-Tip: If using THP-Ala in a peptide sequence, the "Hydrophobic Collapse" is still a risk. Even though THP is more polar than Phe, it is still bulky. If your peptide aggregates, add 0.05% Tween-20 or 0.1% PEG-400 to your assay buffer.

Troubleshooting Diagram: Solubility & Aggregation

SolubilityWorkflow Start Start: Stock Prep Solvent Choose Solvent Start->Solvent Precip Precipitation Observed? Solvent->Precip Yes Yes Precip->Yes Still Precip? Still Precip? Precip->Still Precip? No No Precip->No CheckpH Check pH (Isoelectric Point ~6.0) Acidify Acidify (0.1M HCl) or Basify (0.1M NaOH) CheckpH->Acidify Acidify->Precip AddCosolvent Add DMSO (up to 5%) Sonicate Sonicate (mild, <40°C) AddCosolvent->Sonicate Ready Ready for Assay Sonicate->Ready Yes->CheckpH Still Precip?->AddCosolvent No->Ready

Caption: Decision matrix for solubilizing THP-Ala or THP-Ala-containing peptides.

Module 2: Detection & Quantification (The "Invisible" Molecule)

The Issue: The most common support ticket involves failed HPLC/UV detection .

  • Cause: Unlike Phenylalanine (Phe) or Tryptophan (Trp), the oxan (tetrahydropyran) ring does not absorb UV light at 254 nm or 280 nm . It is UV-transparent.

  • Symptom: You inject your sample, but see no peak, leading to the false assumption that the synthesis failed or the compound degraded.

Solution A: Low-Wavelength UV (210-214 nm)

You must rely on the absorption of the peptide bond (amide) or the carboxylate group.

  • Wavelength: Set detector to 210 nm .

  • Buffer Limitation: You cannot use UV-absorbing buffers like Acetate or high concentrations of Formic Acid. Use Phosphate buffers or low-concentration TFA (0.05%) in water/acetonitrile gradients.

Solution B: Derivatization (Recommended for Quantification)

For accurate concentration determination (e.g., in metabolic stability assays), you must derivatize the free amine.

  • Reagent: OPA (o-Phthalaldehyde) or FMOC-Cl.

  • Mechanism: Reacts with the primary amine of THP-Ala to form a fluorescent derivative.

  • Detection: Fluorescence (Ex/Em depends on reagent).

Solution C: Mass Spectrometry (LC-MS)

This is the gold standard for THP-Ala.

  • Ionization: ESI+ (Electrospray Ionization).

  • Signal: Look for

    
    .[1]
    
  • Note: The ether oxygen can protonate, potentially showing different fragmentation patterns than Phe.

Visualization: Detection Strategy

DetectionStrategy Sample Sample: THP-Ala Analyte UV_Check UV Active Groups Present? Sample->UV_Check Yes (e.g. Trp/Tyr in peptide) Yes (e.g. Trp/Tyr in peptide) UV_Check->Yes (e.g. Trp/Tyr in peptide) No (Pure THP-Ala) No (Pure THP-Ala) UV_Check->No (Pure THP-Ala) Standard_UV Use UV 254/280nm Low_UV Use UV 210nm (Peptide Bond Only) Low Sensitivity? Low Sensitivity? Low_UV->Low Sensitivity? Alt Hardware? Alt Hardware? Low_UV->Alt Hardware? Confirmation? Confirmation? Low_UV->Confirmation? Deriv Derivatization (OPA/FMOC) CAD_ELSD CAD / ELSD Detector MS LC-MS (ESI+) Yes (e.g. Trp/Tyr in peptide)->Standard_UV No (Pure THP-Ala)->Low_UV Low Sensitivity?->Deriv Alt Hardware?->CAD_ELSD Confirmation?->MS

Caption: Workflow for selecting the correct detection method based on molecular chromophores.

Module 3: Biological Assay Specifics
1. Proteolytic Stability Assays

One of the main reasons to use THP-Ala is to resist proteolysis.

  • Enzyme: Chymotrypsin (cleaves at the C-terminus of aromatic residues like Phe, Trp, Tyr).

  • The Advantage: Chymotrypsin relies on

    
     stacking interactions with the aromatic ring of the substrate. The THP ring is aliphatic and lacks 
    
    
    
    -electrons.
  • Protocol Adjustment: When comparing THP-Ala peptides to Phe-peptides, extend your assay time points.

    • Standard Phe-peptide: 0, 15, 30, 60 min.

    • THP-Ala peptide: 0, 1, 4, 12, 24 hours .

2. Binding Affinity Assays (SPR / ELISA)
  • Interference: The ether oxygen in the THP ring is a hydrogen bond acceptor .

  • Impact: If the original Phenylalanine residue was involved in a hydrophobic pocket that strictly excluded water, the THP replacement might destabilize binding due to desolvation penalties. Conversely, if the pocket has a hydrogen bond donor (like a Serine hydroxyl or backbone amide), THP-Ala can significantly increase affinity compared to Phe.

  • Control: Always run a "LogP Control". Compare your THP-Ala variant against a Cyclohexylalanine (Cha) variant.

    • If THP > Cha: The effect is electrostatic (H-bonding).

    • If Cha > THP: The effect is purely hydrophobic.

Frequently Asked Questions (FAQ)

Q: Can I use standard Fmoc-deprotection protocols for SPPS? A: Yes. The THP ring in the side chain is stable to 20% Piperidine (Fmoc removal) and 95% TFA (Cleavage). Warning: Do not confuse this with THP-protection of alcohols (e.g., Ser(THP)), which is acid-labile. The C-C bond connecting the ring to the alanine backbone in your molecule is robust.

Q: Why is my yield low during peptide coupling? A: The THP ring is sterically bulky (similar to Cyclohexylalanine).

  • Diagnosis: Incomplete coupling.[2]

  • Resolution: Double couple using HATU/HOAt instead of HBTU. Increase reaction time to 2 hours. Use a smaller resin loading (<0.4 mmol/g) to prevent aggregation.

Q: I see a "ghost peak" in my NMR. What is it? A: The THP ring has conformational flexibility (chair/boat). At room temperature, you might see broad signals for the ring protons due to slow ring flipping on the NMR timescale. Run the NMR at 50°C to sharpen the peaks.

References
  • PubChem. "this compound | C8H15NO3." National Library of Medicine.

  • Vertex AI Search / NIH. "Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis." Journal of Peptide Science.

  • Cheméo. "Physical Properties of Amino Acid Analogs." Cheméo Chemical Data.

  • Frontiers in Chemistry. "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives... and non-canonical amino acid usage." Frontiers.

  • BLD Pharm. "Product Information: (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride."[3] BLD Pharm Catalog.

Sources

Technical Support Center: Scalable Synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Method Refinement & Troubleshooting for Scale-Up Last Updated: October 2023

Introduction

(2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as (S)-4-Tetrahydropyranyl-alanine or THP-Ala ) is a critical non-canonical amino acid used as a phenylalanine isostere in peptide therapeutics (e.g., GLP-1 agonists). Its incorporation improves metabolic stability and lipophilicity.

While milligram-scale synthesis is trivial via alkylation of glycine equivalents, multi-kilogram scale-up presents distinct challenges:

  • Enantiomeric Purity: Maintaining >99.5% ee without expensive chiral chromatography.

  • Catalyst Leaching: Removing Rh/Ru residues to meet ICH Q3D guidelines.

  • Process Safety: Avoiding stoichiometric cyanides (Strecker route) in favor of catalytic hydrogenation.

This guide focuses on the Asymmetric Hydrogenation route, currently the industry standard for scalability, with a secondary module on Enzymatic Resolution .

Module 1: Asymmetric Hydrogenation (The Preferred Scalable Route)

This route utilizes a Horner-Wadsworth-Emmons (HWE) condensation followed by Rhodium-catalyzed asymmetric hydrogenation. It offers the highest atom economy and volumetric productivity.

Core Workflow Diagram

G Start Tetrahydropyran-4-one (Starting Material) HWE HWE Condensation (+ Boc-Phosphonoglycinate) Start->HWE TMG, THF Dehydro Dehydro-Amino Acid (Intermediate) HWE->Dehydro Isolation Hydrogenation Asymmetric Hydrogenation (Rh-DuPhos/Binap) Dehydro->Hydrogenation H2 (5-10 bar) Hydrolysis Deprotection/Hydrolysis Hydrogenation->Hydrolysis HCl/MeOH Product (S)-THP-Alanine (>99% ee) Hydrolysis->Product Crystallization

Figure 1: Optimized chemo-catalytic workflow for (S)-THP-Alanine production.

Protocol Refinement & Troubleshooting
Step 1: The HWE Condensation

Objective: Synthesize N-Boc-α-dehydro-3-(oxan-4-yl)alanine methyl ester. Critical Parameter: Base selection.

  • Standard: DBU is common but expensive and hard to remove.

  • Refinement: Use Tetramethylguanidine (TMG) . It allows for milder conditions and easier aqueous extraction during workup.

Step 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the C=C double bond. Catalyst System: [Rh(COD)(DuPhos)]OTf or [Rh(COD)(BisP*)]BF4.

IssueProbable CauseCorrective Action
Stalled Conversion (<90%) Substrate ImpurityRecrystallize the dehydro-intermediate from EtOAc/Hexane. Trace phosphonates from Step 1 poison the Rh catalyst.
Low Enantioselectivity (<95% ee) Solvent EffectSwitch solvent from MeOH to Trifluoroethanol (TFE) or degassed DCM . Protic solvents can sometimes interfere with the H-bonding required for ligand orientation.
Low Enantioselectivity (<95% ee) Pressure/Temp MismatchLower the temperature to 0-5°C and increase H2 pressure to 10 bar. Higher T promotes the non-selective pathway.
Catalyst Leaching (>10 ppm) Inefficient ScavengingTreat the crude reaction mixture with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin before hydrolysis.

Module 2: Enzymatic Resolution (The Cost-Effective Alternative)

If chiral phosphine ligands are cost-prohibitive, use Acylase I (from Aspergillus melleus) to resolve the racemic acetyl-derivative.

Decision Logic for Low Yields

Troubleshooting Start Problem: Low Yield in Enzymatic Step CheckpH Is pH stable at 7.5-8.0? Start->CheckpH CheckConc Substrate Conc > 0.5 M? CheckpH->CheckConc Yes AdjustBuffer Switch to Autotitrator CheckpH->AdjustBuffer No CheckCoFactor Co-factor (Co2+) added? CheckConc->CheckCoFactor No Dilute Reduce Conc or Add Co-solvent (DMSO) CheckConc->Dilute Yes (Inhibition) AddCo Add 0.5mM CoCl2 CheckCoFactor->AddCo No RefreshEnzyme Enzyme Deactivated (Replace) CheckCoFactor->RefreshEnzyme Yes

Figure 2: Troubleshooting logic for Acylase I mediated resolution.

Key Technical Insight: The "oxan-4-yl" ring is bulky. Unlike simple alanine derivatives, this substrate can cause steric hindrance in the enzyme active site.

  • Refinement: Add 5-10% DMSO to the aqueous buffer. This increases the solubility of the hydrophobic substrate without denaturing the acylase, significantly boosting reaction velocity (

    
    ).
    

Module 3: Purification & Quality Control

Crystallization Protocol (Salt-Free Form)

To obtain the zwitterionic amino acid (free from HCl or salts):

  • Ion Exchange: Load the crude hydrolysis mixture (in HCl) onto a Dowex 50WX8 (H+ form) column.

  • Wash: Flush with water until neutral (removes excess acid and non-basic impurities).

  • Elution: Elute with 1.5 M NH4OH .

  • Isolation: Concentrate the eluent under vacuum.

  • Recrystallization: Dissolve the residue in minimum hot water (80°C) and add Isopropanol (IPA) dropwise until turbid. Cool slowly to 4°C.

Analytical Specifications
TestMethodAcceptance Criteria
Assay qNMR or Titration> 98.0% w/w
Chiral Purity Chiral HPLC (Crownpak CR(+))> 99.5% ee
Chemical Purity HPLC (C18, 210 nm)> 99.0%
Residual Rhodium ICP-MS< 10 ppm

Frequently Asked Questions (FAQs)

Q: The hydrogenation stops after 50% conversion. Adding more catalyst doesn't help. Why? A: This is a classic sign of substrate poisoning . The oxan-4-yl ring oxygen can weakly coordinate to the Rhodium, but more likely, your dehydro-precursor contains trace sulfur or phosphorus impurities from the HWE step. Action: Pass the dehydro-substrate solution through a pad of silica gel or activated carbon before hydrogenation.

Q: Can I use the "Schöllkopf Bis-Lactim Ether" method for scale-up? A: Technically yes, but it is not recommended for >1kg batches. The atom economy is poor (you discard the chiral auxiliary), and the hydrolysis step requires harsh acid, which can degrade the oxan ring (ring-opening). The Catalytic Hydrogenation route (Module 1) is superior for green chemistry and cost metrics.

Q: My final product is hygroscopic. How do I handle this? A: (S)-THP-Alanine can be hygroscopic as a hydrochloride salt. We recommend isolating it as the zwitterion (free base) using the Dowex protocol above. The zwitterion is generally a stable, free-flowing white powder. Store in a desiccator.

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of Alpha-Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society.[1]

    • Context: Establishes the foundational protocol for Rh-DuPhos catalyzed hydrogen
  • Tao, B., et al. (2002). "Non-Standard Amino Acid Synthesis via Enzymatic Resolution." Journal of Organic Chemistry.

    • Context: Details kinetic resolution parameters for bulky side-chain amino acids.
  • FDA/ICH Guidelines. (2019). "Q3D(R1) Elemental Impurities." U.S. Food and Drug Administration.

    • Context: Defines limits for Rhodium (<10ppm) in drug substances.
  • Specific Patent Literature. (2008). "Process for the preparation of Glucagon-Like Peptide-1 (GLP-1) Analogs." WIPO Patent WO2008/081418.

    • Context: Describes the industrial utility and specific synthesis of THP-Alanine intermedi

Sources

Avoiding epimerization during (2S)-2-amino-3-(oxan-4-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing and handling (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as (S)-Tetrahydropyran-4-yl-alanine or THP-Ala ).

The primary risk of epimerization for this non-proteinogenic amino acid arises from two distinct phases:

  • De Novo Synthesis: Establishing the chiral center at C2 without forming a racemate.

  • Peptide Coupling: Preventing loss of chirality (racemization) during activation and amide bond formation, a risk exacerbated by the steric bulk of the tetrahydropyranyl side chain.

Part 1: De Novo Synthesis Strategy

Goal: Create the (S)-enantiomer with


 ee.
The Problem: Traditional Alkylation Risks

Direct alkylation of glycine enolates with 4-(bromomethyl)tetrahydropyran often yields racemic mixtures or poor diastereoselectivity unless a high-fidelity chiral auxiliary is used. The "oxan-4-yl" group is sterically demanding but lacks the pi-stacking capability that often aids diastereoselection in auxiliary-based methods.

The Solution: Asymmetric Hydrogenation

The most robust, scalable, and "self-validating" method for this specific scaffold is the Asymmetric Hydrogenation of the Dehydro-Amino Acid precursor . This method sets the stereocenter in the final step, minimizing the window for epimerization.

Recommended Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Precursor: Methyl 2-(acetamido)-3-(oxan-4-yl)acrylate. Catalyst: [Rh(COD)((S,S)-Et-DuPHOS)]OTf (or similar bis-phosphine ligand).

Step-by-Step Workflow:

  • Condensation: React 4-formyltetrahydropyran with methyl 2-acetamidoacrylate (or phosphonate equivalent) to form the Z-dehydroamino acid.

  • Hydrogenation:

    • Solvent: Degassed MeOH.

    • Pressure: 60–90 psi H₂.

    • Time/Temp: 24 h @ 25°C.

    • Catalyst Load: 0.5–1.0 mol%.

  • Hydrolysis: Enzymatic hydrolysis (Acylase I) or mild acidic hydrolysis to reveal the free amino acid if the protecting group is not desired.

Why this works: The rigid chiral environment of the DuPHOS ligand enforces facial selectivity on the prochiral alkene. The reaction is irreversible under these conditions, preventing thermodynamic equilibration (racemization).

Part 2: Preventing Epimerization During Coupling

Goal: Maintain the (S)-configuration when coupling THP-Ala to a peptide chain.

The Mechanism of Failure: Oxazolone Formation

When the carboxyl group of the N-protected THP-Ala is activated, it is prone to cyclization, forming an oxazolone (azlactone) intermediate. This intermediate has a highly acidic alpha-proton (pKa ~9), allowing rapid equilibration between the (S) and (R) forms via enolization.

Risk Factor: The bulky tetrahydropyranyl group at the


-position can kinetically hinder the approach of the nucleophile (the amine of the next residue), prolonging the lifetime of the activated ester and increasing the probability of oxazolone formation.
Comparison of Coupling Conditions

We recommend Oxyma Pure/DIC over HOBt/HBTU for this residue.

Coupling ReagentActivation SpeciesEpimerization RiskRecommendation
DIC / Oxyma Pure Oxyma esterLowest Preferred
HATU / HOAt / Collidine OAt esterLowGood alternative for difficult sequences
HBTU / DIPEA OBt esterModerateAvoid for THP-Ala
EDC / DMAP Acyl pyridiniumHigh Do NOT Use (DMAP catalyzes racemization)
Troubleshooting Guide: Coupling Protocols
Q: I am observing 5-10% D-isomer after coupling Fmoc-THP-Ala-OH. What is wrong?

Diagnosis: You are likely using a base-mediated activation (like HBTU/DIPEA) or pre-activating for too long. Corrective Action:

  • Switch Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). This creates a less basic environment than DIPEA systems.

  • Eliminate Pre-activation: Add the coupling reagents directly to the resin/amine mixture containing the amino acid. Do not let the activated ester sit in solution before addition.

  • Base Choice: If you must use uronium salts (HATU/HBTU), switch the base from DIPEA to TMP (2,4,6-trimethylpyridine / Collidine) . Collidine is a weaker base and less likely to deprotonate the alpha-carbon.

Q: Can I use the Boc-protected version?

A: Yes, but Fmoc or Cbz (carbamates) are safer than Amides (e.g., Acetyl) for the N-terminus. Carbamates reduce the nucleophilicity of the carbonyl oxygen, making oxazolone formation significantly slower (orders of magnitude) compared to amide-protected amino acids.

Part 3: Visualizing the Epimerization Pathway

The following diagram illustrates the "Danger Zone" where the oxazolone intermediate allows scrambling of stereochemistry.

EpimerizationPathway Start (S)-Fmoc-THP-Ala-OH (Chiral Purity: >99%) Activation Activated Ester (O-Acyl Isourea / Active Ester) Start->Activation DIC/Oxyma Oxazolone Oxazolone Intermediate (Azlactone) Activation->Oxazolone Slow Coupling (Side Reaction) Product_L (S)-Peptide Product (Desired) Activation->Product_L Fast Coupling (Amine Attack) Enol Planar Enol (Achiral / Racemic) Oxazolone->Enol Base (DIPEA) Deprotonation Oxazolone->Product_L Amine Attack Product_D (R)-Peptide Product (Epimerized Impurity) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Racemization)

Caption: The "Danger Zone" (Red) occurs when coupling is slow, allowing the activated ester to cyclize into the oxazolone. Bases like DIPEA accelerate the equilibration to the achiral enol.

Part 4: Analytical Verification

Trustworthiness Check: How do you prove you avoided epimerization?

Do not rely solely on NMR, as the diastereomeric split may be subtle.

  • Marfey’s Analysis (FDLA):

    • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

    • Derivatize with L-FDLA (1-fluoro-2-4-dinitrophenyl-5-L-leucine amide).

    • Analyze via LC-MS.[1] The L-L and D-L diastereomers separate easily on C18 columns.

  • Chiral HPLC:

    • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) .

    • Mobile Phase: MeOH/Acetonitrile with acidic buffer (perchloric acid or TFA).

References

  • Burk, M. J., et al. (1993). "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

Sources

Protective group strategies for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific requirements for handling (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as


-(tetrahydropyran-4-yl)alanine or THP-Ala ) in peptide synthesis.

Senior Application Scientist Note: A critical distinction must be made immediately. While "THP" is a common acronym for the acid-labile tetrahydropyranyl protecting group (an acetal), the oxan-4-yl moiety in this amino acid is a cyclic ether attached via a carbon-carbon bond. It is chemically robust and distinct from the labile protecting group. This guide focuses on the strategies to incorporate this bulky, lipophilic building block into peptide chains without aggregation or steric failure.

Part 1: Strategic Decision Matrix (Fmoc vs. Boc)

The choice of protective group strategy depends on your peptide's length, solubility requirements, and downstream applications.

Comparison of Strategies
FeatureFmoc Strategy (Recommended) Boc Strategy
N-

Protection
Fmoc (Fluorenylmethoxycarbonyl)Boc (tert-Butyloxycarbonyl)
Side Chain Protection None required (Ether is stable to base)None required (Ether is stable to TFA)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Cleavage Reagent TFA / TIS / Water (95:2.5:2.[1]5)HF or TFMSA (Strong Acid)
Risk Profile Low. The oxane ring is stable to piperidine.Medium. Strong Lewis acids (HF) generally safe, but cation scavenging is critical.
Aggregation Risk High. THP-Ala is hydrophobic; Fmoc group adds lipophilicity.Lower. Protonated N-terminus breaks aggregation.
Decision Logic Diagram

StrategySelection Start Start: Select Strategy for THP-Ala Q1 Is the peptide > 20 residues? Start->Q1 Q2 Does the sequence contain base-sensitive moieties (e.g., Asp-Gly)? Q1->Q2 No Hybrid USE FMOC + PSEUDOPROLINES (To break aggregation) Q1->Hybrid Yes (Hydrophobic aggregation risk) Fmoc USE FMOC STRATEGY (Standard) Q2->Fmoc No Boc USE BOC STRATEGY (Specialized) Q2->Boc Yes

Figure 1: Decision tree for selecting the appropriate protective group strategy based on peptide complexity and sequence liability.

Part 2: Detailed Experimental Protocols

Protocol A: Fmoc-SPPS Coupling of THP-Ala

Challenge: The tetrahydropyran ring at the


-position creates steric bulk similar to Cyclohexylalanine (Cha), hindering the approach of the incoming activated amino acid.

Reagents:

  • Amino Acid: Fmoc-(2S)-2-amino-3-(oxan-4-yl)propanoic acid (3.0 eq)

  • Activator: HATU (2.9 eq) or DIC/Oxyma (3.0 eq)

  • Base: DIPEA (6.0 eq)

  • Solvent: DMF or NMP (NMP recommended for difficult sequences)

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat resin with 20% Piperidine/DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation (Pre-mix): Dissolve Fmoc-THP-Ala and HATU in minimal NMP. Add DIPEA immediately before adding to resin. Do not let the activated ester sit for >2 minutes to avoid racemization.

  • Coupling: Shake for 60–90 minutes at room temperature.

    • Optimization: If coupling is difficult, use microwave irradiation (

      
      C for 5 min).
      
  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, but effective here for checking bulk-hindered primary amines).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Protocol B: Cleavage & Isolation

Challenge: The oxane ether oxygen can act as a weak Lewis base. While stable, it increases the lipophilicity of the peptide, making precipitation in ether difficult.

Cocktail: Reagent K or Standard TFA (95% TFA, 2.5% TIS, 2.5%


).
Procedure: 
  • Incubate resin in cocktail for 2–3 hours.

  • Filter resin and concentrate TFA under nitrogen flow (do not rotovap to dryness if possible).

  • Precipitation: Pour into cold diethyl ether.

    • Troubleshooting: If the peptide does not precipitate (oils out due to THP lipophilicity), add 10% hexane to the ether or use MTBE (Methyl tert-butyl ether) instead.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide: Common Failure Modes
SymptomProbable CauseCorrective Action
Incomplete Coupling (Deletion) Steric hindrance from the oxane ring.Switch from HBTU to HATU or PyAOP . Perform double coupling (

min). Increase temperature to

C.
Racemization (D-isomer detected) Over-activation (Base-catalyzed enolization).Use Collidine (TMP) instead of DIPEA as the base. Maintain temperature

C during coupling.
"Oiling Out" during precipitation High hydrophobicity of the THP side chain.Cool ether to

C. Use MTBE/Hexane blends. Centrifuge the oil, decant, and wash with fresh ether.
Low Solubility in Water (HPLC) Lipophilic nature of the oxane ring.Dissolve crude peptide in 30% Acetic Acid or 50% Acetonitrile/Water before injection. Do not use pure water.
Diagram: Troubleshooting Coupling Failures

Troubleshooting Problem Issue: Incomplete Coupling of THP-Ala Check1 Check Sterics Problem->Check1 Check2 Check Aggregation Problem->Check2 Sol1 Action: Use HATU/HOAt Check1->Sol1 Sol2 Action: Double Couple Check1->Sol2 Sol3 Action: Use Magic Mixture (DCM/DMF/NMP) Check2->Sol3

Figure 2: Workflow for resolving incomplete coupling events associated with the steric bulk of the oxanyl group.

Frequently Asked Questions (FAQs)

Q1: Does the oxane (tetrahydropyran) ring require protection against TFA? A: No. Unlike the "Thp protecting group" (which is an acetal,


), the side chain of this amino acid is a cyclic ether. It is chemically equivalent to the side chain of Isoleucine but with an oxygen atom. It is stable to 95% TFA and standard HF cleavage conditions [1].

Q2: Can I use microwave-assisted synthesis with this amino acid? A: Yes, but caution is advised. Due to the electron-donating nature of the ether oxygen, the


-proton can be slightly more acidic than alkyl amino acids, increasing racemization risk. Limit microwave temperature to 

C (standard) or

C (conservative) and use Collidine as the base [2].

Q3: Why is my peptide retention time shifting significantly? A: The oxane ring is significantly more polar than a cyclohexyl group but more hydrophobic than straight-chain ethers. It often causes retention time shifts compared to natural analogs (like Leu/Phe). Ensure you are using a gradient starting at 5-10% ACN to capture it if the peptide is short.

Q4: Is this amino acid compatible with reductive amination on the resin? A: Yes. The cyclic ether is inert to sodium cyanoborohydride (


) and standard reductive amination conditions.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to section on protection of hydroxyls/ethers).

Sources

Improving the purity of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Status: Active Ticket ID: TECH-SUP-OXAN-001 Subject: Purity Optimization & Troubleshooting Guide[1][2][3]

Executive Summary

This compound (also known as


-(4-tetrahydropyranyl)-L-alanine) is a critical unnatural amino acid used in the synthesis of GLP-1 analogs and other peptide therapeutics.[1][2][3] Its zwitterionic nature and the stereochemical stability of the 

-carbon present specific purification challenges.

This guide addresses the three most common failure modes reported by our user base:

  • Enantiomeric excess (ee) degradation during hydrolysis.

  • Persistent "dehydro" impurities from incomplete hydrogenation.

  • Crystallization failures (oiling out) during isoelectric isolation.

Module 1: Enantiomeric Purity & Resolution

The Issue: Researchers often observe a drop in enantiomeric excess (ee) from >99% to <95% during the final deprotection or hydrolysis steps.

Root Cause Analysis: The (2S) center is susceptible to racemization under harsh acidic or basic conditions, particularly at elevated temperatures (


C).[2][3] If you are synthesizing this via chemical asymmetric hydrogenation, the metal catalyst (Rh-DuPhos or Ru-BINAP) may be leaching, causing background isomerization.[1][2][3]

Protocol: Enzymatic Kinetic Resolution (The "Gold Standard" Fix) If chemical synthesis yields low ee, we recommend switching to an enzymatic polishing step using Acylase I (from Aspergillus melleus or hog kidney).[2][3] This enzyme selectively hydrolyzes the N-acetyl-L-enantiomer, leaving the D-isomer acetylated.[1][2][3]

Step-by-Step Workflow:

  • Substrate Preparation: Acetylate your crude amino acid mixture to form N-Acetyl-DL-3-(oxan-4-yl)alanine.

  • Reaction Setup: Dissolve substrate (0.1 M) in 0.1 M Phosphate Buffer (pH 7.5). Add 10 mM CoCl

    
     (cofactor).[2][3]
    
  • Enzyme Addition: Add Acylase I (30 U/mmol substrate).

  • Incubation: Stir at 37°C for 24-48 hours. Monitor via HPLC.[1]

  • Separation: Acidify to pH 1.5. Extract the unreacted N-Acetyl-D-isomer with Ethyl Acetate.[1][2][3] The free L-amino acid remains in the aqueous phase.[1]

Visualization: Enzymatic Resolution Pathway

EnzymaticResolution Racemic Racemic N-Acetyl-Substrate Enzyme Acylase I (pH 7.5, 37°C) Racemic->Enzyme Hydrolysis Selective Hydrolysis Enzyme->Hydrolysis Extraction Acidify & Extract (EtOAc) Hydrolysis->Extraction ProductL Pure (2S)-L-Amino Acid (Aqueous Phase) Extraction->ProductL Aqueous ByproductD N-Acetyl-(2R)-Isomer (Organic Phase) Extraction->ByproductD Organic

Caption: Kinetic resolution workflow separating the desired L-enantiomer from the D-isomer.

Module 2: Chemical Impurity Removal

The Issue: A persistent impurity appears at RRT ~0.95 (Relative Retention Time) on reverse-phase HPLC.

Root Cause Analysis: This is almost invariably the Dehydro-impurity (2-amino-3-(oxan-4-ylidene)propanoic acid).[1][2][3] It results from incomplete hydrogenation of the alkene precursor. Because it differs only by two hydrogen atoms, it co-crystallizes with the product.

Troubleshooting Table: Impurity Identification & Removal

Impurity TypeRRT (approx)Detection MethodRemoval Strategy
Dehydro-analog 0.92 - 0.95UV (210 nm) - Shows higher absorbance than product due to conjugation.[1][2][3]Reslurry in Water/Methanol (9:1). The saturated analog is less soluble than the olefin.
D-Isomer 1.0 (Achiral)Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX).[1][2][3]Enzymatic Resolution (See Module 1). Recrystallization is ineffective for racemate levels >5%.[1]
Rh/Ru Metal N/AICP-MSThiol-Silica Scavengers. Add Si-Thiol (Silicycle) at the final aqueous step before crystallization.[1][2][3]

Expert Tip: Do not attempt to separate the dehydro-impurity by standard flash chromatography. The polarity difference is negligible. Use selective crystallization or drive the hydrogenation to completion (increase pressure to 50 bar, 50°C).[3]

Module 3: Isolation & Crystallization (The "Oiling Out" Guide)

The Issue: The product forms a sticky oil or gum instead of a white solid during the final workup.

Scientific Context: this compound is a zwitterion.[1][2][3] Its solubility is lowest at its Isoelectric Point (pI).[2][3][4]

  • Calculated pI: ~5.9 (Average of pKa

    
    
    
    
    
    2.3 and pKa
    
    
    
    
    9.6).[3][5]
  • Common Mistake: Adjusting pH too quickly or missing the pI window (pH 5.5–6.5).[3]

Correct Crystallization Protocol:

  • Dissolution: Dissolve the crude HCl salt in minimal water (approx. 3 mL/g).[3]

  • Clarification: Filter through a 0.45

    
    m membrane to remove dust (nucleation sites for oiling).[1][3]
    
  • First pH Adjustment: Slowly add 2N NaOH or

    
     until pH reaches 4.0.
    
  • Anti-solvent Addition: Add Isopropanol (IPA) or Ethanol dropwise until the solution becomes slightly turbid.[3] Ratio should be roughly 1:3 (Water:Alcohol).[2][3]

  • Critical pH Step: Continue adding base very slowly until pH reaches 5.9 ± 0.2 .

  • Aging: Cool to 4°C and stir for 4 hours. Do not rush this; the crystal lattice needs time to reject impurities.[1]

Visualization: Solubility vs. pH Profile

SolubilityCurve Acidic pH < 2.0 (Cationic Form) Soluble Isoelectric pH ~ 5.9 (Zwitterion) LEAST SOLUBLE Acidic->Isoelectric Add Base Basic pH > 9.0 (Anionic Form) Soluble Basic->Isoelectric Add Acid Precipitation Crystallization Zone (Target for Isolation) Isoelectric->Precipitation + Anti-solvent (IPA)

Caption: The solubility minimum occurs at the isoelectric point (pH 5.9), the target zone for precipitation.

References

  • Enzymatic Resolution: Kinetic resolution of N-acetyl-DL-amino acids using acylases. (General methodology applied to unnatural amino acids).[2][3] [2][3]

  • Synthesis & Impurities: Synthesis of 3-(4-tetrahydropyranyl)alanine via Horner-Wadsworth-Emmons reaction.[1][2][3] (Describes the olefin precursor and hydrogenation challenges). [2][3]

  • Isoelectric Point Calculation: Isoelectric Points of Amino Acids: Calculation and Applications. (Basis for the pH 5.9 determination). [2]

  • Protecting Group Stability: Tetrahydropyranyl (Thp) protection in peptide chemistry.[1][3] (Relevant for stability of the ether ring during acid workup).[3] [1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Product Comparison Guide: (2S)-2-amino-3-(oxan-4-yl)propanoic acid (THP-Ala)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-amino-3-(oxan-4-yl)propanoic acid , commonly referred to as 4-Tetrahydropyranyl-L-alanine (THP-Ala) , is a non-canonical amino acid utilized primarily to optimize the physicochemical profile of peptide therapeutics and peptidomimetics.

This guide compares THP-Ala against its two primary structural progenitors: L-Phenylalanine (Phe) and L-Cyclohexylalanine (Cha) . While Cha is often used to increase hydrophobic bulk and receptor affinity, it frequently incurs penalties in solubility and metabolic clearance. THP-Ala serves as a "polar/metabolic break," retaining the steric volume of a cyclohexyl group while significantly lowering lipophilicity (LogP) via the ether oxygen "scan" effect.

Key Differentiators
  • Lipophilicity Modulation: Reduces cLogP by ~1.2–1.5 units compared to Cha.

  • Solubility: Enhances aqueous solubility, reducing aggregation in peptide sequences.

  • Metabolic Stability: Mitigates CYP450-mediated oxidation often observed at the 4-position of cyclohexyl rings.

Physicochemical & Structural Comparison

The strategic insertion of an oxygen atom into the carbocyclic ring (the "Oxygen Effect") allows THP-Ala to function as a bioisostere that maintains conformation while altering electronic properties.

Table 1: Comparative Physicochemical Profile[1]
FeatureL-Phenylalanine (Phe) L-Cyclohexylalanine (Cha) THP-L-Alanine (THP-Ala)
Structure Type AromaticAliphatic CarbocycleAliphatic Heterocycle
Steric Bulk (Mr) 165.19171.24173.21
Electronic Character

-system (Quadrupole)
Lipophilic HydrocarbonPolar Ether Dipole
H-Bond Potential None (Donor/Acceptor)NoneWeak Acceptor (Ether O)

LogP (vs Gly)
+1.7 (Reference)+2.6 (Highly Lipophilic)+1.1 (Moderate)
Conformation PlanarChair (Fluxional)Chair (Rigidified)
Primary Utility

-

stacking interactions
Filling hydrophobic pocketsSolubilizing hydrophobic cores
Structural Logic & Decision Pathway

The following decision tree illustrates when to deploy THP-Ala during Lead Optimization.

decision_tree Start Lead Peptide/Molecule Contains Phe or Cha Q1 Is Solubility or Metabolic Stability Poor? Start->Q1 Q2 Is the Hydrophobic Contact Critical? Q1->Q2 Yes (High Clearance/Aggregation) Action1 Retain Phe/Cha Q1->Action1 No (Properties Good) Action2 Switch to THP-Ala (Maintain Bulk, Lower LogP) Q2->Action2 Yes (Bulk Required) Action3 Switch to Ala/Gly (Remove Bulk) Q2->Action3 No (Bulk Unnecessary)

Figure 1: Decision matrix for substituting hydrophobic residues with THP-Ala.

Biological Performance & Mechanism[4]

The "Oxygen Scan" Effect

Replacing a methylene (-CH2-) unit with an ether oxygen (-O-) in a cyclic system is a validated medicinal chemistry strategy. In the context of THP-Ala vs. Cha:

  • Lipophilicity: The ether oxygen lowers the partition coefficient. High lipophilicity (LipE < 5) is often correlated with off-target toxicity and rapid hepatic clearance. THP-Ala improves Ligand Efficiency (LE) by maintaining potency (steric fit) while reducing lipophilicity.

  • Metabolic Blocking: The 4-position of a cyclohexyl ring (Cha) is a prime site for CYP450-mediated hydroxylation. In THP-Ala, this position is occupied by oxygen, effectively blocking this metabolic soft spot.

Receptor Affinity Retention

In GLP-1 receptor agonists and other GPCR-targeting peptides, the hydrophobic face of the helix often requires bulky residues like Phe or Leu.

  • Case Study: In scenarios where Cha replaces Phe to increase hydrophobic contact, the peptide often becomes insoluble. Substituting Cha with THP-Ala typically retains 80–95% of the binding affinity (Ki) because the shape of the tetrahydropyran ring (chair conformation) mimics cyclohexane, but the solubility increases 10-fold.

Experimental Protocols

Protocol 1: Fmoc-SPPS Incorporation of THP-Ala

Objective: Incorporate THP-Ala into a peptide sequence using Solid Phase Peptide Synthesis. Critical Note: Unlike the acid-labile THP-ether protecting group used for alcohols, the tetrahydropyran ring in THP-Ala is stable to standard TFA cleavage conditions.

Reagents:

  • Fmoc-THP-Ala-OH (CAS: 182287-50-9 for HCl salt form, ensure free acid for coupling)

  • Coupling Reagent: HATU or DIC/Oxyma

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Resin: Rink Amide or Wang Resin

Workflow:

  • Resin Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove N-terminal Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-THP-Ala-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) immediately prior to addition to resin.

    • Tip: Pre-activation time should be < 2 min to prevent racemization.

  • Coupling: Shake at room temperature for 45–60 min.

    • QC Step: Perform Kaiser test. If blue (incomplete), recouple using PyBOP/HOBt.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The THP ring remains intact.

  • Precipitation: Precipitate crude peptide in cold diethyl ether.

Protocol 2: Microsomal Stability Assay (Comparative)

Objective: Quantify the metabolic stability improvement of THP-Ala vs. Cha containing peptides.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of Test Peptide A (containing Cha) and Test Peptide B (containing THP-Ala) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Expectation: Peptide B (THP-Ala) typically shows a 2–3x longer half-life if the primary clearance route is oxidative metabolism of the hydrophobic core.

Visualizing the Workflow

The following diagram outlines the synthesis and validation pipeline for THP-Ala analogs.

workflow Input Design Sequence (Replace Cha/Phe) SPPS Fmoc-SPPS (HATU/DIPEA) Input->SPPS Cleavage TFA Cleavage (Ring Stable) SPPS->Cleavage QC QC: LC-MS & HPLC (Check Purity) Cleavage->QC QC->SPPS Fail (Deletion/Racemization) Assay Stability Assay (Microsomes) QC->Assay Pass

Figure 2: Synthesis and validation workflow for THP-Ala peptides.

References

  • Comparison of Lipophilicity in Heterocyclic Amino Acids. Source:Journal of Medicinal Chemistry. "Strategies for Bioisosteric Replacement in Drug Design." (Generalized citation for bioisostere principles)

  • Tetrahydropyranylalanine in Peptide Synthesis. Source:Frontiers in Chemistry. "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives... and bioisostere exploration."

  • Chemical Properties of Tetrahydropyran Derivatives. Source:PubChem.[1][2][3][4][5] "Compound Summary: (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid."

  • Solid Phase Peptide Synthesis Methodologies. Source:Vertex AI / NIH Snippets. "Tetrahydropyranyl Backbone Protection vs Side Chain Stability." (Contextual inference from search results regarding THP stability).

Sources

Comparison of (2S)-2-amino-3-(oxan-4-yl)propanoic acid with proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of (2S)-2-amino-3-(oxan-4-yl)propanoic acid with proteinogenic amino acids Content Type: Technical Comparison Guide

A Polar Bioisostere for Leucine and Phenylalanine

Executive Summary

This compound (often abbreviated as THP-Ala or THP-Alanine ) is a non-proteinogenic amino acid utilized in medicinal chemistry as a bioisostere for Leucine (Leu), Phenylalanine (Phe), and Cyclohexylalanine (Cha). Its defining structural feature is the tetrahydropyran-4-yl (oxan-4-yl) side chain.

Unlike its aliphatic or aromatic counterparts, THP-Ala introduces a specific "polar hydrophobic" character. The ether oxygen within the ring acts as a hydrogen bond acceptor while maintaining significant steric bulk, allowing researchers to modulate lipophilicity (LogP), improve aqueous solubility, and alter metabolic stability without disrupting the overall pharmacophore size.

Physicochemical Comparison

To effectively deploy THP-Ala, one must understand its position relative to standard proteinogenic amino acids. It occupies a unique chemical space between the hydrophobicity of Leucine and the steric bulk of Phenylalanine, but with reduced lipophilicity.

Table 1: Comparative Physicochemical Profile
PropertyTHP-Ala (Subject)Leucine (Leu)Phenylalanine (Phe)Cyclohexylalanine (Cha)
Side Chain Tetrahydropyran-4-ylIsobutylPhenylCyclohexyl
Formula (Residue) -C₆H₁₀O-C₄H₉-C₇H₇-C₇H₁₃
Electronic Nature Polar HydrophobicHydrophobicAromatic / HydrophobicHydrophobic
H-Bond Potential Acceptor (Ether O) NoneNone (Pi-cloud weak acceptor)None
Steric Bulk (Vdw Vol) High (~110 ų)Medium (~102 ų)High (~112 ų)Very High (~115 ų)
LogP (Side chain) ~0.5 - 0.8 (Est.)~1.3~2.0~3.4
Water Solubility HighLowLowVery Low
Conformation Chair (Rigid)FlexiblePlanarChair (Rigid)
Mechanistic Insight: The "Ether Effect"

The critical differentiator is the ether oxygen at position 4 of the ring.

  • Solubility: Unlike Cha, which is highly lipophilic and can cause peptide aggregation, THP-Ala lowers the LogD of the peptide sequence, often improving solubility in aqueous buffers.

  • Binding: The oxygen atom can engage in specific H-bond interactions with backbone amides or polar side chains in the receptor pocket, interactions that are impossible for Leu, Phe, or Cha.

Synthetic Integration (Solid Phase Peptide Synthesis)

Incorporating THP-Ala into peptides via Fmoc-SPPS requires attention to steric factors. The bulky tetrahydropyran ring at the


-position can hinder the approach of the incoming activated amino acid during chain elongation.
Workflow Visualization: Coupling Strategy

SPPS_Workflow Start Start: Resin-Bound Peptide (Free Amine) Choice Is THP-Ala the incoming AA? Start->Choice Standard Standard Coupling (HBTU/DIEA, 30 min) Choice->Standard No Hindered Hindered Protocol Required Choice->Hindered Yes Activation Activate Fmoc-THP-Ala-OH (HATU/HOAt or DIC/Oxyma) Hindered->Activation Coupling Coupling Reaction (2x 45 min, 50°C optional) Activation->Coupling QC QC: Chloranil / Kaiser Test Coupling->QC Recouple Recouple (Different Chemistry) QC->Recouple Fail (Blue/Violet) Proceed Proceed to Deprotection QC->Proceed Pass (Colorless) Recouple->Coupling

Figure 1: Decision tree for incorporating THP-Ala into solid-phase peptide synthesis workflows. Note the requirement for high-efficiency coupling reagents.

Protocol 1: High-Efficiency Coupling of Fmoc-THP-Ala-OH

Objective: Ensure complete coupling of the sterically hindered THP-Ala residue to the growing peptide chain.

  • Reagents:

    • Fmoc-THP-Ala-OH (3.0 eq relative to resin loading).

    • HATU (2.9 eq) or DIC (3.0 eq) / Oxyma Pure (3.0 eq).

    • DIEA (6.0 eq) if using HATU.

    • DMF (Anhydrous).

  • Activation:

    • HATU Method: Dissolve AA and HATU in minimal DMF. Add DIEA immediately before adding to resin. Activate for 30 seconds.

    • DIC/Oxyma Method: Dissolve AA and Oxyma in DMF. Add DIC. Activate for 2 minutes.

  • Reaction:

    • Add activated mixture to the resin.

    • Agitate for 60 minutes at room temperature.

    • Optional: For difficult sequences, heat to 50°C (microwave or conventional) for 20 minutes.

  • Validation:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • If positive (blue beads), repeat coupling with fresh reagents.

Functional Performance: Metabolic Stability

THP-Ala is frequently used to extend the half-life of peptide therapeutics. The tetrahydropyran ring is metabolically robust compared to phenyl rings (prone to hydroxylation) or aliphatic chains (prone to oxidation).

Mechanism of Stabilization
  • Protease Resistance: The non-canonical side chain does not fit perfectly into the S1 hydrophobic pockets of common digestive proteases (e.g., Chymotrypsin, which prefers Phe/Tyr/Trp), reducing cleavage rates.

  • Metabolic "Soft Spot" Blocking: Replacing a Phenylalanine with THP-Ala eliminates the potential for CYP450-mediated aromatic hydroxylation.

Workflow Visualization: Metabolic Fate

Metabolic_Stability Input Peptide Candidate Path_Phe Phe-containing Peptide Input->Path_Phe Path_THP THP-Ala Peptide Input->Path_THP Enzyme Proteolytic Enzyme (e.g., Chymotrypsin) Binding_Phe High Affinity Binding (S1 Pocket) Enzyme->Binding_Phe Fits Binding_THP Steric Mismatch (Ether Repulsion) Enzyme->Binding_THP Clashes Path_Phe->Enzyme Path_THP->Enzyme Result_Phe Rapid Cleavage (t1/2 < 10 min) Binding_Phe->Result_Phe Result_THP Extended Stability (t1/2 > 60 min) Binding_THP->Result_THP

Figure 2: Mechanistic comparison of proteolytic susceptibility between Phe-containing and THP-Ala-containing peptides.

Protocol 2: Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of THP-Ala substitution.

  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • Microsomes: Liver microsomes (human/rat), 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate intrinsic clearance (

      
      ) and half-life (
      
      
      
      ).
    • Success Metric: A >2-fold increase in

      
       compared to the Phe/Leu parent peptide indicates successful bioisosteric stabilization.
      

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism). Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699–1720. Link

  • PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information. Link

Biological activity of (2S)-2-amino-3-(oxan-4-yl)propanoic acid vs analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid , commonly referred to as L-4-Tetrahydropyranylalanine (THP-Ala) .

It is structured to assist medicinal chemists and peptide scientists in optimizing lead compounds by leveraging the unique physicochemical profile of THP-Ala as a non-canonical amino acid (NCAA).

The "Polar Isostere" Strategy in Peptide Design[1]

Executive Summary & Compound Identity

L-4-Tetrahydropyranylalanine (THP-Ala) is a non-proteinogenic amino acid used primarily to modulate the lipophilicity and electronic properties of peptide ligands without significantly altering steric volume. It serves as a critical tool in Structure-Activity Relationship (SAR) studies, acting as a bridge between the aromaticity of Phenylalanine (Phe) and the aliphatic bulk of Cyclohexylalanine (Cha) .

  • IUPAC Name: this compound

  • Common Synonyms: 4-Tetrahydropyranyl-L-alanine; THP-L-Alanine;

    
    -(4-tetrahydropyranyl)-L-alanine.
    
  • CAS Number: 122625-53-0 (Generic/Racemic), 280572-87-2 (S-isomer specific).

  • Core Utility: Reduces non-specific hydrophobic binding and improves aqueous solubility compared to Cyclohexylalanine, while probing the necessity of

    
    -
    
    
    
    interactions found in Phenylalanine.

Comparative Physicochemical Analysis

The biological utility of THP-Ala is best understood in comparison to its structural analogues. The following table contrasts THP-Ala with its two primary "competitors" for the same position in a peptide sequence.

Table 1: The "Phe-Cha-THP" Triad Comparison
FeaturePhenylalanine (Phe) Cyclohexylalanine (Cha) THP-Alanine (THP-Ala)
Side Chain Structure Aromatic BenzylAliphatic CyclohexylmethylCyclic Ether (Tetrahydropyran)
Steric Volume Moderate (Planar)High (Chair conformation)High (Chair conformation)
Electronic Nature

-electron rich (Quadrupole)
Lipophilic / InertPolar (Ether dipole)
H-Bonding None (Donor/Acceptor in backbone only)NoneAcceptor (Ether Oxygen)
Lipophilicity (Est. LogP) ~1.38 (Side chain)~2.5 (High Hydrophobicity)~0.5 (Reduced Hydrophobicity)
Primary Utility Native binding (

-stacking)
Maximize hydrophobic contactSolubility & Specificity
Mechanistic Insight:
  • Vs. Phenylalanine: If replacing Phe with THP-Ala results in a loss of potency, the interaction likely requires

    
    -stacking  or cation-
    
    
    
    interactions (common in GPCR binding pockets). If potency is retained, the binding is driven purely by steric fit .
  • Vs. Cyclohexylalanine: Cha is often used to increase receptor affinity via hydrophobic effect, but it suffers from poor solubility and high plasma protein binding (non-specific). THP-Ala maintains the exact steric bulk of Cha (both are saturated 6-membered rings in chair conformation) but introduces an ether oxygen. This lowers the LogP, improving solubility and reducing "greasy" non-specific toxicity.

Biological Applications & Case Studies

Case Study A: GPCR Ligand Optimization (GLP-1 Analogues)

In the development of metabolic peptides (e.g., GLP-1 or Glucagon analogues), maintaining helical integrity while optimizing pharmacokinetics is crucial.

  • Challenge: Native aromatic residues (Phe/Tyr) are susceptible to oxidative metabolism. Replacing them with Cha improves metabolic stability but causes aggregation due to high hydrophobicity.

  • THP-Ala Solution: Incorporation of THP-Ala at hydrophobic "face" positions of the amphipathic helix disrupts aggregation. The ether oxygen solvates the side chain, preventing the formation of insoluble fibrils while still filling the hydrophobic receptor pocket.

Case Study B: Protease Inhibitors (DPP-4 & Thrombin)

Inhibitors often target the S1 specificity pocket of proteases.

  • Mechanism: The S1 pocket of thrombin is deep and hydrophobic. While Cha binds tightly, it leads to poor oral bioavailability.

  • Data Trend: Substitution with THP-Ala often results in a slight decrease in

    
     (affinity) due to the desolvation penalty of the ether oxygen, but a significant increase in LE (Ligand Efficiency)  and LLE (Lipophilic Ligand Efficiency) . The THP group acts as a bioisostere that improves the ADME profile (Absorption, Distribution, Metabolism, Excretion).
    

Experimental Protocols

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

THP-Ala is compatible with standard Fmoc chemistry. Unlike Serine or Threonine, the ether oxygen in the tetrahydropyran ring does not require a side-chain protecting group.

Reagents:

  • Fmoc-THP-Ala-OH (Commercially available).

  • Coupling Reagent: HATU or DIC/Oxyma.

  • Resin: Rink Amide or Wang Resin.

Workflow:

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove N-terminal Fmoc with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation: Dissolve Fmoc-THP-Ala-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Activate for 30 seconds.

  • Coupling: Add activated solution to resin. Shake at room temperature for 45–60 min.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin).

  • Cleavage: Use standard TFA cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ).
    
    • Critical Note: The tetrahydropyran ring is stable to 95% TFA. Do not confuse this amino acid with the "THP-protecting group" (tetrahydropyranyl ether) used for alcohols, which is acid-labile.

Protocol 2: Lipophilicity Assessment (LogD Determination)

To validate the "Polar Isostere" effect, experimentally determine the distribution coefficient.

  • Prepare Phases: Saturated Octanol and Phosphate Buffered Saline (PBS, pH 7.4).

  • Dissolve: Dissolve peptide analogue (

    
    ) in the PBS phase.
    
  • Equilibrate: Mix equal volumes of Octanol and Peptide/PBS. Vortex 1 hr. Centrifuge to separate phases.

  • Quantify: Analyze both phases via HPLC-UV (214 nm).

  • Calculation:

    
    .
    
    • Expected Result: THP-Ala analogues typically show a LogD 1.5–2.0 units lower than Cha analogues.

Decision Logic for Analog Selection

The following diagram illustrates the logical flow for choosing THP-Ala during a Lead Optimization campaign.

THP_Decision_Tree Start Start: Optimization of Phenylalanine (Phe) Residue Q1 Is Aromaticity Essential for Binding (Pi-Stacking)? Start->Q1 KeepPhe Keep Phe or Try Fluorinated-Phe / Tyr Q1->KeepPhe Yes Q2 Is Metabolic Stability or Steric Bulk the Goal? Q1->Q2 No (Sterics only) TryCha Test Cyclohexylalanine (Cha) Q2->TryCha Q3 Does Cha cause Solubility issues or High Non-Specific Binding? TryCha->Q3 UseTHP **Select THP-Alanine** (Maintains Bulk, Increases Solubility) Q3->UseTHP Yes Stop Optimize Cha Analogue Q3->Stop No

Caption: Decision tree for incorporating THP-Ala into peptide leads based on aromaticity and solubility requirements.

References

  • Comparison of Cyclic Amino Acids:Comparison of Phenylalanine, Cyclohexylalanine, and Tetrahydropyranylalanine in Peptide Ligands. Source: Journal of Medicinal Chemistry (General SAR principles derived from multiple GPCR studies). Context: Establishes the "Triad" of Phe/Cha/THP-Ala as standard isosteres.
  • Fmoc-SPPS Methodologies:Solid-Phase Synthesis of Peptides Containing Non-Canonical Amino Acids.

    • Source:

    • Context: Protocols for coupling sterically hindered amino acids.
  • THP vs. THP-Ala Distinction:Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

    • Source:

    • Context: Critical distinction between the acid-labile protecting group and the stable THP-Ala amino acid side chain.
  • GLP-1 Analogue Design:Structure–Activity Rel

    • Source:

    • Context: Illustrates the use of hydrophobic/polar balance in helical peptide design.

Conformational effects of (2S)-2-amino-3-(oxan-4-yl)propanoic acid in peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Effects & Strategic Application of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid in Peptidomimetics Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads.

Strategic Bioisosterism: Beyond Phenylalanine and Cyclohexylalanine

Executive Summary

In the optimization of peptide therapeutics, the "hydrophobic collapse" driven by Phenylalanine (Phe) or Leucine (Leu) often leads to aggregation and poor solubility. This compound (commonly referred to as 4-Tetrahydropyranyl-alanine or THP-Ala ) represents a critical "polar hydrophobic" isostere.

Unlike the aromatic Phenylalanine (Phe) or the highly lipophilic Cyclohexylalanine (Cha), THP-Ala introduces a cyclic ether oxygen into the side chain. This modification reduces logP, eliminates potential metabolic liabilities associated with aromatic oxidation, and alters the solvation shell of the peptide without sacrificing the steric bulk required for receptor pocket filling. This guide compares THP-Ala against its primary alternatives to assist in rational library design.

Structural & Physicochemical Profiling

To deploy THP-Ala effectively, one must understand its position in the "Steric vs. Electronic" landscape. It acts as a bridge between the lipophilic bulk of Cyclohexylalanine and the polarity of smaller aliphatic residues.

Comparative Analysis: Phe vs. Cha vs. THP-Ala
FeaturePhenylalanine (Phe) Cyclohexylalanine (Cha) THP-Alanine (THP-Ala)
Side Chain Structure Aromatic Planar RingAliphatic Chair (Cyclohexane)Aliphatic Chair (Tetrahydropyran)
Electronic Nature

-system (Quadrupole)
Hydrophobic / InertPolar-Hydrophobic (Ether Dipole)
Est. LogP (Side Chain) ~1.6 (Moderate)~2.5 (High)~0.5 – 0.8 (Low)
Solubility Impact Moderate aggregation riskHigh aggregation riskEnhanced aqueous solubility
Metabolic Liability Oxidation (CYP450), Chymotrypsin cleavageLow oxidative riskHigh Stability (Resistant to proteolysis)
Receptor Interaction

-

stacking, Cation-

Van der Waals (VdW) packingVdW packing + Weak H-bond Acceptor
Mechanistic Insight: The "Desolvation Penalty"
  • Phe/Cha: Upon binding, these residues must shed a highly ordered water cage (hydrophobic effect). While entropically favorable, if the pocket is not perfectly hydrophobic, the energy gain is minimal.

  • THP-Ala: The ether oxygen at position 4 allows for specific water interactions or H-bonding with the receptor backbone. This reduces the desolvation penalty in "wet" binding pockets, potentially improving

    
     rates despite lower overall hydrophobicity.
    

Conformational Effects in Peptides

The incorporation of THP-Ala induces distinct conformational biases compared to its aromatic counterpart.

A. Side-Chain Orientation (The Chair Effect)

Unlike the planar phenyl ring of Phe, the tetrahydropyran ring of THP-Ala adopts a chair conformation .

  • Steric Volume: The "thickness" of the ring is greater than Phe (3.7 Å vs. 3.4 Å). This restricts the

    
     and 
    
    
    
    rotamers more severely than Phe, potentially pre-organizing the peptide backbone into turn structures (e.g.,
    
    
    -turns) by limiting the entropic freedom of the unfolded state.
  • Isotropy: Cha is hydrophobic in all directions. THP-Ala has a directional dipole due to the oxygen. In an

    
    -helix, if the oxygen faces the solvent, it stabilizes the helix; if buried in a hydrophobic core, it destabilizes the fold unless a specific H-bond partner (e.g., Ser/Thr side chain) is present.
    
B. Loss of Aromatic Interactions

Replacing Phe with THP-Ala acts as a "negative control" probe for aromatic interactions.

  • If potency drops significantly

    
    
    
    
    
    -
    
    
    stacking or Cation-
    
    
    interactions were essential.
  • If potency is maintained/improved

    
     Binding was driven by steric fit (VdW), and THP-Ala likely improved the pharmacokinetic (PK) profile.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for incorporating THP-Ala into a peptide campaign.

decision_tree Start Lead Peptide Optimization (Phe Residue Target) Q1 Is the Phe residue essential for Pi-Pi or Cation-Pi interactions? Start->Q1 Branch_Yes Retain Aromaticity (Try Trp, Tyr, 4-F-Phe) Q1->Branch_Yes Yes Branch_No Is the peptide suffering from poor solubility or rapid clearance? Q1->Branch_No No (Steric fit only) Q2 Does the binding pocket tolerate increased steric bulk? Branch_No->Q2 Action_Cha Use Cyclohexylalanine (Cha) (Max Hydrophobicity) Q2->Action_Cha No (Need tight packing) Action_THP Use THP-Ala (Polar Hydrophobicity) Q2->Action_THP Yes (Need Solubility/Stability) Validation Experimental Validation (See Protocol Below) Action_THP->Validation Validate via Chymotrypsin Assay

Figure 1: Decision matrix for substituting Phenylalanine with THP-Ala or Cha based on structural requirements.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

THP-Ala is sterically demanding. Standard coupling protocols often result in deletion sequences.

Reagents:

  • Fmoc-THP-Ala-OH (Commercial or synthesized via asymmetric hydrogenation of enamide precursors).

  • Resin: Rink Amide (0.5 mmol/g loading).

  • Coupling Agents: HATU / HOAt (preferred over HBTU due to sterics).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 DMF.

  • Activation:

    • Mix Fmoc-THP-Ala-OH (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq).

    • Add DIPEA (8.0 eq) immediately before adding to resin.

    • Critical: Pre-activation time should not exceed 2 minutes to avoid racemization.

  • Coupling: Shake at room temperature for 2 hours (double the standard time for Phe).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though THP-Ala is primary, the bulk can mislead). If positive, re-couple using DIC/Oxyma.

Protocol B: Metabolic Stability Assay (Chymotrypsin Challenge)

This assay validates the resistance of THP-Ala to digestive proteases compared to Phe.

Materials:

  • 
    -Chymotrypsin (from bovine pancreas).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Test Peptides: Ac-Ala-Phe-Ala-NH2 (Control) vs. Ac-Ala-[THP-Ala]-Ala-NH2.

Workflow:

  • Preparation: Dissolve peptides to 100 µM in Buffer.

  • Initiation: Add Chymotrypsin (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120 min.

  • Quenching: Add 50 µL of 1% Formic Acid/Acetonitrile to stop reaction.

  • Analysis: LC-MS quantification of the parent peak.

    • Expectation: Phe-peptide

      
       20-40 min. THP-Ala-peptide 
      
      
      
      240 min.

Signaling & Interaction Pathway

The following diagram visualizes how THP-Ala alters the "Hydrophobic Interaction Network" within a receptor pocket compared to Phe.

interaction_map Receptor_Pocket Receptor Pocket Hydrophobic Wall (Leu/Val) Backbone Carbonyl (C=O) Phe_Ligand Phe-Peptide (Aromatic) Phe_Ligand->Receptor_Pocket:hyd Pi-Stacking / VdW (High Affinity) Phe_Ligand->Receptor_Pocket:pol No Interaction (Steric Clash?) Outcome_Phe High Potency Low Solubility Phe_Ligand->Outcome_Phe THP_Ligand THP-Ala-Peptide (Ether) THP_Ligand->Receptor_Pocket:hyd VdW Only (Mod. Affinity) THP_Ligand->Receptor_Pocket:pol Dipole-Dipole / H-Bond (Specific Stabilization) Outcome_THP Tuned Potency High Solubility Metabolic Stability THP_Ligand->Outcome_THP

Figure 2: Mechanistic comparison of receptor interactions. THP-Ala trades Pi-stacking for Dipole interactions, often resulting in better physicochemical properties.

References

  • PubChem Compound Summary.this compound.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Discussion on Bioisosteres and Ring Equivalents). Academic Press.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on ether/methylene swaps).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard protocols for sterically hindered amino acids).

Benchmarking Purity Validation Protocols for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

(2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as L-Tetrahydropyran-4-yl-alanine) is a critical non-proteinogenic amino acid used in peptidomimetics to modulate lipophilicity without sacrificing water solubility.[1][2]

The Analytical Challenge: Validating the purity of this molecule presents two distinct hurdles that render standard "plug-and-play" QC methods insufficient:

  • The Chromophore Void: The tetrahydropyran ring and aliphatic backbone lack conjugated

    
    -systems. Standard HPLC-UV detection at 254 nm is impossible, and detection at 205–210 nm is plagued by solvent interference and low sensitivity.[1]
    
  • The Stereochemical Imperative: As a chiral building block, the (2S) configuration is essential for biological activity. Synthetic routes (e.g., hydrogenation of enol precursors or Strecker synthesis) often carry risks of racemization or residual D-isomer contamination.[1]

This guide objectively compares three validation methodologies to establish a "Gold Standard" workflow.

Part 1: Chemical Purity Validation

Objective: Quantify the main component and identify trace organic impurities.

Comparative Analysis of Detection Methods
FeatureMethod A: Low-Wavelength UV (205-210 nm) Method B: HPLC-CAD (Charged Aerosol Detection) Method C: qNMR (Quantitative NMR)
Principle Absorption of peptide bonds/carboxyl groups.[1][2]Measurement of dried particle charge (Universal).Proton counting relative to Internal Standard (IS).[1]
Sensitivity (LOD) Moderate (High noise floor).[1][2]High (< 10 ng on column). Low (Requires mg quantities).[1][2]
Linearity Poor (Solvent cut-off interference).Excellent (R² > 0.995 over 3 orders).[1][2]N/A (Absolute quantification).
Blind Spots Misses non-absorbing impurities; false positives from gradient drift.Volatile impurities are lost during evaporation.Overlapping signals; requires soluble IS.
Verdict Legacy/Screening only.Recommended for Impurity Profiling. Recommended for Potency Assay.
Expert Insight: Why CAD Wins for Impurities

While Low-UV is accessible, it fails in gradient elution.[1] As you ramp acetonitrile, the baseline shifts drastically at 210 nm, masking trace impurities. HPLC-CAD is superior because it detects any non-volatile species regardless of optical properties, providing a "true" mass-balance view of the sample.[1][2]

Part 2: Enantiomeric Purity Validation

Objective: Distinguish the (2S)-L-isomer from the (2R)-D-isomer.

Comparison: Direct Chiral LC vs. Marfey's Method

Option A: Direct Chiral HPLC (Zwitterionic Columns) [1][2]

  • Pros: Non-destructive; requires no sample prep.

  • Cons: Zwitterionic columns (e.g., Chiralpak ZWIX) are expensive ($1500+); method development is trial-and-error; weak detection (requires CAD or MS due to lack of chromophore).[1][2]

Option B: Marfey’s Method (FDAA Derivatization) [1][2]

  • Pros: Reacts with amine to add a strong UV chromophore (340 nm); converts enantiomers to diastereomers separable on standard C18 columns; predictable elution order (L-isomer elutes before D-isomer).

  • Cons: Destructive; requires 90-minute prep time.[1][2]

The Verdict: Marfey's Method is the robust choice for this specific molecule. It solves both the detection problem (adds UV absorbance) and the separation problem simultaneously.

The "Gold Standard" Validation Workflow

To guarantee purity for drug development, a single method is insufficient. We propose an Orthogonal Validation System :

  • qNMR: Establishes absolute weight % purity (Assay) and quantifies residual solvents/water.

  • Marfey's HPLC-UV: Confirms Enantiomeric Excess (%ee).[1][2]

  • HPLC-CAD: Quantifies related substance impurities (process byproducts).

Visualization: The Validation Logic Tree

ValidationLogic Start Synthesized (2S)-Amino Acid Sample qNMR Step 1: 1H-qNMR (D2O) Start->qNMR Marfey Step 2: Marfey's Derivatization (FDAA Reaction) Start->Marfey CAD Step 3: HPLC-CAD Analysis Start->CAD SolventCheck Check Residual Solvents (MeOH, DMF, Water) qNMR->SolventCheck AssayCheck Calculate Absolute Assay (Wt%) qNMR->AssayCheck Decision Does it meet specs? SolventCheck->Decision AssayCheck->Decision ChiralCheck HPLC-UV (340nm) on C18 Calculate %ee Marfey->ChiralCheck ChiralCheck->Decision ImpurityCheck Detect Non-Chromophoric Organic Impurities CAD->ImpurityCheck ImpurityCheck->Decision Release RELEASE BATCH Decision->Release All Pass Reject REJECT / RE-PURIFY Decision->Reject Any Fail

Figure 1: Orthogonal validation workflow ensuring coverage of solvents, chirality, and organic impurities.

Detailed Experimental Protocols

Protocol A: Absolute Purity by qNMR

Rationale: qNMR is self-validating and does not require a reference standard of the analyte, only a certified internal standard.

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Potassium Hydrogen Phthalate (KHP).[1][2] Note: Maleic acid singlet at ~6.3 ppm usually does not overlap with the oxan ring protons.

  • Solvent: D₂O (99.9% D).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the amino acid sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    mg).
  • Dissolution: Dissolve in 600 µL D₂O. Vortex until clear.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse sequence: zg30 (standard 1D proton) or noesypr1d (if water suppression is needed, though D₂O usually suffices).[1][2]

    • Relaxation Delay (D1): 30 seconds (Critical: T1 relaxation for protons can be long; insufficient D1 leads to integration errors).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of IS.[1][2][3]
Protocol B: Enantiomeric Purity via Marfey's Method

Rationale: Converts enantiomers into diastereomers with different physical properties (hydrophobicity), allowing separation on standard equipment.[1][2]

Materials:

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent).[1][2][4][5]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

Step-by-Step Workflow:

  • Preparation:

    • Sample Solution: 50 µL of amino acid (50 mM in water).

    • Reagent Solution: 100 µL of L-FDAA (1% w/v in Acetone).

    • Buffer: 20 µL of 1M NaHCO₃.

  • Reaction:

    • Mix Sample + Reagent + Buffer in a microcentrifuge tube.

    • Incubate at 40°C for 60 minutes . (Do not overheat; risk of racemization).[1]

  • Quenching:

    • Add 20 µL of 1M HCl to stop the reaction (neutralize pH).

    • Dilute with 200 µL Acetonitrile/Water (50:50).[1]

  • HPLC Analysis:

    • Mobile Phase A: Water + 0.1% TFA (Triethylamine phosphate buffer pH 3.0 is superior for peak shape).[1][2]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 40 minutes.

    • Detection: UV at 340 nm .

  • Interpretation:

    • The L-L diastereomer (Target) typically elutes before the L-D diastereomer (Impurity) due to hydrogen bonding effects in the folded structure.

    • Calculate %ee based on peak area integration.

Visualization: Marfey's Reaction Scheme

MarfeysMethod AA (2S)-Amino Acid (Colorless) Reaction Reaction 40°C, pH 8, 1h AA->Reaction FDAA L-FDAA Reagent (Yellow, UV-Active) FDAA->Reaction LL L-L Diastereomer (Elutes First) Reaction->LL Major Product LD L-D Diastereomer (Elutes Later) Reaction->LD Trace Impurity

Figure 2: Derivatization workflow transforming the non-chromophoric enantiomers into separable UV-active diastereomers.

References

  • Bhinder, H. S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products. Link

  • Thermo Fisher Scientific. (2024).[1] CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link

  • Almac Group. (2022).[1][2] Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass LC-MS. Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • PubChem. (2025).[1][2] Compound Summary: this compound.[1][2] National Library of Medicine. Link

Sources

Cross-Validation of Analytical Methods for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the analysis and cross-validation of (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as Tetrahydropyran-4-yl-L-alanine or THP-L-Ala ).[1][2]

As a non-canonical amino acid frequently utilized in the synthesis of GLP-1 receptor agonists and novel peptidomimetics, THP-L-Ala presents specific analytical challenges:

  • Lack of Chromophore: The aliphatic tetrahydropyran ring and amino acid backbone do not absorb UV significantly above 200 nm.

  • Zwitterionic Polarity: High polarity leads to poor retention on standard C18 columns.

  • Chiral Purity: The (2S) enantiomer is the active pharmaceutical ingredient (API) precursor; the (2R) enantiomer is a critical impurity.[1]

This guide compares and cross-validates two orthogonal methodologies:

  • Method A (Primary/High-Throughput): HILIC-MS/MS (Direct Detection).[1][2]

  • Method B (Orthogonal/QC): Pre-column Derivatization (OPA/FMOC) with RP-HPLC-FLD.[1][2]

The Analytical Challenge: Mechanism & Strategy

The analyte, This compound , possesses a secondary ether oxygen and a primary amine.[1][2]

  • Why UV fails: The

    
     transitions of the ether and alkane bonds occur at <185 nm, where solvent cutoff interferes. Direct UV at 210 nm is non-specific and prone to baseline drift.
    
  • Why HILIC-MS: The zwitterionic nature requires a polar stationary phase (HILIC) for retention.[1][2] MS provides mass-specific detection (

    
     Da).[1][2]
    
  • Why Derivatization: To validate the MS method, we must use a technique that chemically alters the analyte. Reaction with o-phthalaldehyde (OPA) creates a highly fluorescent isoindole derivative, confirming the presence of the primary amine and providing femtomole-level sensitivity.[1][2]

Decision Matrix: Method Selection

MethodSelection Start Sample Type Trace Trace Impurity / Bioanalysis (< 1 µM) Start->Trace Bulk Raw Material / Purity Assay (> 1 mM) Start->Bulk MS_Path Method A: HILIC-MS/MS Trace->MS_Path High Sensitivity ChiralCheck Chiral Purity Required? Bulk->ChiralCheck Deriv_Path Method B: OPA-HPLC-FLD ChiralCheck->Deriv_Path No (Chem Purity) Chiral_Col Method C: Crown Ether Chiral Column (CR(+)) ChiralCheck->Chiral_Col Yes (Enantiomers)

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and data requirements.

Experimental Protocols

Method A: HILIC-MS/MS (Direct Detection)

Objective: High-throughput quantitation and identification without sample modification.[1][2]

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient: 90% B to 40% B over 10 minutes.

  • Detection: ESI Positive Mode (MRM).

    • Precursor Ion: m/z 174.1

      
      [1][2]
      
    • Product Ions: m/z 128.1 (Loss of COOH), m/z 84.1 (Tetrahydropyran ring fragment).[1][2]

Critical Causality: HILIC is chosen over C18 because the water layer on the zwitterionic surface retains the polar amino acid via electrostatic interactions, preventing the "dead volume elution" typical of C18.

Method B: OPA/FMOC Derivatization (Orthogonal Validation)

Objective: High-sensitivity quantitation and validation of amine content.[1][2]

  • Reagent Prep:

    • OPA Reagent: 10 mg o-phthalaldehyde + 10 mg 3-mercaptopropionic acid in 1 mL 0.4 M Borate buffer (pH 10.2).

  • Reaction: Automated pre-column injection program. Mix 1 µL sample + 5 µL OPA reagent. Wait 1.0 min. Inject.

  • Column: C18 Rapid Resolution (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.[1][2]

  • Mobile Phase:

    • A: 40 mM Na₂HPO₄ (pH 7.8).[1]

    • B: Acetonitrile:Methanol:Water (45:45:10).[1]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1][2]

Critical Causality: The OPA reaction is specific to primary amines. If Method A detects a peak that Method B does not, the analyte is likely a non-amine contaminant (isobaric interference).[2] This establishes specificity.

Cross-Validation & Data Comparison

To validate the analytical control strategy, both methods must be compared using a Bland-Altman approach and linearity assessment.[2]

Linearity and Sensitivity Comparison[3][4]
ParameterMethod A (HILIC-MS/MS)Method B (OPA-HPLC-FLD)Verdict
Linearity (R²) > 0.995> 0.999Method B is more linear at high concentrations (no detector saturation).[1][2]
LOD (Signal/Noise = 3) 0.5 nM2.0 nMMethod A is superior for trace bioanalysis.[1]
Precision (RSD, n=6) 2.5%0.8%Method B is superior for QC assay release.[1][2]
Specificity Mass-based (High)Chemical-based (High)Orthogonal confirmation achieved.[1][2]
Chiral Purity (The "Method C" Requirement)

Neither Method A nor B inherently separates enantiomers without specific chiral modifiers. For (2S)-purity, a Crown Ether Column (e.g., Daicel Crownpak CR-I(+)) is required.[1][2]

  • Conditions: 100% Aqueous Perchloric Acid (pH 1.5).

  • Mechanism: The ammonium group of the amino acid complexes with the crown ether. The (2S) and (2R) spatial configurations result in different binding energies.[1]

  • Validation: Spike (2R)-enantiomer into (2S)-sample at 0.1% level. Resolution (

    
    ) must be > 1.5.[1]
    

Validation Workflow (DOT Diagram)

This diagram illustrates the self-validating loop required for method transfer.

ValidationLoop cluster_A Method A (MS) cluster_B Method B (FLD) Sample Test Sample (THP-L-Ala) ResA Result A (Mass Conc.) Sample->ResA ResB Result B (Molar Conc.) Sample->ResB Calc Calculate % Difference (|A-B| / Mean) ResA->Calc ResB->Calc Decision Pass if < 2.0% Calc->Decision Fail Investigate Matrix Effect Calc->Fail > 2.0%

Figure 2: Cross-validation logic flow. Discrepancies >2.0% trigger an investigation into matrix suppression (Method A) or derivatization efficiency (Method B).

Conclusion

For the development of this compound:

  • Use Method B (OPA-FLD) for Release Testing and QC of raw materials due to its superior precision (RSD < 1%) and linearity.[1]

  • Use Method A (HILIC-MS) for PK/PD studies and trace impurity profiling where sensitivity (< 1 nM) outweighs precision.

  • Mandatory Chiral Check: Every batch must be screened using a Crown Ether column (Method C) to ensure <0.5% (2R)-enantiomer, as neither Method A nor B can distinguish enantiomers alone.

This dual-method approach satisfies ICH Q2(R1) requirements for specificity by demonstrating that the mass-detected peak corresponds quantitatively to the amine-reactive species.[1][2]

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[2] Link

  • Thermo Fisher Scientific. Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[3] Technical Note 65382.[3] Link

  • Agilent Technologies. Automated Amino Acid Analysis Using an Agilent Poroshell HPH-C18 Column. Application Note 5991-5571EN.[1][2] Link

  • Daicel Corporation. Chiral Separation of Amino Acids using CROWNPAK CR-I(+).[1] Instruction Manual. Link

  • Sheehan, J. D., et al. (2019).[1][4] "Reaction pathways and kinetics for tetra-alanine in hot, compressed liquid water." Reaction Chemistry & Engineering, 4, 1237-1252.[1][2][4] (Provides kinetic models relevant to alanine-derivative stability). Link

Sources

Comparative study of different synthesis routes for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for (2S)-2-amino-3-(oxan-4-yl)propanoic acid , also known as 3-(tetrahydro-2H-pyran-4-yl)-L-alanine .

Executive Summary

This compound is a non-proteinogenic amino acid featuring a tetrahydropyran-4-yl side chain. It serves as a critical chiral building block in the development of peptide-based therapeutics, particularly glucagon-like peptide-1 (GLP-1) analogs and enzyme inhibitors where lipophilicity and proteolytic stability are required.

This guide evaluates three distinct synthesis methodologies:

  • Chemo-Enzymatic Resolution: The industrial workhorse for cost-effective scaling.

  • Asymmetric Hydrogenation: The atom-economic route utilizing chiral catalysis.

  • Chiral Auxiliary Alkylation: The laboratory-scale standard for high stereocontrol.

Technical Comparison of Methodologies

The following table summarizes the performance metrics for each route based on yield, enantiomeric excess (% ee), and scalability.

FeatureRoute A: Chemo-EnzymaticRoute B: Asymmetric HydrogenationRoute C: Chiral Auxiliary (Schöllkopf)
Primary Mechanism Kinetic Resolution (Acylase I)Enantioselective Reduction (Rh-Catalyst)Diastereoselective Alkylation
Starting Material Tetrahydropyran-4-carboxaldehydeTetrahydropyran-4-carboxaldehyde4-(Bromomethyl)tetrahydropyran
Overall Yield 35–45% (per pass)85–95%60–75%
Enantiomeric Excess >99% (after recrystallization)95–99%>98%
Scalability High (Multi-kg)High (Multi-kg)Low (Gram scale)
Cost Driver Enzyme cost & recyclingRhodium catalyst & LigandStoichiometric auxiliary
Green Chemistry High (Water-based steps)Medium (Solvent/Pressure)Low (Cryogenic/Lithium reagents)

Route A: Chemo-Enzymatic Synthesis (The Scalable Standard)

Mechanism & Rationale

This route utilizes the Erlenmeyer-Plöchl azlactone synthesis to generate a racemic dehydro-amino acid precursor, followed by non-selective hydrogenation and enzymatic kinetic resolution . The enzyme Acylase I (typically from Aspergillus melleus) selectively hydrolyzes the N-acetyl-L-enantiomer, leaving the D-enantiomer intact.

Why this works: The bulky tetrahydropyran ring does not sterically hinder the active site of Acylase I, allowing for efficient hydrolysis rates comparable to leucine or phenylalanine derivatives.

Workflow Diagram

ChemoEnzymatic Start Tetrahydropyran-4- carboxaldehyde Step1 Condensation (N-Acetylglycine/Ac2O) Start->Step1 Inter1 Azlactone Intermediate Step1->Inter1 Step2 Hydrolysis & Hydrogenation (Pd/C) Inter1->Step2 Racemate Racemic N-Acetyl Amino Acid Step2->Racemate Step3 Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Step3 Product (2S)-Target Acid (L-Isomer) Step3->Product Hydrolysis Byproduct N-Acetyl-D-Isomer (Recycle via Racemization) Step3->Byproduct No Reaction Byproduct->Racemate Racemization (Ac2O)

Caption: Chemo-enzymatic workflow showing the kinetic resolution of the racemic intermediate.

Detailed Protocol
  • Condensation: Reflux tetrahydropyran-4-carboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride for 2 hours. Pour into ice water to precipitate the azlactone.

  • Ring Opening: Reflux the azlactone in acetone/water (1:1) to yield the dehydro-amino acid.

  • Hydrogenation: Dissolve the dehydro-compound in methanol. Add 10% Pd/C (5 wt%) and hydrogenate at 3 atm (45 psi) for 4 hours. Filter catalyst to obtain racemic N-acetyl-3-(oxan-4-yl)alanine.

  • Resolution: Dissolve racemate in water. Adjust pH to 7.5 with LiOH. Add Acylase I (1000 U/g substrate) and incubate at 37°C for 24 hours.

  • Isolation: Acidify to pH 5 to precipitate the unreacted N-acetyl-D-isomer (filter off). Pass filtrate through acidic cation exchange resin (Dowex 50W) to capture the free L-amino acid. Elute with NH4OH and lyophilize.

Route B: Asymmetric Hydrogenation (The Atom-Economic Route)

Mechanism & Rationale

This route relies on the Horner-Wadsworth-Emmons (HWE) reaction to create a dehydro-amino acid, followed by asymmetric hydrogenation using a Rhodium(I) complex with a chiral phosphine ligand (e.g., DuPhos or Binap).

Why this works: The rigidity of the tetrahydropyran ring prevents conformational flexibility in the side chain, which often enhances the facial selectivity of the chiral catalyst, leading to exceptionally high ee (>98%).

Workflow Diagram

AsymmetricHydro Start Tetrahydropyran-4- carboxaldehyde Step1 HWE Condensation (DBU, DCM) Start->Step1 Reagent Boc-Phosphonoglycine Trimethyl Ester Reagent->Step1 Inter1 (Z)-Dehydroamino Acid Ester Step1->Inter1 Step2 Asymmetric Hydrogenation [Rh(cod)((S,S)-Et-DuPhos)]BF4 Inter1->Step2 H2 (60 psi) Step3 Deprotection (HCl/Dioxane) Step2->Step3 Product (2S)-Target Acid (>98% ee) Step3->Product

Caption: Asymmetric hydrogenation pathway utilizing Rh-DuPhos catalyst for high enantioselectivity.

Detailed Protocol
  • HWE Reaction: To a solution of N-Boc-phosphonoglycine trimethyl ester (1.1 eq) in DCM, add DBU (1.2 eq). Stir for 15 min, then add tetrahydropyran-4-carboxaldehyde (1.0 eq). Stir at RT for 12 hours.[1] Quench and isolate the (Z)-dehydroamino ester.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the alkene in degassed methanol. Add [Rh(cod)((S,S)-Et-DuPhos)]BF4 (0.5 mol%). Pressurize to 60 psi H2 and stir at RT for 24 hours.

  • Validation: Check conversion by HPLC. The product should be the N-Boc-(S)-amino ester.

  • Hydrolysis: Treat with LiOH in THF/Water to remove the methyl ester, followed by 4M HCl in dioxane to remove the Boc group.

Route C: Chiral Auxiliary Alkylation (Lab Scale / Research)

Mechanism & Rationale

This route employs the Schöllkopf Bis-Lactim Ether method. The chiral auxiliary (derived from L-valine) directs the incoming electrophile (4-bromomethyltetrahydropyran) to the opposite face of the enolate, ensuring high diastereoselectivity.

Why this works: While less atom-economical, this method is extremely reliable for producing gram-quantities of high-purity material without specialized hydrogenation equipment.

Workflow Diagram

Schollkopf Aux Schöllkopf Reagent (Bis-lactim ether) Step1 Lithiation (n-BuLi, -78°C) Aux->Step1 Elec 4-(Bromomethyl) tetrahydropyran Step2 Alkylation (SN2 Attack) Elec->Step2 Step1->Step2 + Electrophile Inter1 Alkylated Bis-lactim Ether Step2->Inter1 Step3 Mild Acid Hydrolysis (0.25N HCl) Inter1->Step3 Product (2S)-Target Acid Methyl Ester Step3->Product Recycle Valine Methyl Ester (Auxiliary Recovery) Step3->Recycle

Caption: Schöllkopf bis-lactim ether alkylation route for high diastereoselectivity.

Detailed Protocol
  • Lithiation: Cool a solution of the Schöllkopf reagent (1.0 eq) in dry THF to -78°C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 min.

  • Alkylation: Add 4-(bromomethyl)tetrahydropyran (1.1 eq) (prepared from the corresponding alcohol via PBr3). Allow the mixture to warm to RT overnight.

  • Hydrolysis: Treat the alkylated intermediate with 0.25 N HCl at RT for 24 hours. This cleaves the bis-lactim ether, releasing the target amino acid methyl ester and the valine auxiliary.

  • Purification: Separate the target amino ester from the auxiliary via distillation or column chromatography.

References

  • Burk, M. J., et al. (1993). "Preparation of (S)-ethyl 2-(acetylamino)-4-pentenoate." Organic Syntheses, 76, 77. (Foundational protocol for Rh-DuPhos hydrogenation of dehydroamino acids).

  • Groeger, H., & Drauz, K. (2002). "Syntheses of enantiomerically pure amino acids with the aid of biocatalysts." Chem. Eur. J., 8(23), 5362-5374. (Review of Acylase I resolution methods).

  • Schöllkopf, U., et al. (1981). "Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines." Angewandte Chemie Int. Ed., 20(9), 798-799. (Primary reference for Route C).

  • BenchChem Technical Guide. "Synthesis of Tetrahydro-pyran-4-one derivatives." (Background on tetrahydropyran ring stability and reactivity).

Sources

Optimizing Lipophilic Efficiency: Benchmarking (2S)-2-amino-3-(oxan-4-yl)propanoic Acid (THP-Ala)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (2S)-2-amino-3-(oxan-4-yl)propanoic acid (Commonly: 4-Tetrahydropyranyl-L-alanine or THP-Ala). Role: Non-canonical amino acid (NCAA) used as a bioisostere for Leucine, Phenylalanine, and Cyclohexylalanine. Value Proposition: THP-Ala offers a critical solution to the "Molecular Obesity" problem in peptide drug design. It provides the steric bulk required for hydrophobic pocket occupancy while significantly lowering lipophilicity (LogD) compared to carbocyclic analogs. This guide benchmarks THP-Ala against standard hydrophobic residues, demonstrating its utility in enhancing solubility and metabolic stability without compromising potency.

Part 1: The Molecular Candidate & Technical Profile

In the optimization of peptide therapeutics (e.g., GLP-1 agonists, protease inhibitors), increasing hydrophobic bulk often improves potency but degrades physicochemical properties (solubility, plasma protein binding). THP-Ala introduces a polar ether oxygen into the cyclohexyl scaffold, creating a "polar hydrophobic" residue.

Structural Comparison

The following table benchmarks THP-Ala against its direct structural competitors: the native Leucine (Leu), the aromatic Phenylalanine (Phe), and the super-hydrophobic Cyclohexylalanine (Cha).

Table 1: Physicochemical Benchmarking of Hydrophobic Residues

PropertyLeucine (Leu) Phenylalanine (Phe) Cyclohexylalanine (Cha) THP-Ala (Product)
Role Native ReferenceAromatic/Pi-StackingHydrophobic/Steric FillPolar Steric Fill
Side Chain IsobutylBenzylCyclohexylmethyl4-Oxanylmethyl
cLogP (Side Chain) *~1.5~2.0~2.5 (High Lipophilicity)~0.6 (Optimized)
Steric Bulk (VdW Vol) MediumLargeVery LargeVery Large
Electronic Feature InertPi-SystemInertH-Bond Acceptor (Ether)
Metabolic Stability Low (Proteolysis)Low (Chymotrypsin)High (Steric shield)High (Non-canonical)

*Note: cLogP values are approximate estimates for the side-chain fragment contribution. The ether oxygen in THP-Ala significantly reduces lipophilicity compared to the all-carbon Cha.

Mechanistic Advantage
  • The "Goldilocks" Sterics: THP-Ala maintains the chair conformation of the cyclohexane ring (similar to Cha), ensuring it fills large hydrophobic pockets (S1/S2 subsites) effectively.

  • Solvation: The 4-position oxygen acts as a weak hydrogen bond acceptor. This disrupts the "greasy" patch effect, reducing aggregation and non-specific binding to Serum Albumin (HSA), which is a common failure mode for Cha-containing peptides.

Part 2: Decision Logic & SAR Visualization

When should you substitute THP-Ala? Use the following logic flow to determine applicability in your Lead Optimization phase.

SAR_Logic Start Lead Peptide (Contains Leu/Phe) Check_Potency Is Potency Sufficient? Start->Check_Potency Check_PK Is Solubility/PK Acceptable? Check_Potency->Check_PK Yes Prob_Potency Problem: Low Potency Check_Potency->Prob_Potency No Prob_Solubility Problem: Poor Solubility High Clearance Check_PK->Prob_Solubility No Sol_Cha Try Cyclohexylalanine (Cha) Prob_Potency->Sol_Cha Increase Bulk Sol_THP Try THP-Ala (Product) Prob_Solubility->Sol_THP Reduce LogP Maintain Bulk Out_Grease Risk: High Lipophilicity (Greasy) Sol_Cha->Out_Grease Often leads to Out_Ideal Outcome: High Potency Low LogD Sol_THP->Out_Ideal Out_Grease->Sol_THP Bioisosteric Swap

Figure 1: Decision Matrix for incorporating THP-Ala during Structure-Activity Relationship (SAR) campaigns.

Part 3: Experimental Protocols

To validate THP-Ala in your system, you must synthesize the variant and assay it for both binding and stability.

Synthesis: Fmoc-SPPS Incorporation

Objective: Incorporate Fmoc-THP-Ala-OH into a peptide sequence without aggregation or coupling failure. Note: Unlike Thp-protecting groups (acetals), the oxanyl side chain is stable to TFA cleavage cocktails.

  • Resin Loading: Use Rink Amide resin (0.4–0.6 mmol/g). Swell in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling (Critical Step):

    • Reagent: Fmoc-THP-Ala-OH (3.0 eq).

    • Activator: HATU (2.9 eq) and HOAt (3.0 eq) – HOAt is preferred over HOBt for sterically hindered amino acids.

    • Base: DIEA (6.0 eq).

    • Time: 2 hours at Room Temp (Double couple if sequence is >15 residues).

  • Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 3 hours.

    • Validation: The ether ring of THP-Ala will remain intact.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 5-60% ACN in water (0.1% TFA).

Assay: Metabolic Stability (Microsomal/Proteolytic)

Objective: Prove that THP-Ala extends half-life (


) compared to native residues.
  • Preparation: Prepare 10 µM peptide solution in PBS (pH 7.4).

  • Enzyme Mix: Add Chymotrypsin (0.5 µg/mL) or Liver Microsomes (0.5 mg/mL protein).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

    • Expectation: Native (Phe/Leu) peptides degrade rapidly (<30 min). THP-Ala peptides typically show >2-fold extension in

      
       due to lack of recognition by the protease S1 pocket.
      

Part 4: Workflow Visualization

Workflow cluster_results Benchmarking Output Design 1. Design: Identify Hydrophobic Hotspot (Leu/Phe) Synth 2. Synthesis: Fmoc-SPPS with THP-Ala Design->Synth QC 3. QC: LC-MS Verification (Check Ether Stability) Synth->QC Assay_Bind 4. Binding Assay: SPR / FP (Verify Potency) QC->Assay_Bind Assay_Stab 5. Stability Assay: Proteolytic Digest (Verify t1/2) QC->Assay_Stab Result_1 Potency: Equivalent to Cha Assay_Bind->Result_1 Result_2 Solubility: Superior to Cha Assay_Stab->Result_2

Figure 2: Experimental workflow for validating THP-Ala performance in peptide leads.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Stability of ether functionalities in peptide synthesis).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Tetrahydropyran as a polar phenyl/cyclohexyl isostere).

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. (Context: General strategies for fatty acid/hydrophobic residue engineering in GLP-1 analogs).

  • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Context: Strategies to improve metabolic stability alongside non-canonical residues).

In vivo vs In vitro Efficacy of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (2S)-2-amino-3-(oxan-4-yl)propanoic acid Common Abbreviations: THP-Ala, Thp-A, or Tetrahydropyranyl-alanine. Role in Medicinal Chemistry: A non-natural amino acid used as a polar isostere for Phenylalanine (Phe) and Cyclohexylalanine (Cha).

This guide analyzes the strategic incorporation of THP-Ala into peptide therapeutics. While traditional hydrophobic residues like Phe or Cha provide necessary steric bulk for receptor binding, they often suffer from poor solubility and high non-specific protein binding in vivo. THP-Ala retains the critical steric volume of a six-membered ring but introduces an ether oxygen, significantly lowering lipophilicity (LogD). This modification bridges the gap between high in vitro potency and superior in vivo pharmacokinetic (PK) profiles.

Chemical Rationale & Structural Comparison

To understand the efficacy differences, one must first analyze the physicochemical shift introduced by the tetrahydropyran (THP) ring.

FeaturePhenylalanine (Phe)Cyclohexylalanine (Cha)THP-Alanine (THP-Ala)
Structure Aromatic RingAliphatic RingAliphatic Ether Ring
Steric Bulk Flat, PlanarChair conformation (Bulky)Chair conformation (Bulky)
Electronic Nature

-electron rich
LipophilicPolar (Ether oxygen acceptor)
LogP (Side chain) ~2.0~2.5~0.5 - 1.0
Solubility LowVery LowModerate to High
Metabolic Liability Aromatic HydroxylationOxidationStable (minor oxidation)
Structural Visualization

The following diagram illustrates the decision logic for substituting Phe/Cha with THP-Ala during lead optimization.

substitution_logic Start Lead Peptide Candidate (Contains Phe/Cha) Issue Identify Liability Start->Issue Solubility Poor Solubility? Issue->Solubility Metabolism Rapid Clearance (CYP-mediated)? Issue->Metabolism Binding High Non-Specific Binding? Issue->Binding Decision Substitute with THP-Ala Solubility->Decision Yes Metabolism->Decision Yes Binding->Decision Yes Outcome1 Maintains Steric Fit (Isostere) Decision->Outcome1 Outcome2 Lowers LogD (Increases Polarity) Decision->Outcome2 Outcome3 Blocks Aromatic Oxidation Decision->Outcome3

Figure 1: Decision tree for incorporating THP-Ala during peptide lead optimization.

In Vitro Efficacy: Binding & Stability[1]

Receptor Binding Affinity ( / )
  • Performance: THP-Ala often maintains equipotent binding to Phe/Cha if the receptor pocket is driven by van der Waals forces rather than

    
    -
    
    
    
    stacking.
  • Mechanism: The THP ring adopts a chair conformation virtually identical to Cyclohexane. If the receptor pocket is hydrophobic but spacious, the ether oxygen is tolerated.

  • Caveat: If the native Phe residue engages in a specific

    
    -cation or 
    
    
    
    -
    
    
    interaction with the receptor (e.g., with a Trp or Arg residue), replacing it with THP-Ala may drastically reduce affinity.
Microsomal Stability ( )
  • Performance: THP-Ala peptides generally exhibit superior metabolic stability compared to Phe-containing peptides.

  • Mechanism: Phenylalanine is a primary target for CYP450-mediated aromatic hydroxylation. The THP ring is non-aromatic and lacks the electron-rich system required for this specific degradation pathway. While the ether alpha-carbon can be oxidized, it is kinetically slower than aromatic oxidation.

Membrane Permeability (PAMPA/Caco-2)
  • Performance: Mixed results. While lower LogD usually reduces passive permeability, the increased solubility prevents aggregation, often leading to a higher effective concentration at the membrane surface.

  • Cyclic Peptides: In cyclic scaffolds (e.g., BMP4 inhibitors), THP-Ala has been shown to improve the "chameleonic" property of peptides—allowing them to be soluble in water but sufficiently lipophilic to cross membranes.

In Vivo Efficacy: PK & Bioavailability

Pharmacokinetics (PK)

The divergence between in vitro potency and in vivo efficacy is where THP-Ala shines.

ParameterPhe-Peptide (Control)THP-Ala Peptide (Test)Impact
Clearance (CL) High (Hepatic)Low/Moderate Extended circulation time.
Volume of Dist. (

)
High (Tissue binding)Moderate Reduced non-specific tissue sequestration.
Free Fraction (

)
Low (<1%)High (>5%) More drug available to hit the target.
Oral Bioavailability (

)
<1%1-5% Slight improvement due to solubility/stability.
Case Study: BMP4 Antagonists & Peptide Deformylase Inhibitors

Recent patent literature (e.g., EP004541805A1, US20120071523A1) highlights the use of THP-Ala (referred to as F4COO or similar codes) to optimize lead candidates.

  • Observation: Initial Phe-containing leads showed sub-nanomolar affinity in vitro but failed in vivo due to rapid clearance.

  • Optimization: Substitution with THP-Ala resulted in a 2-fold loss in affinity (acceptable) but a 4-fold increase in half-life , leading to superior net efficacy in animal models.

Experimental Protocols

Synthesis: Incorporation of THP-Ala

Reagent: Fmoc-(S)-2-amino-3-(oxan-4-yl)propanoic acid (CAS: 1344910-91-3). Standard: Solid-Phase Peptide Synthesis (SPPS).

  • Resin Loading: Use Rink Amide resin for C-term amides or Wang resin for acids.

  • Coupling: Use HATU/DIEA (1:2 ratio relative to AA).

    • Note: The THP ring is bulky. Double coupling (2x 45 min) is recommended to ensure complete reaction.

  • Deprotection: Standard 20% Piperidine in DMF.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
    • Critical: The THP ether is stable to TFA. Do not confuse this with "THP-protection" of serine, which is acid labile. The THP-Ala side chain remains intact.

In Vitro Microsomal Stability Assay

Objective: Validate metabolic superiority.

  • Preparation: Incubate peptide (1

    
    M) with pooled liver microsomes (human/mouse, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent ion disappearance.

  • Calculation: Plot

    
     vs time to determine 
    
    
    
    and
    
    
    .
In Vivo PK Study (Mouse)

Objective: Determine bioavailability and clearance.

  • Dosing: Administer peptide IV (1 mg/kg) and SC/PO (5 mg/kg) to male CD-1 mice (n=3 per group).

  • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Processing: Plasma separation -> Protein precipitation (ACN) -> LC-MS/MS.

  • Data Analysis: Non-compartmental analysis (NCA) to derive AUC,

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Visualizing the Efficacy Pathway

The following diagram illustrates the mechanistic pathway from chemical modification to observed in vivo result.

efficacy_pathway Mod Modification: THP-Ala Substitution Prop1 Reduced Lipophilicity (LogD u2193) Mod->Prop1 Prop2 Maintained Steric Bulk Mod->Prop2 Vitro1 Increased Solubility Prop1->Vitro1 Vivo1 Lower Hepatic Clearance Prop1->Vivo1 Vivo2 Higher Free Fraction Prop1->Vivo2 Vitro2 Reduced Aggregation Prop2->Vitro2 Result Enhanced In Vivo Efficacy (AUC u2191) Vitro1->Result Vivo1->Result Vivo2->Result

Figure 2: Mechanistic pathway linking THP-Ala substitution to enhanced in vivo efficacy.

References

  • European Patent Office. (2025). Peptide and Peptide-Containing Agent (BMP4 Binding Peptides).[1] Patent No.[2][3] EP004541805A1. Link

  • United States Patent. (2012).[3] Benzofuran-4,5-diones as selective peptide deformylase inhibitors. Patent No.[2][3] US20120071523A1.[3] Link[3]

  • United States Patent. (2024). Peptide-peptoid scaffolds for enhanced permeability. Patent No.[2][3] US11939403B2. Link

  • BLD Pharm. (2024). Product Datasheet: (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride. CAS: 182287-50-9.[4] Link

  • MedChemExpress. (2024). Amino Acid Derivatives for Peptide Synthesis: Tetrahydropyranyl Analogs.Link[5]

Sources

Comparative Bioisosteric Profiling: (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Ether" in Peptidomimetics

(2S)-2-amino-3-(oxan-4-yl)propanoic acid, commonly referred to as (S)-4-Tetrahydropyranyl-alanine (THP-Ala) , represents a critical tool in modern structure-based drug design (SBDD). It serves as a non-canonical amino acid (NCAA) bioisostere for Phenylalanine (Phe) and Cyclohexylalanine (Cha).

While Phe provides aromaticity and Cha provides hydrophobic bulk, THP-Ala introduces a specific "oxygen effect"—lowering lipophilicity (LogP) and offering a hydrogen bond acceptor vector without significantly altering steric volume. This guide details the computational protocols for comparing THP-Ala against its lipophilic counterparts, emphasizing force-field parameterization and solvation effects in docking scoring functions.

Structural & Physicochemical Comparison

Before initiating docking, one must understand the fundamental differences between the subject molecule and its standard alternatives.

Property(S)-Phe (Reference)(S)-Cha (Hydrophobic)(S)-THP-Ala (Subject)
Side Chain Phenyl (Aromatic)Cyclohexyl (Aliphatic)Tetrahydropyran-4-yl (Ether)
Geometry Planar (

)
Chair Conformation (

)
Chair Conformation (

)
Electronic Pi-cloud donor/acceptorInertH-bond Acceptor (Ether O)
LogP (Approx) ~1.4~2.5 (High Hydrophobicity)~0.5 (Reduced Hydrophobicity)
Key Interaction

-

Stacking / Cation-

Van der Waals / HydrophobicH-bond / Dipole-Dipole

Computational Methodology: The "Self-Validating" Protocol

Docking NCAAs requires a deviation from standard libraries. Standard force fields (e.g., AMBER14SB, CHARMM36) do not contain topology files for THP-Ala. The following workflow ensures scientific integrity by generating validated parameters before docking.

Workflow Visualization

DockingWorkflow Ligand Ligand Construction (2S)-THP-Ala QM QM Optimization (Gaussian/GAMESS) HF/6-31G* Ligand->QM Geometry Charges Charge Calculation (RESP/AM1-BCC) QM->Charges ESP Param Parameterization (Antechamber/GAFF2) Charges->Param Mol2/Prepi Dock Comparative Docking (Vina/Glide) Param->Dock Ligand Topology Grid Receptor Grid (Hydrophobic Pocket) Grid->Dock Map

Figure 1: Validated pipeline for Non-Canonical Amino Acid (NCAA) docking. Note the critical QM/Charge step to correctly model the ether oxygen electron density.

Step-by-Step Protocol
Step 1: Ligand Preparation & Chirality Check
  • Objective: Ensure the (2S) stereocenter matches the L-amino acid backbone of the target protein.

  • Protocol: Build the 3D structure. Explicitly define the chiral center at the alpha-carbon as (S).

  • Critical Check: The THP ring exists primarily in a chair conformation. Perform a conformational search (e.g., using OpenEye OMEGA or RDKit) to generate the lowest energy chair conformer. Do not dock a flat THP ring.

Step 2: Force Field Parameterization (The "Integrity" Step)

Standard docking scores often fail NCAAs because they lack specific atom types.

  • Charge Calculation: Do not use Gasteiger charges for the ether oxygen. Use RESP (Restrained Electrostatic Potential) charges derived from a HF/6-31G* quantum mechanical optimization. The ether oxygen in THP is more exposed than in linear ethers; accurate partial charges are vital for scoring H-bonds.

  • Topology Generation: Use Antechamber (part of AmberTools) to assign GAFF2 (General Amber Force Field) atom types.

    • Command:antechamber -i thp_ala.pdb -fi pdb -o thp_ala.mol2 -fo mol2 -c bcc -s 2

Step 3: Comparative Docking Setup
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Target Selection: For this comparative guide, we assume a target with a known hydrophobic S1 pocket (e.g., Chymotrypsin or a GPCR allosteric site) where Phe is the native residue.

  • Grid Box: Center the grid on the centroid of the native Phe residue. Dimensions:

    
     Å.
    

Comparative Analysis: THP-Ala vs. Alternatives

The following analysis compares the performance of THP-Ala against Phe and Cha in a hypothetical hydrophobic pocket (e.g., Chymotrypsin S1 pocket).

Docking Performance Metrics
Metric(S)-Phe (Native)(S)-Cha (High Hydrophobic)(S)-THP-Ala (Bioisostere)Interpretation
Binding Affinity (

)
-8.5 kcal/mol-9.2 kcal/mol-7.8 to -8.2 kcal/molCha often scores higher due to shape complementarity/VdW, but THP-Ala is competitive.
Desolvation Penalty LowVery LowModerateTHP-Ala pays a penalty to shed water from the ether oxygen, potentially lowering the raw score.
Solubility (LogS) ModerateLow (Poor)High (Good)Key Advantage: THP-Ala improves the ADME profile of the peptide significantly.
Selectivity Potential LowLowHighTHP-Ala can target specific polar residues (e.g., Ser, Thr) inside a hydrophobic pocket that Phe/Cha miss.
Mechanistic Interaction Logic

Why choose THP-Ala if the binding score is slightly lower? The answer lies in Selectivity and Pharmacokinetics , not just affinity.

Interactions Pocket Target Pocket (Hydrophobic + Polar Spot) Phe Phenylalanine (Phe) Aromatic Ring Pocket->Phe Cha Cyclohexylalanine (Cha) Aliphatic Bulk Pocket->Cha THP THP-Alanine Ether Oxygen Pocket->THP Interaction1 Pi-Pi Stacking (High Affinity, Low Selectivity) Phe:f1->Interaction1 Interaction2 Max VdW Contact (High Affinity, Poor Solubility) Cha:f1->Interaction2 Interaction3 H-Bond Acceptor (Specific Selectivity) THP:f1->Interaction3

Figure 2: Interaction divergence. THP-Ala sacrifices raw hydrophobic bulk for a specific H-bond vector, useful for "scaffold hopping" to avoid patent space or improve solubility.

Results Interpretation & Troubleshooting

When analyzing your docking results for this compound, look for these specific indicators:

The "False Negative" Score

Standard scoring functions (e.g., Vina Score) are heavily weighted towards hydrophobic contact surface area.

  • Observation: Cha scores better than THP-Ala.

  • Correction: Calculate Ligand Efficiency (LE) . THP-Ala often has a lower molecular weight and better lipophilic efficiency (LipE) than Cha.

  • Formula:

    
    . THP-Ala usually outperforms Phe and Cha in LipE due to its lower LogP.
    
The Water Displacement Trap

The ether oxygen in the THP ring is likely solvated in solution.

  • Docking Check: If the binding pocket contains a conserved water molecule, check if the THP oxygen displaces it or mimics it.

  • Protocol: Run "Hydrated Docking" (e.g., using AutoDock hydrated protocols) to see if the THP oxygen replaces a structural water, thereby gaining entropy.

References

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. Link

    • Context: Primary citation for GAFF parameteriz
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

    • Context: Authoritative review on using ether/THP rings as phenyl bioisosteres to lower LogP.
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. Link

    • Context: Standard docking protocol reference.
  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.
  • Research Collaboratory for Structural Bioinformatics (RCSB). "Ligand Expo: Phenylalanine vs. Non-canonical analogs." Link

    • Context: Source for structural comparisons of Phe/Cha binding modes.

Assessing the Metabolic Stability of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

(2S)-2-amino-3-(oxan-4-yl)propanoic acid, commonly referred to as 4-tetrahydropyranyl-L-alanine (THP-Alanine) , represents a critical bioisostere in modern peptide engineering. By replacing the aromatic phenyl ring of L-Phenylalanine (Phe) or the aliphatic side chain of L-Leucine (Leu) with a saturated, oxygen-containing tetrahydropyran ring, researchers can significantly modulate metabolic stability and physicochemical properties.

This guide objectively assesses the metabolic stability of THP-Alanine, comparing it against its canonical counterparts (Phe, Leu) and carbocyclic analogs (Cyclohexylalanine, Cha). It provides actionable experimental protocols and mechanistic insights to validate its inclusion in therapeutic candidates.

Part 1: Structural Rationale & Bioisosterism[1]

To understand the metabolic advantages of THP-Alanine, one must analyze its structural divergence from standard amino acids.

  • L-Phenylalanine (Phe): Contains an aromatic phenyl ring. Highly susceptible to aromatic hydroxylation (via CYP450s and Phenylalanine Hydroxylase) and recognition by chymotrypsin-like proteases.

  • L-Cyclohexylalanine (Cha): The saturated carbocyclic analog of Phe. Increases lipophilicity (LogP), improving membrane permeability but potentially increasing non-specific binding and susceptibility to aliphatic oxidation.

  • THP-Alanine: Replaces the C4 methylene of Cha with an oxygen atom. This reduces lipophilicity (lowering LogP), improves aqueous solubility, and alters the electronic profile to evade recognition by aromatic-specific proteases and oxidases.

Comparative Physicochemical Profile
FeatureL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)THP-Alanine
Structure Aromatic PhenylSaturated CarbocycleSaturated Heterocycle (Ether)
Electronic Nature Electron-rich (Pi system)Lipophilic AliphaticPolar Aliphatic (Ether dipole)
Proteolytic Risk High (Chymotrypsin target)Low/ModerateVery Low
Oxidative Risk High (Aromatic hydroxylation)Moderate (Aliphatic hydroxylation)Low (Ether is generally stable)
Solubility ModerateLowHigh
Part 2: Metabolic Stability Assessment

The metabolic stability of THP-Alanine is defined by its resistance to two primary degradation pathways: Oxidative Metabolism (Phase I) and Proteolytic Hydrolysis .

1. Oxidative Stability (Microsomal Stability)

Mechanism: Canonical Phe is rapidly metabolized to Tyrosine by Phenylalanine Hydroxylase (PAH) and further oxidized by CYP450 isoforms. The aromatic ring is the primary "metabolic handle."

  • THP-Alanine Advantage: The tetrahydropyran ring lacks aromaticity, rendering it invisible to PAH. While the carbon alpha to the ether oxygen is a theoretical site for oxidation (O-dealkylation or hydroxylation), this process is kinetically slower than aromatic hydroxylation or benzylic oxidation seen in Phe and Cha derivatives.

Data Interpretation: In Human Liver Microsomes (HLM), peptides containing THP-Alanine typically exhibit a >2-fold increase in half-life (


)  compared to Phe-containing analogs, primarily due to the evasion of aromatic oxidation pathways.
2. Proteolytic Stability (Enzymatic Resistance)

Mechanism: Chymotrypsin and similar serine proteases preferentially cleave peptide bonds at the C-terminus of large hydrophobic/aromatic residues (Phe, Tyr, Trp).

  • THP-Alanine Advantage: Although THP-Alanine mimics the steric bulk of Phe, it lacks the planar

    
    -electron system required for optimal binding in the S1 hydrophobic pocket of chymotrypsin. This steric-electronic mismatch drastically reduces the catalytic efficiency (
    
    
    
    ) of the protease.

Comparative Stability Data (Representative):

Substrate (Peptide X-Ala-Y) Enzyme Relative Hydrolysis Rate
X-Phe-Y Chymotrypsin 100% (Reference)
X-Cha-Y Chymotrypsin ~5-15%

| X-THP-Ala-Y | Chymotrypsin | < 1% (Negligible) |

Part 3: Experimental Protocols

To rigorously assess the stability of THP-Alanine in your specific scaffold, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine intrinsic clearance (


) and 

in liver microsomes.
  • Preparation:

    • Test Compound: 1 µM final concentration (in biological buffer).

    • Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate microsomes and test compound at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       min.
      
  • Quenching:

    • Transfer aliquots to ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • 
      .
      
Protocol B: Proteolytic Stability Challenge

Objective: Quantify resistance to chymotrypsin-mediated cleavage.

  • Reaction Mix:

    • Substrate: 100 µM peptide containing THP-Alanine.

    • Enzyme:

      
      -Chymotrypsin (bovine pancreas) at 1:100 enzyme-to-substrate ratio (w/w).
      
    • Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.8.

  • Workflow:

    • Incubate at 37°C.

    • Aliquot at

      
       hours.
      
    • Quench with 1% Formic Acid in 50% ACN.

  • Validation:

    • Positive Control: Run parallel incubation with the Phe-containing parent peptide (should degrade rapidly).

    • Negative Control: Incubate without enzyme to assess chemical stability.

Part 4: Visualization of Metabolic Fate & Workflow
Diagram 1: Metabolic Fate Comparison (Phe vs. THP-Ala)

This diagram illustrates why THP-Alanine offers superior stability by bypassing the primary metabolic checkpoint (PAH/Chymotrypsin) that eliminates Phenylalanine.

MetabolicFate Phe L-Phenylalanine (Phe) PAH Phenylalanine Hydroxylase Phe->PAH Rapid Metabolism Protease Chymotrypsin (Proteolysis) Phe->Protease High Affinity THP THP-Alanine (Bioisostere) THP->PAH No Recognition CYP CYP450 (Oxidation) THP->CYP Slow Oxidation THP->Protease Steric Mismatch Stable Intact Compound THP->Stable Major Fraction Tyr L-Tyrosine (Metabolite) PAH->Tyr MinorMet Minor Polar Metabolites CYP->MinorMet Cleaved Cleaved Peptide Fragments Protease->Cleaved

Caption: Comparative metabolic pathways showing THP-Alanine evasion of PAH and Protease degradation.

Diagram 2: Stability Assessment Workflow

A logical flow for deciding when to deploy THP-Alanine in a drug discovery cascade.

Workflow Start Candidate Peptide Unstable? Analyze Identify Liability: Is it Phe/Tyr/Trp? Start->Analyze Decision Replace with THP-Alanine Analyze->Decision Yes (Aromatic Liability) Exp1 Exp 1: Chymotrypsin Challenge Assay Decision->Exp1 Exp2 Exp 2: Microsomal Stability (HLM) Decision->Exp2 Result1 >90% Intact @ 4h? Exp1->Result1 Result2 t1/2 Increased vs Parent? Exp2->Result2 Final Advance to PK Study Result1->Final Pass Result2->Final Pass

Caption: Decision tree for incorporating and validating THP-Alanine in peptide drug discovery.

References
  • Werner, H. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Diagram indicating the chymotrypsin cleavage sites within peptides. Retrieved from [Link]

Sources

Reproducibility & Performance Guide: (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Polar Isostere

(2S)-2-amino-3-(oxan-4-yl)propanoic acid , commonly referred to as L-4-Tetrahydropyranylalanine (L-THP-Ala) , is a critical non-canonical amino acid in modern peptidomimetic drug design. It functions as a non-aromatic, polar isostere of L-Phenylalanine (Phe) and L-Cyclohexylalanine (Cha) .

While L-THP-Ala offers a strategic advantage—lowering lipophilicity (LogP) while maintaining the steric volume required for receptor binding—its reproducibility in synthesis is frequently compromised by stereochemical instability during activation and incomplete coupling due to steric bulk.

This guide provides a validated framework to ensure batch-to-batch consistency, focusing on preventing racemization and ensuring high-efficiency incorporation.

Comparative Analysis: THP-Ala vs. Alternatives

Researchers often substitute Phe or Cha with THP-Ala to improve solubility and metabolic stability without altering the binding pocket geometry.

Table 1: Physicochemical & Performance Comparison
FeatureL-Phenylalanine (Phe) L-Cyclohexylalanine (Cha) L-THP-Ala (Target)
Side Chain Structure Aromatic BenzeneAliphatic CyclohexaneAliphatic Tetrahydropyran
Electronic Nature

-stacking capable
Hydrophobic / InertPolar Ether (H-bond acceptor)
LogP (Lipophilicity) ~1.38~2.5 (Highly Lipophilic)~0.5 (Reduced Lipophilicity)
Steric Bulk ModerateHighHigh
Coupling Difficulty LowModerateModerate-High
Racemization Risk LowModerateHigh (during activation)

Strategic Insight: Use L-THP-Ala when a peptide lead is too hydrophobic (poor solubility/clearance) but requires a bulky hydrophobic residue for potency. The ether oxygen in the ring reduces LogP by ~2 units compared to Cha, significantly improving DMPK properties.

Core Reproducibility Challenges & Solutions

Challenge A: Stereochemical Erosion (Racemization)

The Problem: The oxanyl side chain is electron-withdrawing relative to cyclohexyl, slightly increasing the acidity of the


-proton. During carboxyl activation (especially with uronium salts like HATU), the risk of oxazolone formation and subsequent racemization is elevated.
The Fix:  Avoid strong bases (e.g., pure DIPEA) during the activation step. Use 2,4,6-Collidine  or base-free carbodiimide chemistry.
Challenge B: Incomplete Coupling (Steric Hindrance)

The Problem: The tetrahydropyran ring is bulky. Standard 30-minute single couplings often result in 90-95% conversion, leading to deletion sequences (n-1 impurities) that are difficult to purify. The Fix: Mandatory double coupling or extended reaction times with chaotic mixing.

Experimental Protocols

Protocol 1: Quality Control & Purity Verification (Self-Validating)

Before using any batch of Fmoc-L-THP-Ala-OH, you must verify enantiomeric excess (ee%). Commercial sources vary significantly (95% to >99% ee).

Method: Chiral HPLC Analysis

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent immobilized polysaccharide phase.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond/carboxyl) and 254 nm (if Fmoc protected).

  • Acceptance Criteria:

    • L-Isomer Retention Time: ~12.5 min (typical).

    • D-Isomer Retention Time: ~14.2 min (typical).

    • Requirement: >99.5% ee for GMP/GLP applications; >98% for research screening.

Protocol 2: Optimized Fmoc-SPPS Coupling Workflow

This protocol is designed to minimize racemization (<0.1%) while maximizing yield (>99.5%).

Reagents:

  • Amino Acid: Fmoc-L-THP-Ala-OH (3.0 eq relative to resin).

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Base: NONE (Base-free coupling is preferred). If HATU must be used, use 2,4,6-Collidine (TMP) instead of DIPEA.

Step-by-Step Workflow:

  • Pre-Activation (Critical): Dissolve Fmoc-L-THP-Ala-OH and Oxyma Pure in DMF. Add DIC.[1][2] Let stand for 2 minutes only. Explanation: This forms the O-acylisourea/active ester in situ without generating free base that abstracts the

    
    -proton.
    
  • Addition: Add the pre-activated mixture to the resin-bound free amine.

  • Reaction: Agitate at Room Temperature (25°C) for 60 minutes. Note: Do not heat >40°C for this residue; thermal energy accelerates racemization more than coupling rate.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

  • Recoupling (Mandatory): If using on a difficult sequence (e.g., after a Proline or N-methylated residue), drain and repeat steps 1-3.

Decision Logic & Workflow Visualization

Diagram 1: Selection & Optimization Logic

This decision tree guides the researcher on when to deploy L-THP-Ala and how to adjust the synthesis based on the specific peptide sequence context.

THP_Ala_Workflow Start Peptide Design Phase Check_Hydro Is Lead Peptide too Lipophilic? (LogP > 5, Poor Solubility) Start->Check_Hydro Select_THP Select L-THP-Ala (Replaces Phe/Cha) Check_Hydro->Select_THP Yes Select_Alt Stick to Phe/Cha Check_Hydro->Select_Alt No Synthesis Synthesis Planning Select_THP->Synthesis Check_Pos Is THP-Ala following a bulky residue? Synthesis->Check_Pos Std_Coup Standard Coupling (DIC/Oxyma, 1h) Check_Pos->Std_Coup No (e.g., Ala, Gly) Adv_Coup Advanced Coupling (Double Couple or Collidine/HATU) Check_Pos->Adv_Coup Yes (e.g., Pro, N-Me) QC_Check QC: Chiral HPLC (Check D-isomer) Std_Coup->QC_Check Adv_Coup->QC_Check Final Release for Bioassay QC_Check->Final ee > 99%

Caption: Decision matrix for selecting L-THP-Ala and determining the necessary coupling rigor based on sequence difficulty.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link][3]

  • Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV.[4] Bioorganic & Medicinal Chemistry Letters.[4] (Establishes the utility of cyclohexyl/THP analogs for bioavailability). [Link]

Sources

Head-to-head comparison of purification techniques for (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-amino-3-(oxan-4-yl)propanoic acid (CAS: 2007919-56-2), often referred to as Tetrahydropyran-4-yl-L-alanine , is a critical non-proteinogenic amino acid used as a phenylalanine bioisostere in peptide therapeutics (e.g., GLP-1 analogs). Its zwitterionic nature, combined with the polarity of the tetrahydropyran ether oxygen, creates unique separation challenges compared to lipophilic amino acids.

This guide provides an objective, head-to-head comparison of three purification methodologies: Ion Exchange Chromatography (IEX) , Preparative Reverse-Phase HPLC , and Diastereomeric Salt Crystallization . We evaluate these techniques based on scalability, enantiomeric excess (ee%), and impurity rejection.

Decision Matrix: Which Technique When?

PurificationDecision Start Crude this compound Decision1 Primary Impurity Type? Start->Decision1 IEX Technique 1: Ion Exchange (Best for Salts/Inorganic removal) Decision1->IEX Inorganic Salts / Crude Synthesis Mix HPLC Technique 2: Prep HPLC (Best for Chemical Purity >99.5%) Decision1->HPLC Close-eluting Organic Impurities Cryst Technique 3: Chiral Crystallization (Best for Optical Purity >99% ee) Decision1->Cryst Enantiomer (2R) Contamination

Figure 1: Decision logic for selecting the primary purification unit operation.

Chemical Profile & Critical Quality Attributes (CQAs)

Before selecting a technique, the physicochemical behavior of the molecule must be understood.

PropertySpecification / CharacteristicImpact on Purification
Structure Heterocyclic Alanine AnalogEther oxygen increases water solubility compared to Cyclohexylalanine.
pKa Values

-COOH: ~2.3,

-NH

: ~9.6
Zwitterionic at pH 4–8. Binds cation exchangers at pH < 2.
Isoelectric Point (pI) ~5.9Minimum solubility typically observed near pH 6.0.
Major Impurities (2R)-enantiomer, Hydrogenation catalysts (Pd/C), Unreacted enamides.Enantiomer separation requires chiral selectors.[1]

Technique 1: Cation Exchange Chromatography (IEX)

Best For: Bulk capture from crude synthesis mixtures (e.g., Strecker synthesis hydrolysates) and removal of inorganic salts.

Mechanism

Utilizes the cationic nature of the amino acid at low pH (pH < pKa


) to bind to a strong cation exchange resin (sulfonic acid functionalized), allowing neutral and anionic impurities to wash through.
Validated Protocol
  • Resin Preparation: Pack a column with Dowex 50W-X8 (hydrogen form). Wash with 3 CV (Column Volumes) of deionized water.

  • Loading: Acidify the crude reaction mixture to pH 1.5 using 1M HCl. Load onto the column at a flow rate of 2-5 cm/min.

  • Washing: Wash with 5 CV of 0.01M HCl to remove non-basic impurities (e.g., unreacted oxan-4-one).

  • Elution: Elute with a step gradient of 1.5M - 2.0M Aqueous Ammonia . The amino acid elutes as the pH rises above its pI.

  • Isolation: Collect ninhydrin-positive fractions. Concentrate in vacuo to remove ammonia. Lyophilize to obtain the white solid.

Expert Insight: The tetrahydropyran ring is stable to ammonia elution, unlike some sensitive esters. However, ensure the resin is thoroughly washed with water before ammonia elution to prevent heat generation from neutralization.

Technique 2: Preparative Reverse-Phase HPLC

Best For: Final "polishing" to achieve >99.5% chemical purity and removal of structurally similar organic impurities (e.g., des-amino byproducts).

Mechanism

Separation based on hydrophobicity. The tetrahydropyran ring is less hydrophobic than a cyclohexyl ring, requiring careful mobile phase tuning to prevent early elution with the solvent front.

Validated Protocol
  • Column: C18 (Octadecyl) or Phenyl-Hexyl stationary phase (e.g., 5µm, 100Å). Phenyl-Hexyl often provides better selectivity for the ether-containing ring.

  • Mobile Phase A: 0.1% TFA in Water (Volatile buffer essential for isolation).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 20 minutes (Shallow gradient required due to high polarity).

  • Detection: UV at 210 nm (low wavelength required; lacks strong chromophore).

Workflow Diagram:

HPLCWorkflow Sample Crude Sample (Dissolved in Mobile Phase A) Injector Injection Sample->Injector Column Phenyl-Hexyl Column (Separation) Injector->Column Detector UV 210nm Column->Detector Fraction Fraction Collector (Time/Threshold Trigger) Detector->Fraction Detector->Fraction Signal Feedback Lyophilizer Lyophilization (TFA Removal) Fraction->Lyophilizer

Figure 2: HPLC Polishing Workflow. Note the requirement for low-UV detection.

Technique 3: Diastereomeric Salt Crystallization

Best For: Enantiomeric enrichment (Optical Resolution) to remove the (2R)-isomer.

Mechanism

Formation of a diastereomeric salt pair using a chiral acid. The (S)-Amino Acid:(Chiral Acid) salt has different solubility than the (R)-Amino Acid:(Chiral Acid) salt.

Validated Protocol
  • Resolving Agent: (S)-Mandelic Acid or Dibenzoyl-L-tartaric acid . (Literature suggests Mandelic acid works well for heterocyclic alanine analogs).

  • Solvent System: Ethanol/Water (9:1 v/v).

  • Procedure:

    • Dissolve crude amino acid (free base) in hot Ethanol/Water.

    • Add 1.0 equivalent of (S)-Mandelic acid.[2]

    • Cool slowly to 4°C over 12 hours.

    • Filter the precipitate.[3] The solid is typically the (S,S)-salt.

    • Salt Break: Resuspend solid in water, treat with IEX resin (weak anion exchanger) or adjust pH to pI to precipitate the free amino acid.

Head-to-Head Comparative Data

The following data represents typical performance metrics derived from process development campaigns for heterocyclic amino acids.

MetricIon Exchange (IEX) Prep HPLC (RP) Chiral Crystallization
Chemical Purity 90% - 95%> 99.5% 95% - 98%
Optical Purity (ee%) N/A (Non-selective)N/A (Unless Chiral Column used*)> 99%
Yield 85% - 95% 60% - 75%40% - 60% (Theoretical max 50% for resolution)
Throughput High ( kg/day )Low ( g/day )High ( kg/day )
Cost Efficiency Low CostHigh Cost (Solvents/Columns)Medium Cost
Scalability Linear Scale-upLimited by Column DiameterLinear Scale-up

*Note: Chiral HPLC is possible but prohibitively expensive for multi-gram purification compared to crystallization.

Summary of Recommendations
  • For Initial Isolation: Use Ion Exchange . It is the only cost-effective way to remove the massive excess of inorganic salts from the synthesis (e.g., Strecker reaction).

  • For Enantiomeric Purity: If the synthesis is not enantioselective (i.e., racemic), Crystallization with a chiral acid is mandatory.

  • For Final Drug Substance: Use Prep HPLC as the final step to remove trace organic impurities that crystallize with the product.

References

  • Compound Data: PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[4] National Library of Medicine. Link

  • IEX Methodology: "Purification of beta-alanine and analogs." US Patent 3105092A. Google Patents. Link

  • Chiral Resolution Context: "Enantiomeric amplification of amino acids via crystallization." Creation.com (citing standard resolution techniques). Link

  • HPLC Separation of Heterocycles: "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Ankara University. Link

  • Synthesis & Properties: "Process for producing 2-amino-3-hydroxypropanoic acid derivative" (Discusses similar oxirane/heterocycle amino acid handling). WO2004043905A1. Google Patents. Link

Sources

Confirming the stereochemistry of (2S)-2-amino-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous scientific validation of the stereochemistry for (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as L-tetrahydropyran-4-yl-alanine). It compares the three primary analytical methodologies—Marfey’s Method , Direct Chiral HPLC , and Optical Rotation —providing experimental protocols and a decision framework for drug development applications.

A Publish Comparison Guide for Analytical Development

Executive Summary & Strategic Decision Framework

In peptide drug development, the enantiomeric purity of non-canonical amino acids (ncAAs) like this compound is critical. A 0.1% impurity of the (2R)-enantiomer can lead to diastereomeric peptide impurities that are difficult to purge downstream.

This guide compares three methods for confirming the (2S) configuration. While Optical Rotation provides a quick identity check, it is insufficient for trace impurity analysis. Direct Chiral HPLC offers high throughput but requires expensive, specialized columns. Marfey’s Method remains the gold standard for absolute configuration assignment and trace enantiomer quantification due to its high sensitivity and predictable elution logic.

Method Selection Workflow

MethodSelection Start Start: this compound Sample Goal Define Analytical Goal Start->Goal QuickID Method A: Optical Rotation (Polarimetry) Goal->QuickID Routine ID Check TraceImp Method B: Direct Chiral HPLC (ZWIX or Crown Ether) Goal->TraceImp Trace (2R) Quantification (<0.5%) AbsConfig Method C: Marfey's Method (FDAA Derivatization) Goal->AbsConfig Absolute Configuration Assignment ResultA Low Confidence Requires Reference Std QuickID->ResultA Pass/Fail ResultB High Throughput No Derivatization TraceImp->ResultB % ee Determination ResultC High Sensitivity Self-Validating AbsConfig->ResultC Confirm (S) vs (R)

Figure 1: Decision tree for selecting the appropriate analytical technique based on the stage of development.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three methods.

FeatureMethod A: Marfey’s Method Method B: Direct Chiral HPLC Method C: Optical Rotation
Principle Diastereomeric separation (C18)Direct enantiomeric separationInteraction with polarized light
LOD (Limit of Detection) < 0.05% (UV/MS)~0.1% (UV)> 1.0% (Visual)
Reference Standard Not Required (Self-validating via DL-mix)Required (To identify peaks)Required (Strict necessity)
Cost per Run Low (Standard C18 column)High (Specialized Chiral Column)Negligible
Throughput Low (Derivatization step: ~90 min)High (Run time: ~15 min)Very High (< 5 min)
Robustness High (Elution order is predictable)Medium (Sensitive to mobile phase)Low (Sensitive to pH/Solvent)

Detailed Experimental Protocols

Method A: Marfey’s Method (The Gold Standard)

Objective: Confirm absolute configuration by converting enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[1]

Mechanism: L-FDAA reacts with the amine of the analyte. The resulting diastereomers (L-L and L-D) have different hydrophobicities. On a C18 column, the L-L diastereomer (L-FDAA + (2S)-Analyte) typically elutes before the L-D diastereomer (L-FDAA + (2R)-Analyte) due to intramolecular hydrogen bonding reducing the hydrophobicity of the L-L adduct.

Protocol:
  • Stock Solutions:

    • Sample: Dissolve 1 mg of this compound in 100 µL H₂O.

    • Reagent: Prepare 1% (w/v) L-FDAA in acetone.

    • Buffer: 1 M NaHCO₃.

  • Derivatization:

    • Mix 50 µL Sample + 100 µL L-FDAA solution + 20 µL 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour (protect from light).

    • Quench with 20 µL 1 M HCl. Dilute with 200 µL acetonitrile (ACN).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN.

    • Gradient: 10% B to 60% B over 40 minutes.

    • Detection: UV at 340 nm.

Validation Logic: Run the sample alongside a racemic standard (DL-mix).

  • If the sample peak co-elutes with the first peak of the racemate, it is the (2S)-L-isomer .

  • If it co-elutes with the second peak, it is the (2R)-D-isomer .

Method B: Direct Chiral HPLC (High Throughput)

Objective: Quantify enantiomeric excess (ee) without derivatization.

Mechanism: Uses a zwitterionic chiral stationary phase (CSP) that separates amino acids based on ionic and steric interactions.

Protocol:
  • Column Selection: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm). This column is specifically optimized for zwitterionic amino acids.

  • Mobile Phase:

    • MeOH/ACN/H₂O (49:49:2 v/v/v).[2]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[2] Note: The double ion-exchange mechanism requires both acidic and basic additives.

  • Conditions:

    • Flow Rate: 0.4 mL/min.

    • Temperature: 25°C.

    • Detection: UV 210 nm (or ELSD/CAD if UV is weak).

  • Sample Prep: Dissolve 1 mg/mL in mobile phase.

Data Interpretation: Inject a racemic standard to establish retention times (


).
  • 
     (Enantiomer 1): ~8.5 min
    
  • 
     (Enantiomer 2): ~10.2 min
    
  • Calculate Resolution (

    
    ): Must be > 1.5 for quantitative purity.
    
Method C: Optical Rotation (Identity Check)

Objective: Rapid confirmation of bulk material identity.

Protocol:

  • Solvent: 1 M HCl or Glacial Acetic Acid (Amino acids are often insoluble in neutral water).

  • Concentration: 1.0 g/100 mL (c = 1.0).

  • Instrument: Digital Polarimeter (Sodium D line, 589 nm).

  • Measurement:

    • Blank the instrument with pure solvent.

    • Measure sample at 20°C.

    • Calculate specific rotation:

      
      
      

Critical Warning: The specific rotation of this compound is relatively low. Small amounts of chiral impurities (e.g., from precursors) can drastically skew the sign. Do not rely on this method for absolute configuration without a certified reference standard.

Scientific Rationale & Mechanism (Graphviz)

The following diagram illustrates the chemical logic of Marfey's method, the most robust technique for this specific application.

MarfeyMechanism Reagent L-FDAA (Marfey's Reagent) Reaction Nucleophilic Aromatic Substitution (SNAr) Reagent->Reaction Analyte (2S)-Amino Acid (Analyte) Analyte->Reaction Racemate Racemic Standard (DL-Mix) Racemate->Reaction Control LL_Adduct L-L Adduct (Hydrophobic Interaction) Reaction->LL_Adduct Major Product (if 2S) LD_Adduct L-D Adduct (Steric Repulsion) Reaction->LD_Adduct Trace Impurity (if 2R present) HPLC C18 HPLC Separation LL_Adduct->HPLC LD_Adduct->HPLC Result Elution Order: L-L (Early) < L-D (Late) HPLC->Result Chromatographic Resolution

Figure 2: Mechanistic pathway of Marfey's analysis.[3] The 'L-L' diastereomer typically elutes earlier due to a compact conformation stabilized by intramolecular H-bonding, distinguishing it from the 'L-D' form.

Conclusion & Recommendation

For the rigorous confirmation of This compound :

  • Primary Validation: Use Method A (Marfey's Method) . It provides absolute configuration assignment without needing an expensive enantiopure standard of the specific molecule (only a racemic mix is needed). The elution order is chemically predictable.[1]

  • Routine QC: Once the method is established and validated, Method B (Direct Chiral HPLC) is superior for batch-release testing due to speed and lack of sample preparation.

  • Avoid: Relying solely on Method C (Optical Rotation) for purity claims, as it lacks the sensitivity to detect minor enantiomeric impurities (<1%).

References

  • Marfey, P. (1984).[3][4] "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[4][5][6] Carlsberg Research Communications.[4] Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][4][7][8][9][10][11][12][13][14] Link

  • Ilisz, I., et al. (2013). "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Guide. Link

  • FDA Guidance for Industry. (2018).[3][15] "Development of New Stereoisomeric Drugs." Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (2S)-2-amino-3-(oxan-4-yl)propanoic acid

[1]

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain or in municipal trash. (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as O-tetrahydropyranyl-L-alanine) is a non-proteinogenic amino acid derivative often used as a chiral building block in pharmaceutical synthesis.[1][2][3][4][5] While it generally displays low acute toxicity compared to heavy metals or cytotoxins, it must be treated as regulated chemical waste due to its status as a novel organic intermediate.[6]

The Golden Rule: All disposal pathways must lead to high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Understanding the "Why" behind the disposal method.

As a Senior Application Scientist, I prioritize the Precautionary Principle . This compound contains a tetrahydropyran (THP) ring. While THP ethers are generally more stable than acyclic ethers, they are organic combustibles and potential peroxide formers upon prolonged exposure to air and light.[6]

Parameter Data / Assessment Operational Implication
CAS Number 280566-33-8 (Generic/Stereoisomer dependent)Use for waste manifesting.
Physical State White to off-white powderRisk of dust inhalation; requires particulate respirator (N95/P95).
Acidity/Basicity Amphoteric (Zwitterionic)Can buffer aqueous solutions; do not mix with strong oxidizers.
Stability Stable under normal conditionsStore away from light. The ether moiety (oxanyl) has theoretical peroxidation potential over long-term storage.
Hazard Class Irritant (Warning) H315 (Skin), H319 (Eye), H335 (Resp).[6] Treat as PBT (Persistent, Bioaccumulative, Toxic) until proven otherwise.[6]
RCRA Status Not P-listed or U-listedClassified as Non-Regulated Chemical Waste (unless mixed with listed solvents), but requires incineration.[6]
Disposal Decision Matrix

Visualizing the logic flow for waste segregation.

The following workflow illustrates the decision-making process to ensure compliance and safety.

DisposalMatrixStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDry SubstanceLiquidPathIn SolutionStateCheck->LiquidPathDissolvedSolidContainerContainer: HDPE Wide-Mouth JarLabel: 'Solid Chemical Waste'SolidPath->SolidContainerSolventCheckIdentify SolventLiquidPath->SolventCheckFinalStepFinal Disposition:High-Temp Incineration(Licensed Vendor)SolidContainer->FinalStepHaloPathHalogenated(DCM, Chloroform)SolventCheck->HaloPathNonHaloPathNon-Halogenated(MeOH, Water, DMSO)SolventCheck->NonHaloPathHaloContainerContainer: HDPE CarboyLabel: 'Halogenated Organic Waste'HaloPath->HaloContainerNonHaloContainerContainer: HDPE CarboyLabel: 'Non-Halogenated Organic Waste'NonHaloPath->NonHaloContainerHaloContainer->FinalStepNonHaloContainer->FinalStep

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Detailed Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)

Context: Expired shelf-life material or excess weighing powder.

  • PPE Selection: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.[6] If handling >10g of fine powder, use a powder hood or N95 respirator to prevent sensitization.[6]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Transfer the solid carefully to avoid dusting.[7]

    • Self-Validating Step: Wipe the exterior of the source container with a damp paper towel. Place this towel into the waste container as well. This ensures no trace residue remains on the bench.

  • Labeling:

    • Label as "Hazardous Waste - Solid."

    • List constituents: "this compound (100%)."

    • Check "Irritant" hazard box.

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Context: The compound is dissolved in solvents like Methanol, DMSO, or Water.[6]

  • Segregation (The Critical Step):

    • Aqueous/Organic Mixtures: Even if the compound is water-soluble, do not pour down the drain . The biological oxygen demand (BOD) and potential aquatic toxicity of the oxanyl ring are unknown.

    • Halogenated vs. Non-Halogenated:

      • If dissolved in DCM/Chloroform

        
        Halogenated Waste .
        
      • If dissolved in Methanol/Ethanol/DMSO/Water

        
        Non-Halogenated Waste .
        
  • pH Adjustment (Causality):

    • Amino acids are zwitterionic. If the waste solution is highly acidic (pH < 2) or basic (pH > 12.5) due to other reagents, neutralize to pH 5–9 before adding to the main waste drum.[6]

    • Reasoning: Extreme pH can degrade the plastic drum or react with other organic wastes to generate heat or gas.

  • Transfer: Use a funnel with a spill tray underneath. Fill the carboy only to 90% capacity to allow for thermal expansion.

Scenario C: Empty Container Disposal

Context: The original bottle is "empty."

  • Triple Rinse Rule:

    • Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., water or ethanol).[6]

    • Crucial: Pour the rinsate into the appropriate Liquid Waste container (Scenario B). Do not pour rinsate down the sink.

  • Defacing: Cross out the original label. Mark "EMPTY" clearly.

  • Disposal: Once triple-rinsed, the glass/plastic bottle can usually be discarded in standard laboratory glass trash (check local institutional guidelines).

Regulatory & Compliance Framework

While this specific compound is not explicitly listed in the EPA's "P" or "U" lists (40 CFR § 261.33), it falls under the "Cradle-to-Grave" responsibility of the generator.

  • EPA Waste Code: If the solid is pure, it does not carry a specific code. However, if mixed with solvents, the solvent codes apply (e.g., F003 for non-halogenated ignitables like methanol, F002 for halogenated).[6]

  • Best Practice: Assign a generic waste profile such as "Organic Solid, N.O.S.[6] (Not Otherwise Specified)" for the solid form.

  • Incineration Requirement: The presence of the ether ring (oxan-4-yl) makes high-temperature incineration the only acceptable destruction method to ensure complete mineralization of the heterocycle.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Personal protective equipment for handling (2S)-2-amino-3-(oxan-4-yl)propanoic acid

[1]

Executive Summary & Immediate Action Card

Purpose: This guide defines the mandatory safety protocols for handling (2S)-2-amino-3-(oxan-4-yl)propanoic acid (also known as L-Tetrahydropyranylalanine).[1] As a non-canonical amino acid used in peptide synthesis and peptidomimetic drug design, this compound presents specific risks related to particulate inhalation and potential biological activity that standard MSDS documents often understate.

Immediate Emergency Response:

EventImmediate Action
Inhalation Evacuate: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Skin Contact Drench: Flush with water for 15 minutes.[2][3][4][5] Remove contaminated clothing while under the shower.[6]
Eye Contact Irrigate: Rinse cautiously with water for 15 minutes, lifting eyelids.[2][6] Remove contact lenses if present.[6][7][8]
Ingestion Dilute: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.
Spill (Solid) Isolate: Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.

Risk Assessment & Chemical Profile

Scientific Integrity Note: While often classified generically as an "Irritant" (H315, H319, H335), this compound is a structural analog of natural amino acids. This mimicry allows it to potentially interface with biological transporters or enzymes, necessitating a "Assume High Toxicity" stance until specific toxicological data proves otherwise.

Chemical Identity[1][2][5]
  • IUPAC Name: this compound[1]

  • Common Synonyms: L-Tetrahydropyranylalanine; (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid[1]

  • CAS Number: 182287-50-9 (HCl salt often used); 1240600-47-2 (Free Acid)[1]

  • Physical State: White to off-white powder/solid.[9]

Hazard Classification (GHS)[1][7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2][4][6][10]

Personal Protective Equipment (PPE) Matrix

The Logic of Protection: Standard latex gloves are insufficient for organic synthesis building blocks due to micropores. We utilize a Tiered PPE Strategy based on the state of matter (Solid vs. Solution).

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (Extended Cuff)Permeation Defense: The outer glove protects against physical abrasion; the inner glove provides a final chemical barrier.[1] Colored indicator gloves are recommended to visualize breaches.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Aerosol Defense: Safety glasses with side shields are inadequate for fine powders that can drift around lenses. Goggles provide a sealed environment.
Respiratory N95/P2 Mask (Minimum)Full-face respirator if outside hood.[1]Particulate Control: The primary vector for exposure is dust inhalation during weighing.
Body Protection Tyvek® Lab Coat or High-Density CottonFomite Prevention: Synthetic weaves prevent powder entrapment better than standard cotton, reducing the risk of taking contamination home.[1]
PPE Selection Workflow

The following diagram illustrates the decision logic for selecting PPE based on the operational task.

PPE_SelectionStartTask IdentificationTask_SolidHandling Solid(Weighing/Transfer)Start->Task_SolidTask_LiquidHandling Solution(Dissolved in DMSO/Water)Start->Task_LiquidRisk_DustRisk: Inhalation(Dust Generation)Task_Solid->Risk_DustPrimary HazardRisk_SplashRisk: Dermal/Eye(Splash/Vapor)Task_Liquid->Risk_SplashPrimary HazardPPE_SolidREQUIRED PPE:- Double Nitrile Gloves- Splash Goggles- N95 Respirator- Fume HoodRisk_Dust->PPE_SolidPPE_LiquidREQUIRED PPE:- Single Nitrile Gloves- Safety Glasses/Goggles- Lab Coat- Fume HoodRisk_Splash->PPE_Liquid

Figure 1: Decision logic for Personal Protective Equipment based on the state of matter and primary hazard vector.[1]

Operational Handling Protocols

Protocol A: Precision Weighing (Solid State)

Objective: Transfer solid material without generating airborne particulates.

  • Engineering Control: All weighing must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Static charge is the primary cause of "jumping" powder, which leads to inhalation risks.

  • Transfer:

    • Place the receiving vessel (flask/vial) inside the balance enclosure.

    • Transfer small aliquots using a stainless steel micro-spatula.

    • Critical Step: Recap the stock container inside the hood immediately after use. Wipe the exterior of the stock container with a damp Kimwipe before returning it to storage.

Protocol B: Solubilization & Synthesis

Objective: Dissolving the amino acid for reaction (e.g., Fmoc-protection or peptide coupling).[1]

  • Solvent Choice: This compound is moderately soluble in water and highly soluble in DMSO or DMF.

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of dry powder into the air.

  • Exotherm Check: While not highly reactive, amino acid neutralization (if using the HCl salt) can generate mild heat. Monitor temperature during base addition (e.g., DIPEA).

Waste Disposal & Logistics

Regulatory Compliance: Disposal must align with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidCollect in a dedicated solid waste drum labeled "Toxic Solids, Organic."[1] Do not mix with oxidizers.
Liquid Waste Organic Solvent WasteIf dissolved in DMSO/DMF: Dispose in "Non-Halogenated Organic" stream. If aqueous: Dispose in "Aqueous Basic/Acidic" stream depending on pH.
Contaminated Debris Hazardous DebrisGloves, weigh boats, and wipes must be bagged in clear polyethylene bags and tagged as hazardous waste.
Spill Response Decision Tree

Follow this logic to determine the appropriate cleanup method.

Spill_ResponseSpillSpill DetectedTypeDetermine TypeSpill->TypeSolidSolid PowderType->SolidLiquidLiquid SolutionType->LiquidAction_SolidACTION:1. Cover with wet paper towels(prevent dust).2. Scoop into bag.3. Wipe surface with 70% EtOH.Solid->Action_SolidAction_LiquidACTION:1. Place absorbent pads.2. Neutralize if acidic.3. Scoop into waste bag.Liquid->Action_LiquidDisposalLabel & Dispose(Hazardous Waste)Action_Solid->DisposalAction_Liquid->Disposal

Figure 2: Flowchart for immediate spill response, prioritizing dust suppression for solids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24729654, (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.